molecular formula C24H23F3N6S B15572302 MI-463

MI-463

货号: B15572302
分子量: 484.5 g/mol
InChI 键: DZACSLYTXLZAAF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MI-463 is an organic molecular entity. It has a role as an inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methyl-5-[[4-[[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]-1H-indole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F3N6S/c1-14-15(2-3-21-19(14)8-17(11-28)31-21)12-33-6-4-16(5-7-33)32-22-20-9-18(10-24(25,26)27)34-23(20)30-13-29-22/h2-3,8-9,13,16,31H,4-7,10,12H2,1H3,(H,29,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZACSLYTXLZAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=C(N2)C#N)CN3CCC(CC3)NC4=C5C=C(SC5=NC=N4)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23F3N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

MI-463 Mechanism of Action in MLL-Rearranged Leukemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukemias harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive clinical behavior and poor prognosis. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the protein menin. This interaction is essential for the recruitment of the MLL fusion complex to target genes, leading to aberrant gene expression and leukemic transformation. MI-463 is a potent, orally bioavailable small molecule inhibitor designed to specifically disrupt the menin-MLL protein-protein interaction. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular and genetic effects, and the experimental methodologies used to elucidate its function. Quantitative data from key preclinical studies are summarized, and signaling pathways and experimental workflows are visualized to provide a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action: Targeting the Menin-MLL Interaction

The primary mechanism of action of this compound is the competitive inhibition of the protein-protein interaction between menin and the N-terminal portion of MLL that is retained in all MLL fusion proteins.[1][2][3] Menin acts as a critical cofactor for the leukemogenic activity of MLL fusion proteins.[1][4] By binding to a hydrophobic pocket on menin that is essential for its interaction with MLL, this compound effectively displaces MLL fusion proteins from menin.[5] This disruption prevents the proper localization of the MLL fusion protein complex to chromatin, thereby inhibiting its oncogenic function.[2]

Downstream Effects of Menin-MLL Disruption

The inhibition of the menin-MLL interaction by this compound initiates a cascade of downstream events that collectively suppress the leukemic phenotype:

  • Inhibition of MLL Fusion Protein Target Gene Expression: MLL fusion proteins drive leukemogenesis by upregulating the expression of key target genes, most notably the HOXA9 and MEIS1 homeobox genes.[1][6] Treatment with this compound leads to a marked reduction in the mRNA levels of HOXA9 and MEIS1, as well as other MLL fusion target genes such as FLT3, PBX3, MEF2C, and CDK6.[6][7] This demonstrates that the menin-MLL interaction is essential for the transcriptional activity of MLL fusion proteins.

  • Induction of Cellular Differentiation: MLL-rearranged leukemias are characterized by a block in hematopoietic differentiation. This compound treatment promotes the differentiation of leukemia cells towards a more mature myeloid phenotype.[8][9] This is evidenced by the increased expression of myeloid differentiation markers, such as CD11b (ITGAM).[7]

  • Selective Inhibition of Cell Proliferation and Viability: this compound exhibits potent and selective growth-inhibitory effects on leukemia cell lines harboring MLL rearrangements.[10] In contrast, cell lines without MLL translocations are significantly less sensitive to the compound.[10] The growth inhibition is time-dependent, with profound effects observed after several days of treatment. At higher concentrations, this compound can also induce apoptosis in MLL leukemia cells.[2]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway in MLL Leukemia

MI463_Mechanism_of_Action cluster_nucleus Nucleus MLL_fusion MLL Fusion Protein DNA DNA (HOXA9, MEIS1 loci) MLL_fusion->DNA Binds to Target Genes Menin Menin Menin->MLL_fusion Interaction MI463 This compound MI463->Menin Inhibits Interaction Therapeutic_Effect Therapeutic Effect (Differentiation, Apoptosis, Reduced Proliferation) Transcription Aberrant Gene Transcription DNA->Transcription Drives Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Transcription->Leukemogenesis

Caption: Mechanism of action of this compound in MLL-rearranged leukemia.

Experimental Workflow for Characterizing this compound

MI463_Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation CoIP Co-Immunoprecipitation (Menin-MLL Interaction) qRT_PCR qRT-PCR (HOXA9, MEIS1 Expression) MTT_Assay MTT/Viability Assay (Cell Proliferation, GI50) Flow_Cytometry Flow Cytometry (CD11b Differentiation Marker) ChIP Chromatin Immunoprecipitation (MLL Fusion Occupancy at Target Genes) PK_Studies Pharmacokinetic Studies (Bioavailability) Xenograft_Model Mouse Xenograft Model (MV4;11 cells) PK_Studies->Xenograft_Model Tumor_Growth Tumor Growth Inhibition Xenograft_Model->Tumor_Growth Survival_Analysis Survival Analysis Xenograft_Model->Survival_Analysis MI463 This compound MI463->CoIP Test Compound

Caption: Experimental workflow for the preclinical evaluation of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of this compound

Assay TypeCell Line / TargetParameterValueReference
Fluorescence PolarizationMenin-MLL InteractionIC5015.3 nM[6][8]
Cell Growth InhibitionMLL-AF9 transformed murine BMCsGI50 (7 days)0.23 µM[11]
Cell Growth InhibitionMV4;11 (MLL-AF4)GI50250-570 nM range (for similar compound MI-503)
Colony FormationPatient-derived AML cellsEffective Concentration0.75-6 µM[12]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

Animal ModelAdministrationDosageOutcomeReference
BALB/c nude mice (MV4;11 xenograft)Intraperitoneal (i.p.), once daily35 mg/kgStrong inhibition of tumor growth[6][12]
C57BL/6 mice (MLL leukemia model)Oral (p.o.) / Intravenous (i.v.)30-100 mg/kg (p.o.), 15 mg/kg (i.v.)High oral bioavailability (~45%)[8]
MLL leukemia mouse modeli.p.Not specified~70% increase in median survival[10]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted for leukemia cell lines in suspension.

  • Cell Plating: Seed leukemia cells (e.g., MV4;11, MOLM-13) in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL of complete culture medium.[11]

  • Compound Treatment: Add this compound at various concentrations (typically in a serial dilution) to the wells. Include a vehicle control (e.g., 0.25% DMSO).[8]

  • Incubation: Culture the plates at 37°C in a humidified 5% CO2 incubator for 7 days. On day 4, change the media, restore the viable cell number to the initial concentration, and re-supply the compound.[8]

  • MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan by viable cells.

  • Solubilization: Centrifuge the plate to pellet the cells and formazan crystals. Carefully aspirate the supernatant and add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]

Co-Immunoprecipitation (Co-IP)

This protocol is for assessing the disruption of the menin-MLL interaction in cells.

  • Cell Lysis: Harvest cells treated with this compound or vehicle control and lyse them in a suitable Co-IP lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors).[13]

  • Pre-clearing: Incubate the cell lysates with Protein A/G agarose (B213101) or magnetic beads for 1 hour at 4°C to reduce non-specific binding.[14]

  • Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against menin or the MLL N-terminal fragment and incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.[15]

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against menin and the MLL fusion partner (e.g., AF9) to detect the co-precipitated proteins.[7]

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the expression of MLL target genes.

  • RNA Extraction: Treat MLL-rearranged leukemia cells with this compound or vehicle for 6 days. Isolate total RNA using a commercial kit (e.g., Qiagen RNeasy).[16]

  • cDNA Synthesis: Synthesize cDNA from the total RNA using a reverse transcriptase kit with random hexamer primers.[16]

  • Real-Time PCR: Perform real-time PCR using a suitable master mix and specific primers for target genes (HOXA9, MEIS1) and a housekeeping gene for normalization (e.g., GAPDH, 18S rRNA).[6][17]

    • Human HOXA9 Forward Primer: (Example) 5'-GAGTTCCACCAGAACCGTGT-3'

    • Human HOXA9 Reverse Primer: (Example) 5'-TCTCGGCTCTCGTAGTAGGA-3'

    • Human MEIS1 Forward Primer: (Example) 5'-CCAGACCCAGAGCAAACCTA-3'

    • Human MEIS1 Reverse Primer: (Example) 5'-GCTTGTAGGCCATTTTTGGT-3'

  • Data Analysis: Calculate the relative gene expression using the ΔΔCT method.[17]

Flow Cytometry for Differentiation Marker (CD11b)
  • Cell Treatment: Treat leukemia cells with this compound or vehicle for 7 days.[8]

  • Cell Staining: Harvest and wash the cells with PBS. Incubate the cells with a fluorochrome-conjugated anti-CD11b antibody (e.g., Pacific Blue or FITC conjugated) for 30 minutes on ice, protected from light.[8][18]

  • Data Acquisition: Wash the cells to remove unbound antibody and analyze them using a flow cytometer.

  • Analysis: Gate on the live cell population and quantify the percentage of CD11b-positive cells or the mean fluorescence intensity to assess the level of myeloid differentiation.[18][19]

In Vivo Mouse Xenograft Model
  • Animal Model: Use immunodeficient mice, such as BALB/c nude or NSG mice, aged 6-8 weeks.[1][6]

  • Cell Implantation: Subcutaneously or intravenously inject a suspension of human MLL-rearranged leukemia cells (e.g., 1 x 10^7 MV4;11 cells) into the mice.[6][10]

  • Compound Administration: Once tumors are established (for subcutaneous models) or after a few days (for systemic models), begin treatment with this compound (e.g., 35 mg/kg) or vehicle control, typically administered once daily via intraperitoneal injection.[6][7]

  • Monitoring: Monitor tumor volume by caliper measurements (for subcutaneous models) or leukemia progression by bioluminescence imaging (if using luciferase-expressing cells) and analysis of peripheral blood for human leukemic cells. Monitor animal health and body weight.[10][20]

  • Endpoint Analysis: At the end of the study, assess tumor growth inhibition, and in separate cohorts, monitor survival. Tissues such as bone marrow, spleen, and tumor can be harvested for further analysis, including gene expression studies.[6][11]

Conclusion

This compound represents a targeted therapeutic strategy for MLL-rearranged leukemias that directly addresses the core oncogenic driver. Its mechanism of action is well-defined, involving the specific disruption of the menin-MLL interaction, which leads to the reversal of the leukemogenic gene expression program, induction of differentiation, and selective killing of MLL-dependent cancer cells. The preclinical data strongly support its on-target activity and therapeutic potential. This technical guide provides a foundational understanding of this compound's mechanism and the experimental approaches used for its characterization, serving as a valuable resource for the ongoing research and development of menin-MLL inhibitors for the treatment of acute leukemias.

References

Unveiling the Target: A Technical Guide to the Action of MI-463

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular target and mechanism of action of MI-463, a potent and orally bioavailable small-molecule inhibitor. This compound has emerged as a significant investigational agent in the context of specific hematological malignancies, and this document aims to furnish researchers and drug development professionals with a comprehensive understanding of its core functionalities.

The Cellular Target: Disrupting a Critical Oncogenic Interaction

The primary cellular target of this compound is the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) fusion proteins .[1][2] This interaction is a critical driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements.[2][3]

Menin acts as a scaffold protein, and its association with the N-terminal portion of MLL fusion proteins is essential for their leukemogenic activity.[2] By binding to menin, this compound effectively blocks the recruitment of the MLL fusion protein complex to its target genes, thereby inhibiting the aberrant gene expression program that drives leukemia.[2][4]

Quantitative Analysis of this compound Activity

The potency and cellular effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this inhibitor.

ParameterValueAssay/Cell LineReference
IC50 15.3 nMCell-free menin-MLL interaction assay[1][5][6][7]
32 nMFluorescence polarization competition assay (FLSN-MLL4–43)[8]
GI50 0.23 µMMLL-AF9 transformed mouse bone marrow cells (7-day treatment)[1][4][5][9]
200-500 nMHuman MLL leukemia cell lines[8]
Oral Bioavailability ~45%Mice[4][5][6][9]

Table 1: In Vitro Potency and Bioavailability of this compound

Cell Line/ModelEffectConcentration/DoseReference
MLL-AF9 transformed murine bone marrow cellsSubstantial growth inhibitionGI50 of 0.23 µM[4][9]
MV4;11 human MLL leukemia cellsStrong inhibition of tumor growth in xenograft model35 mg/kg (i.p., once daily)[1][4]
Primary MLL leukemia patient samplesOver 50% reduction in colony numberSubmicromolar to low micromolar concentrations[4]
Patient-derived acute myeloid leukemia (AML) cellsReduced colony formation0.75-6 µM[1]

Table 2: Cellular and In Vivo Activity of this compound

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by intercepting a key signaling axis in MLL-rearranged leukemia. The binding of MLL fusion proteins to menin is a prerequisite for the transcriptional activation of downstream target genes, including the HOXA9 and MEIS1 homeobox genes.[4][5][6][9] These genes are critical for maintaining the undifferentiated, proliferative state of leukemia cells.

By disrupting the menin-MLL interaction, this compound leads to the downregulation of Hoxa9 and Meis1 expression.[4][5][6] This, in turn, induces cell differentiation and inhibits proliferation of MLL leukemia cells.[1][4][5]

MI463_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->DNA Binds to MLL_fusion->DNA Binds to Hoxa9_Meis1 Hoxa9/Meis1 mRNA DNA->Hoxa9_Meis1 Transcription Leukemic_Phenotype Leukemic Phenotype (Proliferation, Blocked Differentiation) Hoxa9_Meis1->Leukemic_Phenotype Translation & Function MI463 This compound MI463->Menin Inhibits Interaction

Figure 1: Signaling pathway inhibited by this compound.

Key Experimental Protocols

The characterization of this compound and its cellular target has relied on a variety of robust experimental methodologies. Below are detailed protocols for key experiments cited in the literature.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This assay is used to quantify the inhibitory effect of compounds on the menin-MLL protein-protein interaction in a cell-free system.

FP_Assay_Workflow cluster_0 Assay Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis Menin_Protein Purified Menin Protein Incubation Incubate components at room temperature Menin_Protein->Incubation Fluorescent_Peptide Fluorescently Labeled MLL Peptide Fluorescent_Peptide->Incubation MI463_Compound This compound (or DMSO control) MI463_Compound->Incubation FP_Reader Measure Fluorescence Polarization Incubation->FP_Reader Data_Analysis Calculate IC50 value FP_Reader->Data_Analysis

Figure 2: Workflow for the Fluorescence Polarization Assay.

Protocol:

  • Reagents: Purified recombinant human menin protein, a fluorescently labeled peptide derived from MLL (e.g., FLSN-MLL4–43), and this compound dissolved in DMSO.[8]

  • Assay Buffer: A suitable buffer, for example, 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and 0.01% Tween-20.

  • Procedure:

    • Add a fixed concentration of menin protein and the fluorescently labeled MLL peptide to the wells of a microplate.

    • Add varying concentrations of this compound or DMSO as a control.

    • Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to calculate the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent peptide from menin.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on the proliferation and viability of leukemia cells.

Protocol:

  • Cell Culture: Plate leukemia cells (e.g., MLL-AF9 transformed mouse bone marrow cells or human MLL leukemia cell lines) in 96-well plates at a specific density.[5][6]

  • Treatment: Treat the cells with a range of concentrations of this compound or DMSO as a vehicle control.[5][6]

  • Incubation: Culture the cells for a specified period, typically 7 days, at 37°C in a humidified incubator with 5% CO2. The medium and compound may be replenished during this period.[5][6]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The GI50 (half-maximal growth inhibitory concentration) is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound.[4]

Quantitative Real-Time PCR (qRT-PCR)

This technique is employed to measure the changes in the expression of specific genes, such as Hoxa9 and Meis1, following treatment with this compound.

Protocol:

  • Cell Treatment: Treat MLL leukemia cells with this compound or DMSO for a defined period (e.g., 6 days).[4][5]

  • RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for the target genes (Hoxa9, Meis1) and a reference gene (e.g., β-actin or 18S rRNA), and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based system.[4]

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the control samples.[4]

In Vivo Xenograft Model

To assess the anti-tumor efficacy of this compound in a living organism, a mouse xenograft model is utilized.

Protocol:

  • Cell Implantation: Implant human MLL leukemia cells (e.g., MV4;11) subcutaneously or intravenously into immunodeficient mice (e.g., BALB/c nude mice).[4][6]

  • Tumor Growth: Allow the tumors to establish and reach a palpable size.

  • Treatment: Administer this compound or a vehicle control to the mice via a specific route (e.g., intraperitoneal injection) at a defined dose and schedule (e.g., once daily).[4][6]

  • Monitoring: Monitor tumor growth by measuring tumor volume with calipers or through bioluminescence imaging if the cells are engineered to express luciferase.[4][9] Also, monitor the overall health and body weight of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as histology or gene expression studies. In survival studies, monitor the mice until they reach a predefined endpoint.[4]

This comprehensive guide provides a detailed overview of the cellular target and mechanism of action of this compound, supported by quantitative data and established experimental protocols. This information is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

References

The Core of Inhibition: A Technical Guide to the Binding Affinity of MI-463 with Menin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of MI-463, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The interaction between menin and MLL fusion proteins is a critical driver in a significant portion of acute leukemias, making its disruption a promising therapeutic strategy. This compound was developed as a highly potent, orally bioavailable compound that effectively targets this interaction.[1][2][3] This document collates quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental processes.

Quantitative Binding and Activity Data

This compound has been characterized through various biochemical and cellular assays to quantify its potency and efficacy. The data below summarizes its binding affinity to menin, its inhibitory effect on the menin-MLL interaction, and its impact on leukemic cell growth.

ParameterValueAssay TypeCell Line / ConditionsReference
IC50 15.3 nMFluorescence Polarization (FP)Cell-free assay[4][5][6][7]
IC50 32 nMFluorescence Polarization (FP)Cell-free, using MLL4–43 peptide[8]
Kd ~10 nMIsothermal Titration Calorimetry (ITC)Cell-free, 25 °C[1][8]
GI50 0.23 µMMTT Cell Viability AssayMurine bone marrow cells (MLL-AF9)[1][4][6][9]

Experimental Protocols

The characterization of this compound involved several key biophysical and cell-based assays. The methodologies for these pivotal experiments are detailed below.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Protocol:

  • Preparation: Recombinant full-length menin protein is purified and dialyzed into a suitable buffer. The this compound compound is dissolved in the same buffer to minimize heat of dilution effects.

  • Loading: The sample cell is loaded with a solution of menin, typically at a concentration of 5 µM to 10 µM.[1] The injection syringe is loaded with a solution of this compound, typically at a concentration of 50 µM to 100 µM.[1]

  • Titration: The experiment is conducted at a constant temperature, typically 25 °C.[1] A series of small, precise injections (e.g., 10 µl aliquots) of the this compound solution are made into the menin-containing sample cell.[1]

  • Data Acquisition: The heat change associated with each injection is measured by the calorimeter.

  • Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of ligand to protein, is fitted to a binding model. This analysis yields the dissociation constant (Kd), which is a direct measure of binding affinity.

Fluorescence Polarization (FP) Assay

The FP assay is a homogeneous, solution-based technique used to measure molecular interactions. It is particularly well-suited for high-throughput screening of inhibitors of protein-protein interactions. The assay measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner.

Protocol:

  • Reagent Preparation: A fluorescently labeled peptide derived from MLL (e.g., fluorescein-labeled MLL4–43) is used as a tracer.[8] Recombinant menin protein and a dilution series of the inhibitor (this compound) are also prepared.

  • Assay Setup: The assay is typically performed in a multi-well plate format. A fixed concentration of menin (e.g., 4 nM) and the fluorescent MLL peptide (e.g., 4 nM) are incubated together in the presence of varying concentrations of this compound.[8]

  • Binding and Competition: In the absence of an inhibitor, the small fluorescent MLL peptide binds to the much larger menin protein, slowing its rotation and resulting in a high polarization value. When this compound is present, it competes with the MLL peptide for binding to menin.

  • Measurement: After an incubation period to reach binding equilibrium, the fluorescence polarization is measured using a plate reader equipped with appropriate filters.

  • Data Analysis: As the concentration of this compound increases, it displaces the fluorescent peptide from menin, causing the peptide to tumble more freely and leading to a decrease in the polarization signal. The data is plotted as polarization versus inhibitor concentration, and the IC50 value is calculated from the resulting dose-response curve.

Cell Growth Inhibition (GI50) Assay

This cell-based assay determines the concentration of a compound required to inhibit the growth of a cell population by 50%. It is a critical measure of a compound's potency in a more biologically relevant context.

Protocol:

  • Cell Plating: MLL-rearranged leukemia cells (e.g., murine bone marrow cells transformed with the MLL-AF9 oncogene) are seeded into multi-well plates at a specific density.[1][4]

  • Compound Treatment: The cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).[4]

  • Incubation: The cells are cultured for an extended period, typically 7 days, which is often required for inhibitors of epigenetic targets to show a pronounced effect.[1][4] The culture medium and compound are often replenished during the incubation period (e.g., at day 4) to ensure consistent exposure.[4]

  • Viability Measurement: After the incubation period, cell viability is assessed using a method such as the MTT assay. The MTT reagent is added to the cells, where it is converted by metabolically active cells into a colored formazan (B1609692) product.[4]

  • Data Analysis: The absorbance of the formazan product, which is proportional to the number of viable cells, is measured with a microplate reader.[4] The GI50 value is determined by plotting the percentage of cell growth inhibition against the log of the compound concentration.

Visualizations

Signaling Pathway and Mechanism of Action

The oncogenic activity of MLL fusion proteins is dependent on their interaction with menin, which is required to regulate the expression of critical downstream target genes like Hoxa9 and Meis1.[1][10] this compound acts by physically occupying the MLL binding pocket on the menin protein, thereby disrupting this crucial interaction.[1] This leads to the downregulation of target gene expression, which in turn inhibits leukemic cell proliferation and induces differentiation.[5]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL Wild-Type MLL Menin_N Menin MLL->Menin_N interacts with Hox Hox Genes (Normal Expression) Menin_N->Hox regulates Diff Normal Differentiation Hox->Diff promotes MLL_FP MLL Fusion Protein (e.g., MLL-AF9) Menin_L Menin MLL_FP->Menin_L oncogenic interaction Hox_Meis1 Hoxa9 / Meis1 (Upregulation) Menin_L->Hox_Meis1 drives Leukemia Leukemic Proliferation & Blocked Differentiation Hox_Meis1->Leukemia leads to MI463 This compound MI463->Menin_L Binds & Inhibits

Caption: The Menin-MLL signaling axis in normal and leukemic states, and the inhibitory action of this compound.

Experimental Workflow: Fluorescence Polarization Assay

The following diagram outlines the logical workflow of a competitive Fluorescence Polarization (FP) assay used to determine the IC50 of an inhibitor like this compound.

start Start: Prepare Reagents reagents 1. Menin Protein 2. Fluorescent MLL Peptide (Tracer) 3. This compound (Inhibitor Series) start->reagents mix_no_inhibitor Mix Menin + Tracer (Control) reagents->mix_no_inhibitor No Inhibitor mix_with_inhibitor Mix Menin + Tracer + this compound reagents->mix_with_inhibitor With Inhibitor incubate Incubate to Equilibrium mix_no_inhibitor->incubate mix_with_inhibitor->incubate measure_fp Measure Fluorescence Polarization incubate->measure_fp high_fp Result: High Polarization (Tracer is Bound) measure_fp->high_fp Control wells low_fp Result: Low Polarization (Tracer is Displaced) measure_fp->low_fp Inhibitor wells analysis Plot Polarization vs. [this compound] high_fp->analysis low_fp->analysis end Calculate IC50 Value analysis->end

Caption: Workflow for determining inhibitor potency using a competitive Fluorescence Polarization (FP) assay.

References

The Downstream Cascade: An In-depth Technical Guide to the Gene Expression Effects of MI-463

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream effects of MI-463, a potent and orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, on gene expression. By disrupting this critical protein-protein interaction, this compound effectively reprograms the transcriptional landscape of MLL-rearranged leukemia cells, leading to cell differentiation and a reduction in leukemic burden. This document details the molecular mechanism, summarizes key gene expression changes with quantitative data, provides detailed experimental protocols, and visualizes the core concepts through signaling and workflow diagrams.

Core Mechanism of Action: Disrupting the Menin-MLL Axis

This compound targets the interaction between menin and the N-terminal portion of MLL fusion proteins.[1] In MLL-rearranged leukemias, this interaction is essential for tethering the MLL fusion protein to chromatin, leading to the aberrant expression of downstream target genes, such as the HOXA gene cluster and MEIS1, which are critical for leukemogenesis.[2] this compound competitively binds to menin, displacing the MLL fusion protein and thereby preventing the transcriptional activation of these oncogenic genes.[2] This disruption leads to a significant reduction in the expression of key MLL fusion target genes and a subsequent induction of differentiation.[3][4]

cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia MLL1 MLL1 Menin Menin MLL1->Menin Interaction Target Genes (e.g., HOXA9) Target Genes (e.g., HOXA9) Menin->Target Genes (e.g., HOXA9) Co-factor for H3K4 methylation Normal Gene Expression Normal Gene Expression Target Genes (e.g., HOXA9)->Normal Gene Expression MLL-Fusion Protein MLL-Fusion Protein Menin_L Menin MLL-Fusion Protein->Menin_L Aberrant Interaction Leukemogenic Target Genes\n(HOXA9, MEIS1) Leukemogenic Target Genes (HOXA9, MEIS1) Menin_L->Leukemogenic Target Genes\n(HOXA9, MEIS1) Upregulation Leukemia Progression Leukemia Progression Leukemogenic Target Genes\n(HOXA9, MEIS1)->Leukemia Progression This compound This compound This compound->Menin_L Inhibits Interaction Start Start Cell/Tissue Sample Cell/Tissue Sample Start->Cell/Tissue Sample RNA Extraction RNA Extraction Cell/Tissue Sample->RNA Extraction TRIzol or Kit-based cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Reverse Transcriptase qRT-PCR qRT-PCR cDNA Synthesis->qRT-PCR SYBR Green or TaqMan (Target & Housekeeping genes) Data Analysis Data Analysis qRT-PCR->Data Analysis ΔΔCt Method End End Data Analysis->End Relative Gene Expression This compound This compound Inhibition Inhibition This compound->Inhibition Menin-MLL Interaction Menin-MLL Interaction Menin-MLL Interaction->Inhibition Displacement of MLL-Fusion\nfrom Chromatin Displacement of MLL-Fusion from Chromatin Inhibition->Displacement of MLL-Fusion\nfrom Chromatin Gene Expression Reprogramming Gene Expression Reprogramming Displacement of MLL-Fusion\nfrom Chromatin->Gene Expression Reprogramming Downregulation of\nHOXA9, MEIS1, etc. Downregulation of HOXA9, MEIS1, etc. Gene Expression Reprogramming->Downregulation of\nHOXA9, MEIS1, etc. Upregulation of\nITGAM, etc. Upregulation of ITGAM, etc. Gene Expression Reprogramming->Upregulation of\nITGAM, etc. Inhibition of Proliferation Inhibition of Proliferation Downregulation of\nHOXA9, MEIS1, etc.->Inhibition of Proliferation Induction of Differentiation Induction of Differentiation Upregulation of\nITGAM, etc.->Induction of Differentiation Phenotypic Changes Phenotypic Changes Therapeutic Effect Therapeutic Effect Inhibition of Proliferation->Therapeutic Effect Induction of Differentiation->Therapeutic Effect

References

An In-Depth Technical Guide to MI-463: A Potent Inhibitor of the Menin-MLL Interaction for Leukemia Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL) gene are notoriously aggressive and often resistant to standard therapies. A critical dependency for the oncogenic activity of MLL fusion proteins is their interaction with the nuclear protein Menin. This interaction tethers the MLL fusion complex to chromatin, leading to the aberrant upregulation of leukemogenic genes, most notably HOXA9 and MEIS1. The disruption of the Menin-MLL protein-protein interaction (PPI) has emerged as a promising therapeutic strategy. MI-463 is a potent, orally bioavailable small molecule inhibitor that specifically targets this interaction. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and detailed protocols for key experimental assays.

Introduction

The overexpression of the homeobox transcription factor HOXA9 and its cofactor MEIS1 is a central driver in a significant subset of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] This dysregulation is frequently a consequence of chromosomal translocations involving the MLL gene (also known as KMT2A). The resulting MLL fusion proteins require interaction with Menin to exert their leukemogenic function.[2] By binding to Menin, MLL fusion proteins are recruited to target gene loci, where they drive the expression of key downstream targets like HOXA9 and MEIS1, leading to a block in hematopoietic differentiation and uncontrolled proliferation.[2]

This compound is a small molecule inhibitor designed to specifically disrupt the Menin-MLL interaction.[1] By occupying a key binding pocket on Menin, this compound effectively evicts MLL fusion proteins from chromatin, leading to the downregulation of HOXA9 and MEIS1 expression, induction of differentiation, and potent anti-leukemic activity in preclinical models.[1][3]

Mechanism of Action

This compound acts as a direct inhibitor of the protein-protein interaction between Menin and the N-terminal portion of MLL that is retained in all MLL fusion proteins.[1] This targeted disruption sets off a cascade of downstream events that collectively antagonize the leukemogenic program.

Signaling Pathway

The core signaling pathway initiated by the MLL fusion protein and its inhibition by this compound is depicted below. In MLL-rearranged leukemia, the MLL fusion protein binds to Menin, which is part of a larger complex. This complex is recruited to the promoter regions of target genes, including HOXA9 and MEIS1. This leads to their transcriptional activation, resulting in the expression of HOXA9 and MEIS1 proteins. These transcription factors then cooperate to drive the expression of genes that promote cell proliferation and block differentiation, ultimately leading to leukemia. This compound binds to Menin at the MLL interaction site, preventing the recruitment of the MLL fusion protein to chromatin and thereby inhibiting the entire downstream signaling cascade.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus cluster_transcription Transcriptional Regulation cluster_protein Protein Products cluster_leukemia Leukemogenic Program MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA DNA (HOXA9/MEIS1 loci) Menin->DNA Recruitment to Chromatin HOXA9_g HOXA9 gene DNA->HOXA9_g Activation MEIS1_g MEIS1 gene DNA->MEIS1_g Activation HOXA9_p HOXA9 HOXA9_g->HOXA9_p Transcription & Translation MEIS1_p MEIS1 MEIS1_g->MEIS1_p Transcription & Translation Proliferation Proliferation HOXA9_p->Proliferation Diff_Block Differentiation Block HOXA9_p->Diff_Block MEIS1_p->Proliferation MEIS1_p->Diff_Block MI463 This compound MI463->Inhibition Inhibition->Menin

Figure 1: The Menin-MLL signaling pathway and the point of inhibition by this compound.

Quantitative Data

The potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

Table 1: Biochemical and Cellular Activity of this compound
Assay TypeParameterValueCell Line/SystemReference(s)
Fluorescence Polarization (FP)IC5015.3 nMCell-free (Menin-MLL interaction)[4]
Isothermal Titration Calorimetry (ITC)Kd~10 nMCell-free (this compound binding to Menin)[5]
Cell Viability (MTT Assay)GI500.23 µM (230 nM)MLL-AF9 transformed mouse BMCs[1][3]
Cell Viability (MTT Assay)GI50250 - 570 nM rangeHuman MLL leukemia cell lines (MV4;11, MOLM-13, KOPN-8, SEM)[1]
Colony Formation AssayEffective Conc.0.75 - 6 µMPatient-derived AML cells[6]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant; GI50: Half-maximal growth inhibition concentration; BMCs: Bone Marrow Cells.

Table 2: Effect of this compound on Gene Expression
Cell Line/ModelGenes DownregulatedGenes UpregulatedReference(s)
MLL-AF9 transformed mouse BMCsHoxa9, Meis1Not specified[1][7]
MV4;11 (human MLL-AF4) xenograftHOXA9, MEIS1, MEF2CITGAM (CD11b)[1]
MOLM-13 (human MLL-AF9)HOXA9, HOXA10, HOXA7, PBX3, MEIS1, DLX2, MEF2C, FLT3MNDA[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of Menin-MLL inhibitors.

Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of the Menin-MLL Interaction

This protocol is designed to qualitatively assess the ability of this compound to disrupt the interaction between Menin and an MLL fusion protein in a cellular context.

Materials:

  • HEK293T cells

  • Expression vector for a tagged MLL fusion protein (e.g., MLL-AF9-Flag)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Anti-Flag antibody (or antibody against the specific tag)

  • Anti-Menin antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Western blot reagents

Procedure:

  • Cell Culture and Transfection: Culture HEK293T cells to 70-80% confluency and transfect with the MLL-AF9-Flag expression vector.

  • Compound Treatment: 24-48 hours post-transfection, treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) or DMSO for a specified period (e.g., 4-6 hours).

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 30 minutes at 4°C.

    • Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation to capture the MLL-AF9-Flag protein.

    • Add protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washes: Pellet the beads using a magnetic rack and wash them three to five times with cold wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Menin and anti-Flag antibodies to detect the co-immunoprecipitated Menin and the immunoprecipitated MLL-AF9-Flag, respectively.

Expected Outcome: A dose-dependent decrease in the amount of co-immunoprecipitated Menin in the this compound-treated samples compared to the DMSO control, indicating the disruption of the Menin-MLL-AF9 interaction.

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay provides a quantitative measure of the inhibitory potency of this compound on the Menin-MLL interaction in a cell-free system.[8]

Materials:

  • Purified recombinant human Menin protein

  • Fluorescently labeled MLL-derived peptide (e.g., FITC-MLL4-15 or a longer bivalent peptide like MLL4-43)[5]

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • This compound

  • DMSO

  • 384-well black, low-volume plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare a solution of Menin and the fluorescently labeled MLL peptide in the assay buffer at concentrations optimized for a stable FP signal.

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in assay buffer.

  • Assay Setup: In a 384-well plate, add the Menin/fluorescent MLL peptide mixture to wells containing the serially diluted this compound or DMSO control.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the change in fluorescence polarization against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay is used to determine the effect of this compound on the metabolic activity and proliferation of leukemia cells.[9]

Materials:

  • Leukemia cell lines (e.g., MV4;11, MOLM-13)

  • Complete culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO control.

  • Incubation: Incubate the plate for a specified duration (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control and plot cell viability against the logarithm of this compound concentration to calculate the GI50 value.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is used to quantify the changes in the mRNA levels of HOXA9, MEIS1, and other target genes following treatment with this compound.

Materials:

  • Leukemia cells

  • This compound

  • DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Treatment: Treat leukemia cells with this compound or DMSO for a defined period (e.g., 24, 48, or 72 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in this compound-treated cells compared to the DMSO control, normalized to the housekeeping gene.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of MLL-rearranged leukemia.[1]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • MLL-rearranged leukemia cells (e.g., MV4;11)

  • This compound

  • Vehicle for in vivo administration (e.g., as described in[3])

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Implantation: Subcutaneously or intravenously inject a defined number of MV4;11 cells into the mice.

  • Tumor Growth and Treatment Initiation: Allow tumors to establish to a palpable size (for subcutaneous models) or for leukemia to engraft (for disseminated models). Randomize mice into treatment and control groups and initiate treatment.

  • Compound Administration: Administer this compound or vehicle to the mice via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring:

    • Monitor tumor volume by caliper measurements twice or thrice weekly.

    • Monitor animal body weight and overall health.

    • For disseminated models, monitor disease progression by bioluminescence imaging.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or ethical considerations), euthanize the mice and collect tumors and tissues for further analysis (e.g., pharmacodynamic studies like qRT-PCR for target gene expression).

  • Data Analysis: Compare tumor growth rates and survival between the this compound-treated and vehicle-treated groups.

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Co-Immunoprecipitation

CoIP_Workflow start Start: MLL-rearranged cells in culture treatment Treat with this compound or DMSO start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate with anti-tag antibody lysis->ip wash Wash beads ip->wash elute Elute bound proteins wash->elute wb Western Blot for Menin and tagged-MLL elute->wb end End: Analyze Menin co-IP wb->end

Figure 2: A simplified workflow for a co-immunoprecipitation experiment.

Logical Relationship of this compound's Therapeutic Rationale

MI463_Logic premise1 Premise 1: MLL-rearranged leukemia is dependent on the Menin-MLL interaction. conclusion Conclusion: This compound is a promising therapeutic agent for MLL-rearranged leukemias. premise1->conclusion premise2 Premise 2: This compound is a potent and specific inhibitor of the Menin-MLL interaction. premise2->conclusion

References

The Menin-MLL Interaction in Leukemia: A Core Axis for Oncogenesis and Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The interaction between the protein menin and members of the Mixed Lineage Leukemia (MLL) family of histone methyltransferases represents a critical dependency for the development and maintenance of specific, aggressive forms of acute leukemia. Chromosomal translocations involving the KMT2A gene (encoding MLL1) give rise to oncogenic MLL fusion proteins that are the hallmark of MLL-rearranged (MLL-r) leukemia, a disease with a historically poor prognosis, particularly in infants.[1][2] This guide provides a detailed overview of the molecular underpinnings of the menin-MLL interaction, its role in driving leukemogenesis, and the rapidly advancing therapeutic strategies designed to disrupt this core oncogenic axis.

Molecular Basis of the Menin-MLL Interaction

Menin, a 67 kDa nuclear protein encoded by the MEN1 tumor suppressor gene, paradoxically functions as an essential oncogenic cofactor in the context of MLL-r leukemia.[3][4] The N-terminus of the MLL1 protein, which is retained in all known leukemogenic MLL fusion proteins, contains specific motifs that mediate a direct, high-affinity interaction with menin.[3][5][6]

Structural Interface: The interaction is structurally well-characterized. MLL binds to a deep central pocket on the menin protein.[7][8] This binding is bivalent, involving two distinct menin-binding motifs (MBM1 and MBM2) within the N-terminus of MLL.[5][9][10] The MBM1 motif represents the high-affinity binding site, and structural studies have shown that key hydrophobic residues are critical for anchoring MLL to the menin pocket.[9][10]

Menin as a Scaffold Protein: Menin acts as a crucial scaffold protein, tethering the MLL fusion protein to chromatin at specific gene loci.[11] This scaffolding function is essential for the MLL fusion protein complex to exert its downstream effects. One key partner in this complex is the Lens Epithelium-Derived Growth Factor (LEDGF), a chromatin-reading protein that also binds directly to menin.[3][11][12] The tripartite menin-MLL-LEDGF complex is critical for localizing the oncogenic machinery to target genes.[3][11][13]

The Menin-MLL Axis in Leukemogenesis

The normal MLL1 protein is a histone H3 lysine (B10760008) 4 (H3K4) methyltransferase that plays a key role in regulating gene expression during normal hematopoietic development.[14][15] In MLL-r leukemia, the fusion of the MLL N-terminus to one of over 80 different partner proteins creates a chimeric oncoprotein.[3][16] While the fusion partner varies, the constant feature is the retention of the N-terminal fragment of MLL, preserving the menin-binding domain.[5][6]

The leukemogenic activity of all MLL fusion proteins is critically dependent on their interaction with menin.[3][5][17] Genetic disruption of this interaction abrogates the ability of MLL fusion proteins to transform hematopoietic cells and induce leukemia in vivo.[3][10]

The menin-MLL fusion complex is recruited to the promoters of target genes, leading to aberrant transcriptional activation. Key downstream targets include the HOXA gene cluster (especially HOXA9) and the homeobox cofactor MEIS1.[2][3][18] The sustained overexpression of these genes is essential for the MLL-r leukemic phenotype, which is characterized by two main features:

  • Blocked Hematopoietic Differentiation : Leukemic blasts are unable to mature into functional blood cells.[3][5][15]

  • Enhanced Proliferation : The cells undergo uncontrolled self-renewal.[3]

The signaling pathway is depicted below.

MeninMLL_Pathway cluster_Leukemia MLL-rearranged Leukemia Cell cluster_Complex Oncogenic Complex Formation cluster_Consequences Downstream Effects MLL_Fusion MLL Fusion Protein (N-terminus retained) Menin Menin (Scaffold Protein) MLL_Fusion->Menin Binds to pocket LEDGF LEDGF (Chromatin Reader) Menin->LEDGF Recruits Chromatin Target Gene Promoters (e.g., HOXA9, MEIS1) Menin->Chromatin Tethers complex to chromatin Upregulation Aberrant Upregulation of HOXA9 & MEIS1 Chromatin->Upregulation Block Block in Differentiation Upregulation->Block Proliferation Enhanced Proliferation Upregulation->Proliferation Leukemogenesis Leukemogenesis Block->Leukemogenesis Proliferation->Leukemogenesis

Caption: The Menin-MLL leukemogenic signaling pathway.

Therapeutic Targeting with Menin-MLL Inhibitors

The absolute requirement of the menin interaction for MLL fusion protein function makes this protein-protein interface a highly attractive therapeutic target.[3] Small molecule inhibitors have been developed to fit into the MLL-binding pocket of menin, thereby competitively blocking the interaction with the MLL fusion oncoprotein.[10][16]

Disruption of the menin-MLL interaction with these inhibitors leads to:

  • Displacement of the MLL-fusion complex from chromatin at target gene loci.[16][17]

  • Downregulation of HOXA9 and MEIS1 gene expression.[3][17][18]

  • Induction of apoptosis and cellular differentiation in MLL-r leukemia cells.[3][10][17]

  • Selective activity against leukemia cells harboring MLL rearrangements or NPM1 mutations (which share a similar HOX-driven gene signature), with minimal effects on normal hematopoietic cells.[19]

This targeted approach has shown significant promise, leading to the rapid clinical development of several oral menin inhibitors.

Inhibition_Mechanism cluster_Interaction Normal Oncogenic Interaction cluster_Inhibition Pharmacologic Inhibition Menin1 Menin MLL Binding Pocket MLL1 MLL Fusion Protein MLL1->Menin1:pocket Binds Menin2 Menin MLL Binding Pocket MLL2 MLL Fusion Protein MLL2->Menin2:pocket Interaction Blocked Inhibitor Menin Inhibitor Inhibitor->Menin2:pocket Occupies Pocket

Caption: Mechanism of action for Menin-MLL inhibitors.

Data Presentation

Table 1: Preclinical Efficacy of Selected Menin-MLL Inhibitors

This table summarizes the binding affinity and inhibitory concentrations for several key preclinical small molecule inhibitors. Lower values indicate higher potency.

CompoundBinding Affinity (Kd) to MeninIn Vitro Potency (IC50)Target Cell Line / AssayReference(s)
MI-2-2 22 nM46 nMMenin-MBM1 Interaction Assay[10],[6]
MIV-6R N/A56 nMMenin-MLL Interaction Assay[2]
MI-463 Low nM15.3 nMMLL-r Leukemia Cell Lines[20]
MI-503 Low nM14.7 nMMLL-r Leukemia Cell Lines[20]
VTP50469 High PotencyLow nMMLL-r Leukemia Cell Lines[1],[16]
MI-3454 Sub-nMN/AMLL-r / NPM1-mut Leukemia Cells[19]

N/A: Not available in the provided search results.

Table 2: Clinical Efficacy of Menin Inhibitors in Relapsed/Refractory (R/R) Acute Leukemia

This table presents key efficacy data from clinical trials of leading menin inhibitors.

Inhibitor (Sponsor)Trial Name (NCT ID)Patient PopulationOverall Response Rate (ORR)CR + CRh Rate*Reference(s)
Revumenib (Syndax)AUGMENT-101 (NCT04065399)R/R KMT2A-rearranged63.2% - 63.9%22.8%[21],[1]
R/R NPM1-mutated46.9%23.4%[21]
Ziftomenib (B3325460) (Kura)KOMET-001 (NCT04067336)R/R KMT2A-rearranged17% (at 600 mg)11% (at 600 mg)[21]
R/R NPM1-mutated33% - 42%25% - 33.3%[22],[21]
Bleximenib cAMeLot-1 (NCT04811560)R/R KMT2Ar or NPM1m95% (with IC chemo)86% (CRc)[23],[24]
R/R KMT2Ar or NPM1m~60% (monotherapy)~25% (monotherapy)[24]

*CR + CRh: Complete Remission or Complete Remission with partial hematologic recovery. CRc: Composite Complete Remission.

Key Experimental Protocols & Workflows

Studying the menin-MLL interaction requires a combination of biochemical, molecular, and cellular assays.

A. Co-Immunoprecipitation (Co-IP)

Purpose: To demonstrate a physical interaction between menin and MLL (or MLL fusion proteins) within a cellular context.

Methodology:

  • Cell Lysis: MLL-rearranged leukemia cells (e.g., MOLM-13, MV4-11) are harvested and lysed with a non-denaturing buffer to preserve protein complexes.

  • Antibody Incubation: The cell lysate is incubated with an antibody specific to one of the proteins of interest (e.g., anti-menin).

  • Immunoprecipitation: Protein A/G-conjugated beads are added to the lysate. The beads bind to the antibody, pulling it and its associated protein complex out of solution.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a denaturing sample buffer.

  • Western Blot Analysis: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody against the other protein of interest (e.g., anti-MLL). A band corresponding to the MLL protein confirms its presence in the complex immunoprecipitated by the menin antibody.

CoIP_Workflow start Start: MLL-r Cells lysis 1. Cell Lysis (Preserve protein complexes) start->lysis incubation 2. Incubate Lysate with Anti-Menin Antibody lysis->incubation ip 3. Add Protein A/G Beads (Capture Ab-protein complex) incubation->ip wash 4. Wash Beads (Remove non-specific proteins) ip->wash elution 5. Elute Bound Proteins wash->elution wb 6. Western Blot (Probe for MLL protein) elution->wb end Result: Detect MLL (Confirms Interaction) wb->end

Caption: A generalized workflow for Co-Immunoprecipitation.

B. Chromatin Immunoprecipitation sequencing (ChIP-seq)

Purpose: To identify the specific genomic loci where the menin-MLL complex binds and to assess how this binding is affected by inhibitors.

Methodology:

  • Cross-linking: Cells are treated with formaldehyde (B43269) to create covalent cross-links between proteins and DNA that are in close proximity.

  • Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., anti-menin or anti-MLL). This selectively enriches for chromatin fragments bound by the target protein.

  • Reverse Cross-linking: The protein-DNA cross-links are reversed by heating.

  • DNA Purification: The DNA is purified from the protein components.

  • Library Preparation & Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.

  • Data Analysis: The resulting sequence reads are aligned to a reference genome to identify "peaks" of enrichment, which correspond to the protein's binding sites across the genome. When comparing DMSO- vs. inhibitor-treated cells, a loss of peak intensity at specific genes (e.g., HOXA9) demonstrates target engagement.[16]

ChIPseq_Workflow start Start: Cells +/- Inhibitor crosslink 1. Cross-link Proteins to DNA start->crosslink shear 2. Lyse & Shear Chromatin crosslink->shear ip 3. Immunoprecipitate (e.g., with Anti-Menin Ab) shear->ip reverse 4. Reverse Cross-links ip->reverse purify 5. Purify DNA reverse->purify sequence 6. Prepare Library & Sequence purify->sequence end Result: Genome-wide Binding Map sequence->end

Caption: A generalized workflow for ChIP-sequencing.

Conclusion and Future Directions

The menin-MLL interaction is a cornerstone of MLL-rearranged and NPM1-mutated leukemias, representing a validated and clinically actionable therapeutic target.[3][4][19] The development of potent, selective, and orally bioavailable small molecule inhibitors has rapidly translated fundamental biological understanding into a promising new class of targeted therapies.[16][19] The impressive clinical activity seen with agents like revumenib and ziftomenib heralds a new era for patients with these high-risk leukemias.[21][22]

Future research and clinical development will likely focus on:

  • Combination Therapies: Combining menin inhibitors with standard chemotherapy or other targeted agents to deepen responses and overcome resistance.[25]

  • Mechanisms of Resistance: Understanding and overcoming both on-target (e.g., MEN1 mutations) and off-target resistance mechanisms.[25]

  • Expanding Indications: Investigating the efficacy of menin inhibitors in other cancer types that may be dependent on the menin-MLL axis.[20][26]

The targeting of the menin-MLL protein-protein interaction stands as a paradigm of structure-informed drug design and a testament to the power of targeting core oncogenic dependencies.

References

MI-463 as a Chemical Probe for Menin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent, orally bioavailable small-molecule inhibitor that targets the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia (MLL) proteins.[1][2] This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements.[3][4] By disrupting the menin-MLL complex, this compound offers a targeted therapeutic strategy to reverse the oncogenic activity of MLL fusion proteins.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Menin is a scaffold protein that is essential for the leukemogenic activity of MLL fusion proteins.[5] It binds directly to the N-terminus of MLL, a region that is retained in all MLL fusion oncoproteins.[5] This interaction is crucial for the recruitment of the MLL fusion complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and ultimately driving leukemic transformation.[1][2]

This compound acts as a chemical probe by competitively binding to the MLL binding pocket on menin, thereby preventing its interaction with MLL fusion proteins.[1][3] This disruption leads to the downregulation of MLL target genes, induction of cellular differentiation, and inhibition of proliferation in MLL-rearranged leukemia cells.[1][6]

Data Presentation

The following tables summarize the quantitative data for this compound, showcasing its potency, cellular activity, and pharmacokinetic properties.

Table 1: In Vitro Activity of this compound

ParameterValueAssay TypeNotes
IC50 15.3 nMFluorescence Polarization (FP)Inhibition of the menin-MLL interaction in a cell-free assay.[6]
GI50 0.23 µMMTT AssayHalf-maximal growth inhibitory concentration in MLL-AF9 transformed murine bone marrow cells after 7 days of treatment.[1]
Selectivity Minimal effectMTT AssayTested against human leukemia cell lines without MLL translocations.[1]

Table 2: In Vivo Data for this compound

ParameterValueAnimal ModelAdministration
Oral Bioavailability ~45%MouseOral gavage.[1]
Tumor Growth Inhibition StrongMV4;11 human MLL leukemia xenograft in BALB/c nude mice.35 mg/kg, once daily intraperitoneal (i.p.) injection.[1]
Survival Benefit SubstantialMouse models of MLL leukemia.Showed significant extension of survival.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

Biochemical Assays

1. Fluorescence Polarization (FP) Assay

This assay is used to quantify the inhibitory effect of this compound on the menin-MLL interaction in a cell-free system.

  • Principle: The assay measures the change in polarization of a fluorescently labeled MLL peptide. When bound to the larger menin protein, the peptide's rotation is slower, resulting in a high polarization signal. This compound competes with the peptide for menin binding, leading to a decrease in the polarization signal.

  • Protocol:

    • A reaction mixture is prepared containing purified recombinant menin protein and a fluorescein-labeled MLL-derived peptide (e.g., MLL4-15) in an appropriate assay buffer.

    • Serial dilutions of this compound (or DMSO as a control) are added to the mixture.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

2. Isothermal Titration Calorimetry (ITC)

ITC is employed to determine the binding affinity (Kd) of this compound to menin.

  • Principle: ITC directly measures the heat released or absorbed during a binding event.

  • Protocol:

    • Purified menin protein (e.g., 5-10 µM) is placed in the sample cell of the calorimeter.[1]

    • This compound (e.g., 50-100 µM) is loaded into the injection syringe.[1]

    • The inhibitor is titrated into the protein solution in small, sequential injections at a constant temperature (e.g., 25°C).[1]

    • The heat change after each injection is measured.

    • The resulting data are fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]

Cellular Assays

1. Cell Viability (MTT) Assay

This assay assesses the effect of this compound on the proliferation of leukemia cells.

  • Protocol:

    • Leukemia cells (e.g., MLL-AF9 transformed murine bone marrow cells) are seeded in 96-well plates.[1]

    • Cells are treated with various concentrations of this compound or DMSO (vehicle control) and cultured for 7 days at 37°C.[6]

    • The medium is changed on day 4, and the compound is re-supplied.[6]

    • At the end of the incubation period, MTT reagent is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.[6]

    • The GI50 value is determined from the dose-response curve.[1]

2. Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the disruption of the menin-MLL interaction by this compound within a cellular context.

  • Protocol:

    • HEK293 cells are transfected with a construct expressing an MLL fusion protein (e.g., MLL-AF9).[1]

    • The transfected cells are treated with this compound or DMSO at sub-micromolar concentrations.[1]

    • Cells are lysed, and the protein concentration of the lysates is determined.

    • The MLL fusion protein is immunoprecipitated using an appropriate antibody (e.g., anti-FLAG if the fusion protein is FLAG-tagged).

    • The immunoprecipitated complexes are washed to remove non-specific binding proteins.

    • The proteins are eluted and separated by SDS-PAGE, followed by Western blotting to detect the presence of co-immunoprecipitated menin. A decrease in the amount of menin in the this compound-treated samples compared to the control indicates disruption of the interaction.[1]

3. Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the effect of this compound on the expression of MLL target genes.

  • Protocol:

    • MLL leukemia cells are treated with this compound or DMSO for a specified period (e.g., 6 days).[6]

    • Total RNA is extracted from the cells.

    • cDNA is synthesized from the RNA template.

    • qRT-PCR is performed using primers specific for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin) for normalization.[1]

    • The relative gene expression is calculated using the ΔΔCt method. A significant reduction in the expression of HOXA9 and MEIS1 in this compound-treated cells demonstrates on-target activity.[1]

In Vivo Experiments

1. Mouse Xenograft Model

This model is used to evaluate the in vivo efficacy of this compound in a leukemia setting.

  • Protocol:

    • BALB/c nude mice are subcutaneously or intravenously injected with human MLL leukemia cells (e.g., MV4;11).[1]

    • Once tumors are established, mice are randomized into treatment and control groups.

    • This compound is administered (e.g., 35 mg/kg, once daily, i.p.) and the vehicle is administered to the control group.[1]

    • Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

    • At the end of the study, tumors and tissues can be harvested for pharmacodynamic analysis, such as qRT-PCR for target gene expression.[1]

Mandatory Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction Target_Genes Target Genes (HOXA9, MEIS1) MLL_Fusion->Target_Genes Upregulation Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives MI463 This compound MI463->Menin Inhibits Interaction

Caption: The Menin-MLL signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation FP_Assay Fluorescence Polarization (FP) Assay ITC Isothermal Titration Calorimetry (ITC) MTT_Assay Cell Viability (MTT) Assay CoIP Co-Immunoprecipitation (Co-IP) qRT_PCR qRT-PCR Xenograft Mouse Xenograft Model qRT_PCR->Xenograft

Caption: Experimental workflow for the characterization of this compound.

Logical_Relationship Target Target Validation: Menin-MLL Interaction is critical for MLL leukemia Probe_ID Probe Identification: This compound identified through structure-based design Target->Probe_ID Biochem_Char Biochemical Characterization: Potent inhibitor of Menin-MLL interaction (FP, ITC) Probe_ID->Biochem_Char Cell_Activity Cellular Activity: Inhibits proliferation and downregulates target genes in MLL leukemia cells Biochem_Char->Cell_Activity InVivo_Efficacy In Vivo Efficacy: Demonstrates anti-tumor activity and survival benefit in mouse models Cell_Activity->InVivo_Efficacy Clinical_Candidate Potential Clinical Candidate InVivo_Efficacy->Clinical_Candidate

Caption: Logical progression of this compound development as a chemical probe.

References

The Impact of MI-463 on Normal Hematopoiesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MI-463 is a potent, orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins. This interaction is a key driver in MLL-rearranged leukemias. Preclinical studies have demonstrated the significant therapeutic potential of this compound in treating these aggressive cancers. A crucial aspect of its preclinical evaluation has been the assessment of its effects on the normal hematopoietic system. Extensive in vivo studies in murine models have consistently shown that this compound, at efficacious doses, does not impair normal hematopoiesis. This favorable safety profile, particularly the sparing of healthy hematopoietic stem and progenitor cells, suggests a promising therapeutic window for this compound in the clinical setting. This document provides an in-depth technical overview of the key findings, experimental methodologies, and underlying mechanisms related to the effect of this compound on normal hematopoiesis.

Core Mechanism of Action

This compound functions by disrupting the menin-MLL interaction. In normal hematopoiesis, the MLL1 protein is involved in the regulation of gene expression, including key Hox genes that are essential for proper hematopoietic development. However, the pharmacologic inhibition of the menin-MLL interaction by this compound appears to be well-tolerated by the normal hematopoietic system. Studies have shown that the expression of MLL-dependent genes, such as Hoxa9 and Meis1, is not significantly altered in normal hematopoietic stem cells upon treatment with this compound.[1] This suggests that MLL-rearranged leukemia cells have a heightened dependency on the menin-MLL interaction for their survival and proliferation compared to normal hematopoietic cells.

MI463_Mechanism cluster_0 Normal Hematopoietic Stem Cell cluster_1 Effect of this compound Menin_N Menin MLL1_N MLL1 Menin_N->MLL1_N Interaction DNA_N DNA (e.g., Hoxa9, Meis1 promoters) MLL1_N->DNA_N Binds to Transcription_N Basal Gene Expression DNA_N->Transcription_N Leads to MI463 This compound Menin_T Menin MI463->Menin_T Binds to & Inhibits MLL1_T MLL1 Menin_T->MLL1_T Interaction Disrupted NoChange Normal Hematopoiesis Maintained Menin_T->NoChange

Caption: Mechanism of this compound and its differential effect.

In Vivo Studies on Normal Hematopoiesis

The safety of this compound with respect to normal hematopoiesis has been primarily evaluated in C57BL/6 mice.[1] These studies involved the administration of efficacious doses of this compound over a period of 10 days, followed by a detailed analysis of various hematopoietic compartments.

Impact on Bone Marrow Cellularity and Hematopoietic Stem/Progenitor Cells

Treatment with this compound did not lead to a decrease in overall bone marrow cellularity.[1] Furthermore, detailed flow cytometric analysis revealed that populations enriched for hematopoietic stem and progenitor cells were not adversely affected.

ParameterVehicle ControlThis compound TreatmentOutcomeReference
Bone Marrow Cellularity NormalPreservedNo significant change[1]
LSK Progenitors (Lin⁻Sca-1⁺c-Kit⁺) BaselineNot decreased; slightly increasedNo negative impact[1]
Long-Term HSCs (LSK CD48⁻CD150⁺) BaselineNot decreased; slightly increasedNo negative impact[1]
Effects on Mature Hematopoietic Lineages

The differentiation of hematopoietic stem cells into mature blood cell lineages was also assessed. The results indicate that this compound does not suppress the production of mature myeloid and B-lymphoid cells.

Cell PopulationVehicle ControlThis compound TreatmentOutcomeReference
Mature Myeloid Cells (CD11b⁺Gr-1⁺) BaselineNo impactNo significant change[1]
Pro-B Cells BaselineMild increaseNo negative impact[1]
Other B Cell Populations BaselineNo effectNo significant change[1]
Gene Expression in Hematopoietic Progenitors

Consistent with the phenotypic analyses, this compound did not alter the expression of key MLL-dependent genes in normal LSK progenitors, highlighting a key difference in the molecular response between normal and malignant cells.

Gene TargetCell TypeVehicle ControlThis compound TreatmentOutcomeReference
Hoxa9 LSK ProgenitorsBaseline ExpressionNo reductionNo significant change[1]
Meis1 LSK ProgenitorsBaseline ExpressionNo reductionNo significant change[1]

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of this compound's effect on normal hematopoiesis, based on the available literature.[1]

In Vivo Mouse Study
  • Animal Model: C57BL/6 mice were used for the analysis of normal hematopoiesis.

  • Treatment: Mice were treated with efficacious doses of this compound or a vehicle control for 10 days. The administration regimen was consistent with that used in leukemia model survival experiments.

  • Endpoint Analysis: Following the treatment period, mice were euthanized, and bone marrow was harvested for cellular and molecular analysis. Body weight, organ weight, and tissue morphology were also assessed to monitor for toxicity.

InVivo_Workflow start Start: C57BL/6 Mice treatment 10-Day Treatment start->treatment group1 This compound treatment->group1 group2 Vehicle Control treatment->group2 harvest Harvest Bone Marrow & Tissues group1->harvest group2->harvest analysis Analysis harvest->analysis flow Flow Cytometry analysis->flow qprc qRT-PCR on LSK cells analysis->qprc histology Histology & Cellularity analysis->histology

Caption: In vivo experimental workflow for assessing this compound effects.

Flow Cytometry Analysis of Bone Marrow
  • Sample Preparation: Bone marrow cells were harvested from the femurs and tibias of treated and control mice. Red blood cells were lysed, and the remaining cells were prepared for antibody staining.

  • Antibody Staining: Cells were stained with a cocktail of fluorescently-conjugated antibodies to identify specific hematopoietic populations. Key markers included:

    • Lineage Markers (Lin): A cocktail to exclude mature hematopoietic cells.

    • Stem/Progenitor Markers: Sca-1, c-Kit, CD48, CD150.

    • Myeloid Markers: CD11b, Gr-1.

    • B-Cell Markers: B220, CD43, IgM, CD19, AA4.1.

  • Data Acquisition and Analysis: Stained cells were analyzed on a flow cytometer. Gating strategies were employed to quantify the percentage and number of specific cell populations within the bone marrow.

Quantitative Real-Time PCR (qRT-PCR)
  • Cell Sorting: LSK progenitor cells were isolated from the bone marrow of treated and control mice using fluorescence-activated cell sorting (FACS).

  • RNA Extraction and cDNA Synthesis: Total RNA was extracted from the sorted LSK cells, and cDNA was synthesized using reverse transcriptase.

  • PCR Amplification: qRT-PCR was performed using primers and probes specific for target genes (Hoxa9, Meis1) and a housekeeping gene for normalization.

  • Data Analysis: The relative expression of target genes was calculated and compared between the this compound-treated and vehicle control groups.

Conclusion and Future Directions

References

Methodological & Application

MI-463 In Vitro Assay Protocols: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

MI-463 is a potent and orally bioavailable small-molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[1][2][3] This interaction is a critical driver in a subset of acute leukemias characterized by MLL gene rearrangements.[3] Menin binds to the N-terminal fragment of MLL fusion proteins, which is essential for their leukemogenic activity.[3] By disrupting this interaction, this compound demonstrates profound on-target activity, leading to substantial growth inhibition of MLL leukemia cells, induction of cell differentiation, and reduced expression of downstream MLL fusion protein targets like Hoxa9 and Meis1.[1][4] This document provides detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the key in vitro potency and activity values for this compound.

Assay TypeDescriptionValueCell Line/ConditionsReference
Biochemical Assay
Fluorescence Polarization (FP)Inhibition of Menin-MLL interactionIC50: 15.3 nMCell-free assay[1][5]
Fluorescence Polarization (FP)Inhibition of Menin-FLSN-MLL4–43 interactionIC50: 32 nMCell-free assay[6]
Isothermal Titration Calorimetry (ITC)Binding affinity to MeninKd: ~10 nM[6]
Cell-Based Assays
Growth InhibitionHalf-maximal growth inhibitory concentrationGI50: 0.23 µM (230 nM)MLL-AF9 transformed mouse bone marrow cells (7-day treatment)[1][2][4]
Growth InhibitionHalf-maximal growth inhibitory concentrationGI50: 250 nM - 570 nM rangePanel of human MLL leukemia cell lines[4]
Growth InhibitionHalf-maximal growth inhibitory concentrationGI50: 5.6 µMHoxa9/Meis1 transformed mouse bone marrow cells (control)[2]
Growth InhibitionHalf-maximal growth inhibitory concentrationIC50: 13.99 µMMDA-MB-231 (breast cancer cells)[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro characterization.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Leads to Leukemia Leukemia Progression Transcription->Leukemia MI463 This compound MI463->Menin Inhibits Interaction

Caption: Mechanism of this compound in inhibiting the Menin-MLL interaction.

Experimental_Workflow cluster_assays In Vitro Evaluation of this compound start Start biochemical Biochemical Assays (FP, ITC) start->biochemical cell_based Cell-Based Assays start->cell_based end Data Analysis (IC50, GI50, etc.) biochemical->end viability Cell Viability/Proliferation (MTT Assay) cell_based->viability gene_expression Target Gene Expression (qRT-PCR) cell_based->gene_expression differentiation Cell Differentiation (Flow Cytometry) cell_based->differentiation viability->end gene_expression->end differentiation->end

Caption: General experimental workflow for in vitro evaluation of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for Menin-MLL Interaction

This biochemical assay measures the ability of this compound to disrupt the interaction between Menin and a fluorescein-labeled MLL-derived peptide.[4][6]

Materials:

  • Recombinant human Menin protein

  • Fluorescein-labeled MLL peptide (e.g., FLSN-MLL4-15 or FLSN-MLL4-43)[6]

  • This compound

  • Assay Buffer (e.g., PBS, 0.01% Triton X-100)

  • 384-well, low-volume, black plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the Menin protein to each well to a final concentration of 5-10 µM.[4]

  • Add the fluorescein-labeled MLL peptide to each well to a final concentration of 1-5 nM.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure fluorescence polarization on a compatible plate reader.

  • Calculate the IC50 value by plotting the change in fluorescence polarization against the logarithm of the inhibitor concentration.

Cell Viability/Proliferation (MTT) Assay

This assay determines the effect of this compound on the growth and viability of MLL-rearranged leukemia cell lines.[1][2]

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13)

  • Control leukemia cell lines (without MLL rearrangement)

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10^3 to 1 x 10^4 cells/well).

  • Allow cells to stabilize for 24 hours at 37°C.

  • Treat cells with a range of this compound concentrations or DMSO as a vehicle control.[1]

  • Incubate for 7 days at 37°C.[1][2]

  • On day 4, perform a medium change, restore the viable cell numbers to the original concentration, and re-supply the compound.[1][7]

  • At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution and incubate until the formazan (B1609692) crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method is used to measure changes in the expression of MLL target genes, such as HOXA9 and MEIS1, following treatment with this compound.[1][4]

Materials:

  • MLL-rearranged leukemia cells

  • This compound

  • DMSO (vehicle control)

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Protocol:

  • Treat cells with sub-micromolar concentrations of this compound or DMSO for 6 days.[1]

  • Perform a medium change and re-supply the compound at day 3.[1]

  • Isolate total RNA from the cells using an appropriate RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for the target genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to control-treated cells.

Flow Cytometry for Cell Differentiation

This assay assesses the ability of this compound to induce differentiation of leukemia cells, often by measuring the expression of cell surface markers like CD11b.[1]

Materials:

  • MLL-rearranged leukemia cells

  • This compound

  • DMSO (vehicle control)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibody against a differentiation marker (e.g., Pacific Blue anti-mouse CD11b)[1]

  • Flow cytometer

Protocol:

  • Treat leukemia cells with this compound or DMSO for 7 days.[1]

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in FACS buffer.

  • Incubate the cells with the fluorochrome-conjugated CD11b antibody as per the manufacturer's instructions, typically for 30 minutes on ice in the dark.

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in FACS buffer.

  • Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

MI-463 for the Treatment of MLL-Rearranged Leukemia Cell Lines MV4;11 and MOLM-13: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene are aggressive hematological malignancies with poor prognoses.[1] The leukemogenic activity of MLL fusion proteins is critically dependent on their interaction with the scaffolding protein menin.[2][3] This interaction tethers the MLL fusion protein to chromatin, leading to the aberrant expression of downstream target genes, such as HOXA9 and MEIS1, which drives leukemic proliferation and blocks differentiation.[3][4]

MI-463 is a potent, orally bioavailable small molecule inhibitor designed to specifically disrupt the protein-protein interaction between menin and MLL.[2][5] By blocking this critical interaction, this compound aims to reverse the oncogenic gene expression program, inhibit proliferation, and induce differentiation and apoptosis in MLL-rearranged (MLL-r) leukemia cells.[1][6] This document provides detailed application notes and protocols for studying the effects of this compound on the MLL-r acute myeloid leukemia (AML) cell lines MV4;11 (harboring the MLL-AF4 fusion) and MOLM-13 (harboring the MLL-AF9 fusion).

Mechanism of Action

This compound is a highly specific inhibitor that binds directly to menin in the pocket normally occupied by the N-terminus of MLL.[5] This competitive binding physically obstructs the formation of the menin-MLL fusion protein complex.[7] The disruption of this complex leads to the eviction of the leukemogenic machinery from target gene promoters, resulting in the downregulation of key oncogenes like HOXA9 and MEIS1.[5][8] This targeted epigenetic modulation ultimately leads to a selective anti-proliferative effect, cell differentiation, and apoptosis in leukemia cells dependent on the menin-MLL interaction.[1][6] Treatment with this compound has also been shown to induce the degradation of the menin protein itself via the ubiquitin-proteasome pathway in MV4;11 cells.[9]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound and related menin-MLL inhibitors on MLL-rearranged leukemia cells.

Table 1: In Vitro Potency and Cellular Growth Inhibition

CompoundAssay TypeTarget/Cell LineEndpointValueCitation
This compound Cell-free AssayMenin-MLL InteractionIC₅₀15.3 nM[6][8]
This compound Cell Viability (MTT)MLL-AF9 transformed murine BMCsGI₅₀0.23 µM[6][10]
MI-503Cell Viability (MTT)MV4;11GI₅₀~0.25 µM[5]
MI-503Cell Viability (MTT)MOLM-13GI₅₀~0.5 µM[5]

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition concentration. BMCs: Bone Marrow Cells.

Table 2: Effects on Gene and Protein Expression

TreatmentCell LineTarget Gene/ProteinEffectMethodCitation
This compound (sub-µM)MLL-AF9 BMCsHoxa9, Meis1Markedly reduced expressionqRT-PCR[5][6]
This compound MV4;11 Tumors (in vivo)HOXA9, MEIS1Significant reduction in expressionqRT-PCR[5]
MI-503MV4;11HOXA9, MEIS1, FLT3, BCL2Downregulated expressionqRT-PCR[5][8]
MI-503MOLM-13HOXA9, MEIS1, MEF2CDownregulated expressionqRT-PCR[5][8]
This compound MV4;11Menin ProteinDecreased expressionWestern Blot[9]

Table 3: Induction of Apoptosis

CompoundConcentrationCell LineDurationApoptotic EffectCitation
This compound Higher concentrations requiredMLL-AF9 BMCs7 daysPronounced apoptotic effect[5]
MI-503Higher concentrations requiredMLL-AF9 BMCs7 daysPronounced apoptotic effect[5]

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_genes Target Gene Promoters Menin Menin Menin_MLL_Complex Menin-MLL Fusion Oncogenic Complex Menin->Menin_MLL_Complex MLL_Fusion MLL Fusion Protein (e.g., MLL-AF4 / MLL-AF9) MLL_Fusion->Menin_MLL_Complex HOXA9 HOXA9 Menin_MLL_Complex->HOXA9 Recruitment & Activation MEIS1 MEIS1 Menin_MLL_Complex->MEIS1 Recruitment & Activation Transcription Aberrant Transcription HOXA9->Transcription MEIS1->Transcription Leukemogenesis Leukemic Proliferation & Blocked Differentiation Transcription->Leukemogenesis MI463 This compound MI463->Menin_MLL_Complex Inhibition

Caption: this compound mechanism of action in MLL-rearranged leukemia.

Experimental_Workflow cluster_assays Downstream Analyses start Seed MV4;11 or MOLM-13 Cells treatment Treat with this compound (Dose-response) or DMSO Vehicle start->treatment incubation Incubate for Specified Duration (e.g., 6-7 days) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) incubation->apoptosis gene_expr Gene Expression Analysis (qRT-PCR) incubation->gene_expr protein_expr Protein Level Analysis (Western Blot) incubation->protein_expr data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis gene_expr->data_analysis protein_expr->data_analysis

Caption: General workflow for in vitro studies of this compound.

Experimental Protocols

Cell Culture

MV4;11 and MOLM-13 cells are suspension cell lines.

  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Split cultures every 2-3 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ viable cells/mL.

Cell Viability / Growth Inhibition (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

  • Materials:

    • 96-well flat-bottom plates

    • MV4;11 or MOLM-13 cells

    • Complete culture medium

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells at a density of 5,000 - 10,000 cells/well in 100 µL of complete medium in a 96-well plate.

    • Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound or vehicle control (e.g., 0.25% DMSO) to the respective wells.

    • Incubate the plate for 7 days at 37°C.[6]

    • On day 4, change the media by carefully aspirating and re-supplying fresh media with the appropriate concentration of this compound.[6]

    • At the end of the incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. Incubate overnight at 37°C or for 2-4 hours with gentle shaking.

    • Read the absorbance at 570 nm using a microplate reader.[6]

    • Calculate the GI₅₀ value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis and necrosis.[5]

  • Materials:

    • 6-well plates

    • Treated and control cells

    • Annexin V-FITC (or other fluorophore) and Propidium Iodide (PI) staining kit

    • 1X Annexin-binding buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)[11]

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the chosen duration (e.g., 7 days).[5]

    • Harvest cells (approximately 1-5 x 10⁵) by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin-binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.[11][12]

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[13]

Gene Expression Analysis (Quantitative RT-PCR)

This protocol measures changes in the mRNA levels of MLL target genes like HOXA9 and MEIS1.

  • Materials:

    • Treated and control cells

    • RNA extraction kit (e.g., RNeasy Mini Kit)

    • cDNA synthesis kit

    • qPCR primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., ACTB, GAPDH)

    • SYBR Green or TaqMan qPCR master mix

    • Real-time PCR system

  • Procedure:

    • Treat cells with this compound or vehicle control for the desired time (e.g., 6 days, with a media/compound change at day 3).[6]

    • Isolate total RNA from the cells according to the manufacturer's protocol.

    • Synthesize first-strand cDNA from 1-2 µg of total RNA.

    • Set up the qPCR reaction by combining cDNA, primers, and master mix.

    • Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol.

    • Analyze the results using the comparative Cₜ (ΔΔCₜ) method. Normalize the expression of target genes to the housekeeping gene and present the data as fold change relative to the vehicle-treated control.[5]

References

Application Notes and Protocols for Co-Immunoprecipitation Using MI-463 to Probe the Menin-MLL Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing MI-463, a potent small molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, in co-immunoprecipitation (co-IP) experiments. This protocol is designed to enable researchers to effectively demonstrate the disruption of the menin-MLL interaction in a cellular context, a critical step in the validation of potential therapeutic agents for MLL-rearranged leukemias.

Introduction to this compound

This compound is a highly potent and orally bioavailable small molecule inhibitor that targets the interaction between menin and MLL.[1][2] This interaction is crucial for the oncogenic activity of MLL fusion proteins, which are drivers of aggressive acute leukemias.[2][3] this compound binds directly to menin with a low nanomolar binding affinity, effectively blocking its association with MLL.[4] The disruption of this complex leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, resulting in the inhibition of leukemic cell growth and the induction of cellular differentiation.[1][4][5] Co-immunoprecipitation is a key technique used to demonstrate the intracellular efficacy of this compound in disrupting the menin-MLL interaction.[4]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, showcasing its potency and cellular activity.

Parameter Value Assay Reference
IC5015.3 nMCell-free menin-MLL interaction assay[5][6]
Binding Affinity (Kd)~10 nMIsothermal Titration Calorimetry (ITC)[7]
Cell Line GI50 (7-day treatment) Description Reference
MLL-AF9 transformed murine bone marrow cells0.23 µMMurine leukemia model[4][5]
MV4;11250 nM - 570 nM rangeHuman MLL-rearranged leukemia cell line[4]
MOLM-13250 nM - 570 nM rangeHuman MLL-rearranged leukemia cell line[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the menin-MLL signaling pathway and the experimental workflow for the co-immunoprecipitation protocol.

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction is critical for leukemogenesis DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binds to Transcription Leukemogenic Gene Expression DNA->Transcription Leads to Leukemia_Progression Leukemia Progression Transcription->Leukemia_Progression MI463 This compound MI463->Menin Binds to Menin and disrupts interaction Co_IP_Workflow A 1. Cell Culture and Treatment (e.g., MV4;11 cells) - Treat with DMSO (vehicle) or this compound B 2. Cell Lysis - Use a non-denaturing lysis buffer - Collect supernatant A->B C 3. Immunoprecipitation - Incubate lysate with anti-Menin or anti-MLL antibody B->C D 4. Immune Complex Capture - Add Protein A/G magnetic beads C->D E 5. Washing - Remove non-specifically bound proteins D->E F 6. Elution - Elute protein complexes from beads E->F G 7. Western Blot Analysis - Detect co-precipitated proteins (e.g., blot for MLL when IP is Menin) F->G

References

Application Note: Quantifying MLL Target Gene Repression Upon MI-463 Treatment Using qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acute leukemias characterized by rearrangements of the KMT2A gene (formerly MLL) are aggressive hematological malignancies.[1] The resulting MLL fusion proteins drive leukemogenesis by aberrantly activating the transcription of target genes, critically dependent on an interaction with the protein menin.[2][3] Key downstream targets of the MLL fusion protein complex include the homeobox genes HOXA9 and MEIS1, whose overexpression is essential for enhanced self-renewal and leukemic transformation.[2][4]

MI-463 is a potent, orally bioavailable small molecule inhibitor that specifically disrupts the critical protein-protein interaction between menin and MLL.[5][6][7] By blocking this interaction, this compound effectively reverses the MLL-rearranged gene expression signature, leading to the downregulation of oncogenic target genes, inducing cellular differentiation, and inhibiting leukemic cell growth.[7][8] This application note provides a detailed protocol for using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) to accurately measure the dose-dependent repression of MLL target genes, such as HOXA9 and MEIS1, in leukemia cells following treatment with this compound.

Signaling Pathway and Mechanism of Action

This compound functions by binding to menin, which prevents its association with the MLL fusion protein. This disruption is critical, as the menin-MLL complex is required to maintain the expression of downstream target genes like HOXA9 and MEIS1.[3][9] Inhibition by this compound leads to a decrease in the transcription of these genes, which in turn inhibits leukemia progression.[5][8]

MLL_Pathway Mechanism of this compound Action cluster_0 Normal State (Leukemogenesis) cluster_1 After this compound Treatment Menin Menin MLL MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL Binds DNA Target Gene Promoters (HOXA9, MEIS1) MLL->DNA Recruits to Transcription Active Transcription DNA->Transcription MI463 This compound Menin_i Menin MI463->Menin_i Binds to Inhibition Menin_i->Inhibition MLL_i MLL Fusion Protein MLL_i->Inhibition DNA_i Target Gene Promoters (HOXA9, MEIS1) Repression Transcriptional Repression DNA_i->Repression

Caption: this compound blocks the Menin-MLL fusion protein interaction, repressing target gene transcription.

Experimental Protocols

This protocol outlines the complete workflow from cell culture and treatment to data analysis for assessing the effect of this compound on MLL target gene expression.

Cell Culture and Treatment

This procedure is designed for a human MLL-rearranged leukemia cell line, such as MV4-11 (expressing MLL-AF4), which is known to be sensitive to menin-MLL inhibitors.[6]

  • Cell Line: MV4-11 (or other appropriate MLL-rearranged cell line).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ humidified incubator.

  • Procedure:

    • Seed MV4-11 cells in a 6-well plate at a density of 0.5 x 10⁶ cells/mL.

    • Prepare stock solutions of this compound in DMSO. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

    • Treat cells with increasing concentrations of this compound (e.g., 0 nM, 10 nM, 50 nM, 250 nM, 1 µM). Include a vehicle-only control (DMSO).

    • Incubate the cells for a predetermined time period (e.g., 48 or 72 hours) to allow for changes in gene expression.

    • After incubation, harvest the cells by centrifugation. Wash once with ice-cold Phosphate-Buffered Saline (PBS). The cell pellet is now ready for RNA extraction.

Total RNA Extraction

High-quality, intact RNA is essential for accurate qRT-PCR results.[10]

  • Recommended Kit: Commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • Procedure:

    • Lyse the cell pellets according to the manufacturer's protocol of the chosen kit.

    • Include an on-column DNase I digestion step to eliminate any contaminating genomic DNA.[11]

    • Elute the total RNA in nuclease-free water.

    • Store the extracted RNA at -80°C until further use.

RNA Quantification and Quality Control
  • Procedure:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio between 1.8 and 2.1 is considered pure.[11]

    • (Optional but recommended) Assess RNA integrity using an Agilent Bioanalyzer or by running an aliquot on a denaturing agarose (B213101) gel.

Reverse Transcription (cDNA Synthesis)

This step converts the extracted RNA into complementary DNA (cDNA), which will serve as the template for qPCR.[12]

  • Recommended Kit: A commercial reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • Procedure:

    • Use 1 µg of total RNA for each cDNA synthesis reaction.

    • Prepare the reaction mix according to the manufacturer's instructions, typically including a reverse transcriptase, dNTPs, and a mix of oligo(dT) and random primers.

    • Include a no-reverse-transcriptase (-RT) control for each sample to verify the absence of genomic DNA amplification in the subsequent qPCR step.[11]

    • Run the reaction in a thermal cycler with the recommended temperature profile.

    • The resulting cDNA can be stored at -20°C.

Quantitative Real-Time PCR (qRT-PCR)
  • Detection Method: SYBR Green-based detection is a common and cost-effective method.[13][14]

  • Primer Design: Design primers for target genes (HOXA9, MEIS1) and at least one stable housekeeping (reference) gene (e.g., GAPDH, ACTB). Primers should be 18-30 bases long with a Tm of ~60-62°C and produce an amplicon of 80-200 bp.[12][15]

  • Procedure:

    • Prepare the qPCR reaction mix as described in the table below for each gene and sample. Run each reaction in triplicate.

    • Include a no-template control (NTC) for each primer set to check for contamination.[11]

    • Run the qPCR plate on a real-time PCR detection system.

ComponentVolume (per 20 µL reaction)Final Concentration
2x SYBR Green Master Mix10 µL1x
Forward Primer (10 µM)0.8 µL400 nM
Reverse Primer (10 µM)0.8 µL400 nM
cDNA Template (diluted)2 µL~10-50 ng
Nuclease-Free Water6.4 µL-
  • Typical Thermal Cycling Protocol:

    • Initial Denaturation: 95°C for 3 minutes.

    • Cycling (40 cycles):

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Analysis

The relative expression of target genes is typically calculated using the ΔΔCt (delta-delta Ct) method .[11]

  • Calculate ΔCt: For each sample, normalize the Ct value of the target gene to the Ct value of the reference gene.

    • ΔCt = Ct (Target Gene) - Ct (Reference Gene)

  • Calculate ΔΔCt: Normalize the ΔCt of the treated samples to the ΔCt of the control (vehicle-treated) sample.

    • ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)

  • Calculate Fold Change: Determine the relative gene expression.

    • Fold Change = 2-ΔΔCt

Experimental Workflow Visualization

qRT_PCR_Workflow start Start: MLL-rearranged Leukemia Cells treatment 1. Cell Treatment (Vehicle vs. This compound) start->treatment harvest 2. Cell Harvesting treatment->harvest rna_extraction 3. Total RNA Extraction (with DNase treatment) harvest->rna_extraction qc 4. RNA Quality & Quantity Check (A260/280) rna_extraction->qc cdna_synthesis 5. Reverse Transcription (cDNA Synthesis) qc->cdna_synthesis qpcr 6. qRT-PCR (SYBR Green) cdna_synthesis->qpcr analysis 7. Data Analysis (ΔΔCt Method) qpcr->analysis end End: Relative Gene Expression Fold Change analysis->end

Caption: Workflow for analyzing MLL target gene expression after this compound treatment using qRT-PCR.

Data Presentation

Quantitative data should be summarized in a clear and organized table. The results should show the calculated fold change in gene expression for each target gene at different concentrations of this compound, normalized to a reference gene and relative to the vehicle control.

Table 1: Example qRT-PCR Results for MLL Target Genes

The following table presents hypothetical data demonstrating the expected dose-dependent decrease in HOXA9 and MEIS1 mRNA levels in MV4-11 cells after 48 hours of treatment with this compound.

TreatmentThis compound Conc.Target GeneMean Ct (±SD)ΔCt (vs. GAPDH)ΔΔCt (vs. Control)Fold Change (2-ΔΔCt)
Vehicle Control0 nMGAPDH18.2 (±0.15)---
HOXA922.5 (±0.21)4.30.001.00
MEIS124.1 (±0.18)5.90.001.00
This compound50 nMGAPDH18.3 (±0.11)---
HOXA923.9 (±0.25)5.61.300.41
MEIS125.4 (±0.20)7.11.200.44
This compound250 nMGAPDH18.1 (±0.19)---
HOXA925.8 (±0.30)7.73.400.09
MEIS127.2 (±0.22)9.13.200.11

Interpretation: Treatment with this compound leads to a significant, dose-dependent reduction in the expression of the MLL fusion protein target genes HOXA9 and MEIS1.[7][8] A fold change of less than 1.0 indicates downregulation relative to the vehicle-treated control.

References

Application Notes and Protocols for MI-463 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration and dosing of MI-463, a potent and orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The following protocols are based on preclinical studies in mouse models of MLL-rearranged leukemia.

Mechanism of Action

This compound is a targeted therapeutic agent that functions by disrupting the critical interaction between menin and MLL fusion proteins.[1] In MLL-rearranged leukemias, the fusion of the MLL gene with various partner genes produces oncogenic MLL fusion proteins.[2][3] The leukemogenic activity of these fusion proteins is dependent on their interaction with the protein menin.[2][4] By binding to menin, this compound effectively blocks this interaction, leading to a downstream cascade of events that inhibit leukemia progression.[2][5] This includes the downregulation of key MLL target genes such as HOXA9 and MEIS1, which are crucial for leukemic cell proliferation and survival.[2][5][6] Consequently, treatment with this compound induces differentiation and apoptosis in MLL-rearranged leukemia cells, ultimately leading to reduced tumor burden and improved survival in preclinical models.[2][4][7]

Signaling Pathway of this compound Action

MI463_Pathway cluster_0 Normal Hematopoiesis cluster_1 MLL-Rearranged Leukemia cluster_2 Therapeutic Intervention Menin Menin MLL Wild-type MLL Menin->MLL Interaction HSC Hematopoietic Stem Cells MLL->HSC Regulates Differentiation Normal Blood Cell Differentiation HSC->Differentiation Menin_L Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin_L->MLL_Fusion Oncogenic Interaction Blocked_Interaction Blocked Menin-MLL Fusion Interaction Menin_L->Blocked_Interaction HOXA9_MEIS1 Upregulation of HOXA9 & MEIS1 MLL_Fusion->HOXA9_MEIS1 MLL_Fusion->Blocked_Interaction Leukemic_Stem_Cells Leukemic Stem Cells Proliferation Uncontrolled Proliferation & Blocked Differentiation Leukemic_Stem_Cells->Proliferation HOXA9_MEIS1->Leukemic_Stem_Cells Drives MI463 This compound MI463->Menin_L Binds to Menin Downregulation Downregulation of HOXA9 & MEIS1 Blocked_Interaction->Downregulation Leukemia_Inhibition Leukemia Inhibition (Differentiation & Apoptosis) Downregulation->Leukemia_Inhibition

Caption: Signaling pathway illustrating this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the pharmacokinetic properties and in vivo efficacy of this compound in various mouse models.

Table 1: Pharmacokinetic Profile of this compound in Mice
ParameterValueReference
Oral Bioavailability~45%[2][6][7]
Administration Routes TestedIntravenous (i.v.), Oral (p.o.), Intraperitoneal (i.p.)[2][6]
Table 2: In Vivo Efficacy of this compound in MLL Leukemia Mouse Models
Mouse ModelCell LineDosing RegimenAdministration RouteKey OutcomesReference
BALB/c nude mice (Xenograft)MV4;11 (human MLL leukemia)35 mg/kg, once dailyIntraperitoneal (i.p.)~3-fold decrease in tumor volume at 28 days[4]
BALB/c nude mice (Xenograft)MV4;11 (human MLL leukemia)35 mg/kg, once dailyIntraperitoneal (i.p.)Strong inhibition of tumor growth[2]
Bone Marrow Transplant Model (Aggressive MLL leukemia)MLL-AF9 transformed murine bone marrow cells50 mg/kg, twice daily for 10 daysOral gavage70% increase in median survival time[2][4]
C57BL/6 mice (Toxicity study)N/A (Healthy mice)40 mg/kg, twice daily for 10 daysOral gavageNo significant changes in bone marrow cellularity, myeloid counts, or blood cell progenitor counts; No impairment of normal hematopoiesis[2][4]

Experimental Protocols

The following are detailed protocols for the administration of this compound in mouse models based on published preclinical studies.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

This protocol is designed to assess the efficacy of this compound in reducing tumor growth in a subcutaneous xenograft model.

1. Animal Model:

  • 4-6 week old female BALB/c nude mice.[8]

2. Cell Preparation and Implantation:

  • Culture human MLL leukemia cells (e.g., MV4;11) under standard conditions.

  • Harvest and resuspend cells in a suitable medium (e.g., PBS or Matrigel).

  • Subcutaneously inject 1 x 107 MV4;11 cells into the flank of each mouse.[2]

  • Allow tumors to establish and reach a palpable size (e.g., ~100 mm³).[8]

3. This compound Formulation and Administration:

  • Formulation: Prepare a stock solution of this compound in a suitable solvent such as DMSO.[6][7] For intraperitoneal injection, a common vehicle consists of 25% DMSO, 25% PEG400, and 50% PBS.[8] Another option for oral and intraperitoneal injection is a suspension in 20% SBE-β-CD in saline.[6]

  • Dosing: Administer this compound at a dose of 35 mg/kg body weight.[2][4]

  • Administration: Administer the prepared this compound solution once daily via intraperitoneal (i.p.) injection.[2][4][6]

  • Control Group: Administer the vehicle solution to the control group of mice.

4. Monitoring and Endpoint:

  • Monitor tumor volume regularly (e.g., every 2-3 days) using caliper measurements.

  • Monitor animal health and body weight.

  • The study can be continued for a predefined period (e.g., 28 days) or until tumors in the control group reach a predetermined size.[4]

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression analysis of HOXA9 and MEIS1).[2]

Protocol 2: Bone Marrow Transplantation Model for Survival Studies

This protocol is designed to evaluate the effect of this compound on the survival of mice with a more aggressive, disseminated model of MLL leukemia.

1. Animal Model:

  • Recipient mice suitable for bone marrow transplantation (e.g., lethally irradiated C57BL/6 mice).

2. Cell Preparation and Transplantation:

  • Harvest bone marrow cells from donor mice harboring MLL-derived leukemia (e.g., transformed with MLL-AF9).[4]

  • Intravenously inject the leukemic bone marrow cells into the tail vein of the recipient mice.

3. This compound Formulation and Administration:

  • Formulation: For oral administration, this compound can be formulated as a suspension. A suitable vehicle can be prepared using 20% SBE-β-CD in saline.[6]

  • Treatment Initiation: Begin treatment 5 days after the transplantation of leukemic cells.[2][4]

  • Dosing: Administer this compound at a dose of 50 mg/kg body weight.[2]

  • Administration: Administer the this compound suspension twice daily via oral gavage for 10 consecutive days.[2]

  • Control Group: Administer the vehicle solution to the control group of mice following the same schedule.

4. Monitoring and Endpoint:

  • Monitor the mice daily for signs of leukemia development and overall health.

  • The primary endpoint is survival. Record the date of death or euthanasia for each mouse.

  • At the time of sacrifice, peripheral blood, spleen, and bone marrow can be collected to assess leukemic cell infiltration.[6]

Experimental Workflow Diagrams

Subcutaneous Xenograft Model Workflow

Xenograft_Workflow start Start cell_culture Culture MV4;11 Leukemia Cells start->cell_culture implantation Subcutaneous Implantation of Cells into Mice cell_culture->implantation tumor_growth Allow Tumors to Reach ~100 mm³ implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Daily i.p. Administration (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume and Animal Health treatment->monitoring endpoint Endpoint (e.g., Day 28) monitoring->endpoint analysis Euthanasia & Tumor Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a subcutaneous xenograft mouse model study with this compound.

Bone Marrow Transplant Model Workflow

BMT_Workflow start Start irradiation Lethal Irradiation of Recipient Mice start->irradiation transplantation Intravenous Transplantation of MLL-AF9 Leukemic Cells irradiation->transplantation engraftment Allow for Engraftment (5 days) transplantation->engraftment treatment_start Initiate Treatment engraftment->treatment_start treatment Twice Daily Oral Gavage (this compound or Vehicle) for 10 Days treatment_start->treatment monitoring Daily Monitoring of Animal Health and Survival treatment->monitoring endpoint Primary Endpoint: Survival monitoring->endpoint end End endpoint->end

References

Application Notes and Protocols for MI-463 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent and specific small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a critical dependency for the survival of leukemia cells with MLL rearrangements.[1][2][3] By disrupting this interaction, this compound effectively downregulates the expression of downstream oncogenic targets, such as HOXA9 and MEIS1, leading to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.[4] These application notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) and their subsequent use in common in vitro and in vivo experimental workflows.

Physicochemical Properties and Solubility of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource(s)
Molecular Weight 484.54 g/mol [1]
CAS Number 1628317-18-9[1]
Solubility in DMSO 84 - 120 mg/mL[1]
Appearance White to off-white solid[1]

Note: The solubility of this compound in DMSO can be influenced by the purity of the DMSO and the presence of water. It is highly recommended to use anhydrous, high-purity DMSO and sonication to ensure complete dissolution.

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated micropipettes and sterile tips

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.845 mg of this compound (Molecular Weight = 484.54 g/mol ).

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO to 4.845 mg of this compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A stock solution of this compound in DMSO is stable for at least 6 months when stored at -20°C.[1]

Signaling Pathway of this compound

This compound targets the critical interaction between menin and MLL fusion proteins, which is a hallmark of MLL-rearranged leukemias. The following diagram illustrates this signaling pathway and the mechanism of action of this compound.

MI463_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion interacts with DNA DNA (Target Gene Promoters) MLL_fusion->DNA binds to HOXA9_MEIS1 HOXA9 & MEIS1 Transcription DNA->HOXA9_MEIS1 leads to Proliferation Leukemic Cell Proliferation HOXA9_MEIS1->Proliferation Differentiation_Block Blockage of Differentiation HOXA9_MEIS1->Differentiation_Block MI463 This compound MI463->Menin inhibits interaction caption Mechanism of this compound Action

Caption: this compound inhibits the menin-MLL interaction.

Experimental Protocols

The following are detailed protocols for common in vitro and in vivo experiments using the this compound stock solution.

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (GI50) of this compound on leukemia cell lines.

Materials:

  • MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Non-MLL rearranged leukemia cell lines (as negative controls)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

In Vitro Differentiation Assay (Flow Cytometry for CD11b)

This assay measures the ability of this compound to induce myeloid differentiation in leukemia cells by assessing the expression of the cell surface marker CD11b.

Materials:

  • MLL-rearranged leukemia cell lines

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • FITC-conjugated anti-CD11b antibody

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed leukemia cells in 6-well plates at an appropriate density and treat with a range of this compound concentrations (e.g., 0.1, 1, 5 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the cells for 5-7 days, replenishing the medium and compound every 2-3 days.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in FACS buffer.

    • Add the FITC-conjugated anti-CD11b antibody and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer to remove unbound antibody.

  • Flow Cytometry Analysis: Resuspend the cells in FACS buffer and analyze the fluorescence intensity using a flow cytometer.

  • Data Analysis: Quantify the percentage of CD11b-positive cells in the treated and control samples.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assays Stock_Solution Prepare this compound Stock Solution (10 mM in DMSO) Treatment Treat cells with This compound or DMSO Stock_Solution->Treatment Cell_Culture Culture MLL-rearranged Leukemia Cells Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Differentiation Differentiation Assay (CD11b Staining) Treatment->Differentiation Apoptosis Apoptosis Assay (Annexin V Staining) Treatment->Apoptosis caption In Vitro Experimental Workflow

Caption: Workflow for in vitro this compound experiments.

Safety and Handling

This compound:

  • Hazard Identification: The substance is not classified as hazardous according to the Globally Harmonized System (GHS).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • First Aid: In case of contact, wash the affected area with soap and water. If inhaled, move to fresh air.

DMSO:

  • Hazard Identification: Combustible liquid. May cause skin and eye irritation. Readily absorbed through the skin.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (butyl rubber or neoprene are recommended), and safety goggles.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Keep away from heat and open flames.

  • Waste Disposal: Dispose of DMSO-containing waste as hazardous chemical waste according to institutional guidelines.

Disclaimer

This document is intended for informational purposes only and for use by trained professionals in a laboratory setting. The information provided is based on currently available scientific literature. Researchers should always consult the relevant Safety Data Sheets (SDS) for both this compound and DMSO before handling and perform their own risk assessments. The protocols provided are general guidelines and may require optimization for specific cell lines or experimental conditions.

References

Application Notes and Protocols for In Vivo Formulation of MI-463 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL).[1][2] This interaction is a critical driver in the pathogenesis of MLL-rearranged leukemias. By disrupting this interaction, this compound has demonstrated significant therapeutic potential in preclinical animal models, leading to the inhibition of tumor growth and prolonged survival.[3][4][5] These application notes provide detailed protocols for the in vivo formulation and administration of this compound for animal studies, based on established research.

Mechanism of Action

This compound functions by directly binding to menin, which prevents its association with MLL fusion proteins. This disruption reverses the aberrant gene expression patterns driven by MLL fusion proteins, leading to the downregulation of key downstream targets such as Hoxa9 and Meis1.[3][5][6] The ultimate cellular outcomes are the induction of differentiation and apoptosis in MLL leukemia cells.

MI463_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cellular_effects Cellular Effects Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction Differentiation_Apoptosis Differentiation & Apoptosis DNA DNA MLL_Fusion->DNA Binds to DNA at target gene promoters Hoxa9_Meis1 Hoxa9, Meis1 Genes MLL_Fusion->Hoxa9_Meis1 Upregulates Transcription DNA->Hoxa9_Meis1 Contains Leukemogenesis Leukemogenesis (Cell Proliferation, Blocked Differentiation) Hoxa9_Meis1->Leukemogenesis Leukemogenesis->Differentiation_Apoptosis Inhibited by this compound MI463 This compound MI463->Menin Inhibits Interaction

Figure 1: Mechanism of action of this compound in MLL-rearranged leukemia.

Physicochemical and Pharmacokinetic Properties

A summary of the relevant properties of this compound is provided below.

PropertyValueReference
Molecular Weight 484.54 g/mol [5][7]
In Vitro Potency (IC50) 15.3 nM (Menin-MLL interaction)[5][6]
Cellular Potency (GI50) 0.23 µM (in MLL-AF9 transformed cells)[3][7]
Solubility Soluble in DMSO and Ethanol; Insoluble in water.[1][6]
Oral Bioavailability ~45% (in mice)[3][5][7]

In Vivo Formulation Protocols

This compound is poorly soluble in aqueous solutions, necessitating a formulation with solvents and/or excipients for in vivo delivery. Below are protocols for preparing this compound for intraperitoneal (i.p.) and oral (p.o.) administration in mice.

Note: It is recommended to prepare the formulation fresh on the day of use.

Protocol 1: Formulation for Intraperitoneal (i.p.) Injection

This formulation has been successfully used in xenograft mouse models.[3][6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl), sterile

Equipment:

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator

Procedure:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound powder.

    • Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[7] Ensure complete dissolution, using a vortex or sonication if necessary.

  • Prepare Final Formulation (Example for a 1 mL final volume):

    • The final formulation will consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]

    • In a sterile tube, add 400 µL of PEG300.

    • Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.

    • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

    • Add 450 µL of sterile saline to bring the final volume to 1 mL.

    • Vortex the final solution thoroughly. The solution should be clear.

  • Dosing:

    • This formulation can be used for a dose of 35 mg/kg for a mouse, administered once daily via i.p. injection.[3][4]

    • The injection volume should be calculated based on the final concentration of this compound in the formulation and the weight of the animal.

Protocol 2: Formulation for Oral (p.o.) Gavage

This compound has good oral bioavailability.[3] A corn oil-based formulation can be used for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Corn oil, sterile

Equipment:

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in DMSO to create a clear, concentrated stock solution (e.g., 13.6 mg/mL).[6]

  • Prepare Final Formulation (Example for a 1 mL final volume):

    • The final formulation will consist of 5% DMSO and 95% Corn Oil.[6]

    • In a sterile tube, add 950 µL of corn oil.

    • Add 50 µL of the this compound DMSO stock solution to the corn oil.

    • Vortex vigorously to ensure a uniform suspension.

  • Dosing:

    • This formulation can be used for oral gavage. A dose of 100 mg/kg has been used for pharmacokinetic studies.[3]

    • The dosing volume should be adjusted based on the animal's weight.

Experimental Workflow for a Xenograft Study

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a leukemia xenograft model.

Xenograft_Workflow cluster_prep Preparation Phase cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Culture MLL Leukemia Cells (e.g., MV4;11) Cell_Harvest 3. Harvest and Prepare Cells for Injection Cell_Culture->Cell_Harvest Animal_Acclimation 2. Acclimate Mice (e.g., BALB/c nude) Implantation 4. Subcutaneously Inject Cells into Mice Animal_Acclimation->Implantation Cell_Harvest->Implantation Tumor_Growth 5. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 6. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 8. Administer Treatment Daily (e.g., 35 mg/kg i.p.) Randomization->Treatment Formulation_Prep 7. Prepare this compound Formulation Formulation_Prep->Treatment Monitoring 9. Continue Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 10. Euthanize at Endpoint and Collect Tissues Monitoring->Endpoint Data_Analysis 11. Analyze Data (Tumor Growth Inhibition, Survival) Endpoint->Data_Analysis

Figure 2: Experimental workflow for an this compound in vivo xenograft study.

Summary of In Vivo Efficacy Data

The following table summarizes key findings from in vivo studies with this compound.

Animal ModelCell LineDose and RouteKey FindingsReference
BALB/c nude miceMV4;1135 mg/kg, i.p., dailyStrong inhibition of tumor growth.[3][4]
C57BL/6 mice (transplant)MLL-AF9Not specified for this compoundIncreased median survival time by 70%.[4]

Disclaimer: These protocols and notes are intended for research purposes only and should be adapted to specific experimental needs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

References

MI-463: Application Notes and Protocols for Studying MLL Fusion Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MI-463 is a potent, orally bioavailable small-molecule inhibitor that specifically targets the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] Chromosomal translocations involving the MLL gene are common drivers of aggressive acute leukemias in both pediatric and adult populations. The resulting MLL fusion proteins require interaction with the scaffold protein menin to exert their leukemogenic activity.[2] this compound disrupts this critical interaction, leading to the inhibition of MLL fusion protein-dependent gene transcription, cell proliferation, and the induction of differentiation in leukemia cells.[1][3][4] These application notes provide a comprehensive overview of this compound's mechanism of action and detailed protocols for its use in in vitro and in vivo studies of MLL fusion protein function.

Mechanism of Action

This compound binds to menin with high affinity, occupying the binding pocket that would otherwise be engaged by the N-terminal portion of MLL or MLL fusion proteins.[1] This direct competitive inhibition prevents the recruitment of the MLL fusion complex to target genes, such as HOXA9 and MEIS1, which are crucial for leukemic self-renewal and proliferation.[1][3][5] The disruption of this interaction leads to a downregulation of these target genes, cell cycle arrest, and induction of myeloid differentiation, ultimately resulting in the suppression of leukemic growth.[1][4]

MI463_Mechanism_of_Action cluster_0 Normal State (Leukemogenesis) cluster_1 Inhibition by this compound Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction DNA Target Genes (HOXA9, MEIS1) MLL_Fusion->DNA Binds to Transcription Leukemogenic Transcription DNA->Transcription Leads to Menin_Inhibited Menin MLL_Fusion_Blocked MLL Fusion Protein Menin_Inhibited->MLL_Fusion_Blocked Interaction Blocked MI463 This compound MI463->Menin_Inhibited Binds to & Inhibits DNA_Inactive Target Genes (HOXA9, MEIS1) MLL_Fusion_Blocked->DNA_Inactive Transcription_Blocked Transcription Blocked DNA_Inactive->Transcription_Blocked Differentiation Cell Differentiation & Growth Arrest Transcription_Blocked->Differentiation Results in

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

This compound demonstrates potent and selective activity against MLL-rearranged leukemia cells. The following table summarizes key quantitative metrics for this compound.

ParameterValueCell Line/Assay ConditionReference
IC50 15.3 nMMenin-MLL Interaction (Cell-free assay)[3][4]
GI50 0.23 µMMurine bone marrow cells with MLL-AF9 (7-day treatment)[1][3]
GI50 250 - 570 nM range (for MI-503, a close analog)Human MLL leukemia cell lines[1]
Oral Bioavailability ~45%In mice[3][5]

Experimental Protocols

The following are detailed protocols for key experiments to study the function of MLL fusion proteins using this compound.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis start Treat MLL-rearranged and control cell lines with this compound viability Cell Viability Assay (MTT) start->viability gene_expression Gene Expression Analysis (qRT-PCR) start->gene_expression protein_interaction Protein Interaction Assay (Co-IP) start->protein_interaction differentiation Differentiation Assay (Flow Cytometry) start->differentiation xenograft Establish MLL-rearranged leukemia xenograft model treatment Administer this compound (e.g., i.p. or oral) xenograft->treatment tumor_growth Monitor Tumor Growth and Survival treatment->tumor_growth ex_vivo Ex Vivo Analysis of Leukemic Cells tumor_growth->ex_vivo

Figure 2: General Experimental Workflow.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the proliferation of MLL-rearranged leukemia cells.

Materials:

  • MLL-rearranged cell lines (e.g., MV4;11, MOLM-13) and control cell lines (without MLL translocations).

  • This compound (stock solution in DMSO).

  • Cell culture medium and supplements.

  • 96-well plates.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Protocol:

  • Plate leukemia cells at an appropriate density in a 96-well plate.

  • Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

  • Incubate the plates for 7 days at 37°C in a humidified incubator.[3]

  • On day 4, change the medium, restore the original cell concentration, and re-supply the compound.[3]

  • At the end of the incubation period, add MTT reagent to each well and incubate for 2-4 hours.[6]

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.[6]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the half-maximal growth inhibitory concentration (GI50) from the dose-response curve.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction

This protocol is used to demonstrate that this compound disrupts the interaction between menin and MLL fusion proteins within the cell.

Materials:

  • HEK293 cells or MLL-rearranged leukemia cells.

  • Expression vector for an MLL fusion protein (e.g., MLL-AF9).

  • This compound.

  • Lysis buffer.

  • Antibody against a component of the complex (e.g., anti-FLAG for a FLAG-tagged MLL fusion protein).

  • Protein A/G magnetic beads.

  • Wash buffer.

  • SDS-PAGE and Western blotting reagents.

  • Antibodies for Western blotting (e.g., anti-menin, anti-FLAG).

Protocol:

  • If using HEK293 cells, transfect them with the MLL fusion protein expression vector.

  • Treat the cells with this compound or DMSO for a specified time.

  • Lyse the cells and collect the protein lysate.

  • Pre-clear the lysate with protein A/G beads.

  • Incubate the lysate with the primary antibody overnight at 4°C.

  • Add protein A/G beads to pull down the antibody-protein complex.

  • Wash the beads several times with wash buffer.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and Western blotting using antibodies against menin and the MLL fusion protein. A reduced amount of co-immunoprecipitated menin in the this compound-treated sample indicates disruption of the interaction.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method quantifies the effect of this compound on the expression of MLL fusion protein target genes.

Materials:

  • MLL-rearranged leukemia cells.

  • This compound.

  • RNA extraction kit.

  • cDNA synthesis kit.

  • qRT-PCR master mix.

  • Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., β-actin, 18S rRNA).[1]

  • Real-time PCR system.

Protocol:

  • Treat MLL-rearranged cells with this compound or DMSO for 6 days, with a medium change and compound re-supply on day 3.[3]

  • Isolate total RNA from the cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using the appropriate primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and referenced to the DMSO-treated control.[1]

Flow Cytometry for Cell Differentiation

This assay assesses the ability of this compound to induce differentiation in MLL leukemia cells by measuring the expression of cell surface differentiation markers.

Materials:

  • MLL-rearranged leukemia cells.

  • This compound.

  • Fluorochrome-conjugated antibodies against differentiation markers (e.g., CD11b).[1]

  • Flow cytometry buffer (e.g., PBS with 2% FBS).

  • Flow cytometer.

Protocol:

  • Treat leukemia cells with this compound or DMSO for 7 days.[3]

  • Harvest and wash the cells.

  • Incubate the cells with the anti-CD11b antibody.[3]

  • Wash the cells to remove unbound antibody.

  • Resuspend the cells in flow cytometry buffer.

  • Analyze the cells using a flow cytometer to quantify the percentage of CD11b-positive cells. An increase in the CD11b-positive population indicates myeloid differentiation.

In Vivo Studies

This compound is orally bioavailable and has demonstrated efficacy in mouse models of MLL leukemia.[1][5] A typical in vivo experiment involves a xenograft model using human MLL leukemia cells like MV4;11 implanted into immunodeficient mice.[1] Treatment with this compound can be administered via intraperitoneal (i.p.) injection or oral gavage.[1][5] Efficacy is assessed by monitoring tumor volume, overall survival, and analyzing leukemic burden in various tissues.[1][5] Importantly, studies have shown that this compound does not impair normal hematopoiesis in vivo.[1]

Conclusion

This compound is a valuable research tool for elucidating the mechanisms of MLL fusion protein-driven leukemogenesis. Its high potency and specificity make it an excellent probe for studying the downstream consequences of inhibiting the menin-MLL interaction. The protocols outlined above provide a framework for researchers to investigate the cellular and molecular effects of this compound and to explore its therapeutic potential in preclinical models.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by MI-463

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent and specific small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a critical driver in MLL-rearranged (MLL-r) acute leukemias, where it maintains the expression of leukemogenic genes such as HOXA9 and MEIS1.[3] By disrupting the menin-MLL complex, this compound leads to the downregulation of these target genes, which in turn inhibits cell proliferation and induces programmed cell death (apoptosis).[3][4]

These application notes provide a detailed framework for the analysis of this compound-induced apoptosis in MLL-r leukemia cell lines using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The Annexin V/PI dual-staining method is a widely used assay to distinguish between different stages of cell death.

  • Annexin V: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC, PE, or APC), Annexin V can identify early apoptotic cells with intact cell membranes.

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is compromised, intercalating with DNA to emit a strong red fluorescence.

This dual-staining approach allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

This compound Mechanism of Action and Apoptosis Induction

This compound competitively binds to a pocket on the menin protein, preventing its interaction with MLL fusion proteins. This disruption leads to the epigenetic reprogramming of the cancer cells, primarily through the downregulation of the oncogenic transcription factors HOXA9 and MEIS1.[3][4] The reduction in HOXA9 levels has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[5][6] This shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, activation of the caspase cascade (initiator caspase-9 and effector caspase-3), and ultimately, the execution of apoptosis.[7][8]

MI463_Apoptosis_Pathway cluster_0 Cell Nucleus cluster_1 Cytoplasm & Mitochondria Menin Menin Menin_MLL Menin-MLL Complex Menin->Menin_MLL MLL MLL Fusion Protein MLL->Menin_MLL HOXA9_MEIS1 HOXA9/MEIS1 Transcription Menin_MLL->HOXA9_MEIS1 Upregulates Bcl2_Gene Bcl-2 Gene Transcription HOXA9_MEIS1->Bcl2_Gene Upregulates Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Bcl2_Gene->Bcl2_Protein Translates to Bax_Bak Bax/Bak Bcl2_Protein->Bax_Bak Inhibits MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Induces Casp9 Caspase-9 Activation MOMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MI463 This compound MI463->Menin_MLL Inhibits

Figure 1. Signaling pathway of this compound induced apoptosis.

Data Presentation

The following table summarizes the quantitative data on apoptosis and cell death induced by this compound and its analog MI-503 in murine bone marrow cells transformed with the MLL-AF9 oncogene.

CompoundConcentration (µM)Treatment Duration% Apoptotic Cells (Annexin V+)% Dead Cells (PI+)Reference
This compound 0.57 days~25%~15%[4]
1.07 days~35%~20%[4]
MI-503 0.57 days~30%~20%[4]
1.07 days~40%~25%[4]
DMSO Vehicle Control7 days~10%~5%[4]

Table 1. Apoptosis and cell death in MLL-AF9 transformed cells treated with this compound and MI-503. Data are approximated from published graphical representations.[4]

Experimental Protocols

This section provides a detailed protocol for the analysis of apoptosis in MLL-rearranged leukemia cell lines (e.g., MV4;11, MOLM-13) treated with this compound.

Materials and Reagents
  • MLL-rearranged leukemia cell line (e.g., MV4;11, ATCC CRL-9591; MOLM-13, ATCC CRL-9592)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (prepare stock solution in DMSO, e.g., 10 mM)[2]

  • DMSO (vehicle control)

  • Apoptosis-inducing agent (positive control), e.g., Staurosporine (B1682477) (1 µM for 4-6 hours) or Etoposide (5-10 µM for 24-48 hours)[9][10]

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit with Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (typically provided in the kit)

  • Flow cytometry tubes

  • Flow cytometer

Experimental Workflow

Workflow cluster_setup Experimental Setup cluster_staining Staining Procedure cluster_analysis Data Acquisition & Analysis A1 1. Seed Cells (e.g., 0.5 x 10^6 cells/mL) A2 2. Prepare this compound Dilutions and Controls A1->A2 A3 3. Treat Cells (e.g., 24, 48, 72 hours) A2->A3 B1 4. Harvest Cells (including supernatant) A3->B1 B2 5. Wash with cold PBS B1->B2 B3 6. Resuspend in 1X Binding Buffer B2->B3 B4 7. Add Annexin V-FITC & PI B3->B4 B5 8. Incubate in Dark (15 min, RT) B4->B5 C1 9. Add 1X Binding Buffer B5->C1 C2 10. Acquire on Flow Cytometer (within 1 hour) C1->C2 C3 11. Gate on Cell Population (FSC vs SSC) C2->C3 C4 12. Analyze Quadrants (Annexin V vs PI) C3->C4 Gating_Strategy cluster_quadrants Annexin V vs. PI Quadrant Analysis Q3 Q3: Viable (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q2 Q2: Late Apoptotic / Necrotic (Annexin V+ / PI+) Q1 Q1: Necrotic (Annexin V- / PI+) X_Axis Annexin V Fluorescence -> Y_Axis PI Fluorescence ->

References

Application Notes and Protocols: MI-463 in Combination with Other Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MI-463 is a potent and orally bioavailable small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, a critical dependency for the survival of leukemias with MLL rearrangements (MLL-r) or nucleophosmin (B1167650) 1 (NPM1) mutations.[1][2] By disrupting this protein-protein interaction, this compound effectively suppresses the expression of key downstream target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in susceptible cancer cells.[3][4] While preclinical studies have demonstrated significant single-agent activity of this compound in various cancer models, the exploration of combination therapies is a crucial next step to enhance efficacy, overcome potential resistance mechanisms, and broaden its therapeutic application.

These application notes provide a summary of the preclinical data for this compound as a single agent and outline protocols for evaluating its synergistic potential with other chemotherapy agents. Although direct preclinical data on this compound in combination therapies is limited, the following sections offer a framework for such investigations based on the known mechanism of this compound and established methodologies for assessing drug synergy.

Preclinical Data for this compound Monotherapy

This compound has demonstrated potent and selective activity against MLL-rearranged leukemia cells. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeParameterValueReference
MLL-AF9 transformed BMCsMLL-rearranged LeukemiaGI500.23 µM (after 7 days)[3]
MV4;11MLL-rearranged LeukemiaN/APronounced growth suppression[3]
MOLM-13MLL-rearranged LeukemiaN/APronounced growth suppression[3]
MDA-MB-231Breast CancerIC5013.99 µM[5]

Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model (MV4;11 cells)

Treatment GroupDoseAdministrationOutcomeReference
This compound35 mg/kgOnce daily i.p.~3-fold decrease in tumor volume at 28 days[6]
Vehicle ControlN/AN/AN/A[6]

Table 3: In Vivo Efficacy of this compound in a Mouse MLL-Derived Leukemia Model

Treatment GroupDoseAdministrationOutcomeReference
This compoundN/AN/A70% increase in median survival time[6]
Vehicle ControlN/AN/AN/A[6]

Rationale for Combination Therapies

The primary mechanism of this compound, the induction of differentiation and apoptosis through inhibition of the menin-MLL interaction, provides a strong rationale for combining it with other anticancer agents. Potential combination strategies include:

  • Standard Chemotherapy: Combining this compound with cytotoxic agents like cytarabine (B982) could offer a dual approach of inducing differentiation while directly killing the bulk of the leukemic cells.

  • Targeted Therapies:

    • BCL-2 Inhibitors (e.g., Venetoclax): this compound's induction of a pro-apoptotic state may sensitize cancer cells to BCL-2 inhibition, potentially leading to synergistic cell killing.[7]

    • FLT3 Inhibitors: In leukemias harboring both MLL rearrangements and FLT3 mutations, a combination of this compound and a FLT3 inhibitor could simultaneously target two key oncogenic drivers.[7]

    • HDAC Inhibitors: Synergistic cytotoxic activity has been observed with the combination of menin-MLL inhibitors and HDAC inhibitors in MLL-rearranged AML cells.[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in combination with other chemotherapy agents.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination agent individually, and to assess for synergistic, additive, or antagonistic effects when used in combination.

Materials:

  • Cancer cell lines (e.g., MV4;11, MOLM-13)

  • Cell culture medium (e.g., RPMI-1640) and supplements (FBS, penicillin/streptomycin)

  • This compound (stock solution in DMSO)

  • Combination agent (stock solution in appropriate solvent)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

  • Plate reader (luminometer or spectrophotometer)

  • Combination index analysis software (e.g., CompuSyn)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize overnight.

  • Drug Preparation: Prepare serial dilutions of this compound and the combination agent in cell culture medium. For combination studies, prepare a matrix of concentrations of both drugs.

  • Treatment: Treat the cells with single agents and the combination of drugs at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone using a non-linear regression analysis.

    • For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound in combination with another agent.

Materials:

  • Cancer cell lines

  • This compound and combination agent

  • 6-well cell culture plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, or the combination of both at predetermined concentrations for a specified time (e.g., 48 or 72 hours).

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

Objective: To investigate the effect of this compound and a combination agent on the expression of proteins involved in the menin-MLL pathway and apoptosis.

Materials:

  • Cancer cell lines

  • This compound and combination agent

  • Cell lysis buffer and protease/phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Mcl-1)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate and imaging system

Methodology:

  • Cell Lysis: Treat cells as described in Protocol 2, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with the primary and secondary antibodies.

  • Imaging: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Analyze the changes in protein expression levels between different treatment groups.

Protocol 4: In Vivo Xenograft Model Combination Study

Objective: To evaluate the in vivo efficacy of this compound in combination with another chemotherapy agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

  • Cancer cell line for implantation (e.g., MV4;11)

  • This compound and combination agent formulated for in vivo administration

  • Calipers for tumor measurement

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly.

  • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Compare the tumor growth inhibition and changes in survival between the different treatment groups.

Visualizations

Signaling Pathway

MI463_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to target genes HOXA9_MEIS1 HOXA9/MEIS1 DNA->HOXA9_MEIS1 Transcription Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis MI463 This compound MI463->Menin Inhibits Interaction

Caption: this compound mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture 1. Cell Culture (e.g., MV4;11) Treatment 2. Treatment (this compound +/- Chemo) Cell_Culture->Treatment Viability 3a. Viability Assay (IC50, Synergy) Treatment->Viability Apoptosis 3b. Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Western 3c. Western Blot (Protein Expression) Treatment->Western Xenograft 4. Xenograft Model (Tumor Implantation) InVivo_Treatment 5. In Vivo Treatment Xenograft->InVivo_Treatment Tumor_Monitoring 6. Tumor Monitoring & Survival Analysis InVivo_Treatment->Tumor_Monitoring

Caption: Workflow for combination therapy evaluation.

Logical Relationship

Logical_Relationship cluster_effects Cellular Effects MI463 This compound Differentiation Induces Differentiation MI463->Differentiation Apoptosis_Induction Induces Apoptosis MI463->Apoptosis_Induction Chemo Chemotherapy Agent (e.g., Venetoclax) Chemo->Apoptosis_Induction Direct_Killing Direct Cytotoxicity Chemo->Direct_Killing Synergy Synergistic Anti-Leukemic Effect Differentiation->Synergy Apoptosis_Induction->Synergy Direct_Killing->Synergy

Caption: Rationale for this compound combination therapy.

References

Troubleshooting & Optimization

MI-463 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MI-463, a potent and orally bioavailable inhibitor of the menin-MLL interaction. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2][3][4] It is crucial to use newly opened or anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of the compound.[2][4]

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer for my in vitro assay. What should I do?

A2: Precipitation upon dilution into aqueous media is a common issue for hydrophobic molecules like this compound. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most direct solution is to lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.

  • Optimize DMSO Concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration to account for any solvent effects.[5]

  • Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween 80 (e.g., 0.01-0.1%), to your aqueous buffer can help to keep the compound in solution.[6]

  • Adjust Buffer pH: The solubility of ionizable compounds can be pH-dependent. You may experiment with slight adjustments to the pH of your buffer to enhance the solubility of this compound.[5][6]

Q3: How should I prepare this compound for in vivo animal studies?

A3: For in vivo administration, this compound typically requires a formulation with co-solvents to achieve a suitable concentration and stability. A commonly used formulation is a mixture of DMSO, PEG300, Tween 80, and saline.[1][2] It is recommended to prepare this formulation fresh before each use.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[3][7] This interaction is crucial for the leukemogenic activity of MLL fusion proteins. By blocking this interaction, this compound inhibits the expression of downstream target genes like HOXA9 and MEIS1, leading to the inhibition of tumor growth and induction of differentiation in MLL leukemia cells.[1][7][8]

Troubleshooting Guide

Issue: Inconsistent results in cell-based assays.

This could be related to the solubility and stability of this compound in your cell culture media.

G cluster_0 Troubleshooting Inconsistent Results A Inconsistent Results Observed B Check for Precipitation in Media (Visual Inspection/Microscopy) A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Lower Final Concentration of this compound C->E F Increase Final DMSO % (Max 0.5%) + Vehicle Control C->F G Prepare Fresh Stock Solution (Use Anhydrous DMSO) D->G H Assess Compound Stability in Media (e.g., LC-MS at different time points) D->H I Consistent Results E->I F->I G->B

Caption: Troubleshooting workflow for inconsistent experimental results.

Data Summary

This compound Solubility Data
Solvent/FormulationConcentration (mg/mL)Molar Concentration (mM)NotesReference(s)
DMSO120247.66Sonication is recommended.[1]
DMSO100206.38Use of newly opened, anhydrous DMSO is critical. Ultrasonic assistance may be needed.[2]
DMSO96198.12Moisture-absorbing DMSO reduces solubility.[4]
Ethanol22-Soluble.[4]
Water--Insoluble.[4]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline48.26For in vivo use. Sonication recommended. Prepare fresh.[1]
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O4.85-For in vivo use. Prepare fresh.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder (Molecular Weight: 484.54 g/mol ) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.845 mg of this compound in 1 mL of DMSO.

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for short intervals until the compound is completely dissolved.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.[2][4]

Protocol 2: Preparation of this compound Formulation for In Vivo Studies

This protocol is for preparing a 4 mg/mL solution of this compound.

  • Initial Dissolution: Prepare a concentrated stock of this compound in DMSO (e.g., 40 mg/mL).

  • Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring the solution is clear after each addition: a. Add 1 part of the 40 mg/mL this compound DMSO stock. b. Add 4 parts of PEG300 and mix thoroughly. c. Add 0.5 parts of Tween 80 and mix until the solution is homogeneous. d. Add 4.5 parts of saline and mix thoroughly.

  • Final Checks: The final formulation should be a clear solution. If any cloudiness or precipitation occurs, gentle warming and sonication may be applied.[1] This formulation should be prepared fresh before administration.

Signaling Pathway

G cluster_0 Mechanism of this compound Action in MLL-Rearranged Leukemia MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Complex MLL-Menin Complex MLL_Fusion->Complex Menin Menin Menin->Complex Chromatin Chromatin Complex->Chromatin Binds to Differentiation Cell Differentiation Growth Inhibition Complex->Differentiation Inhibition by this compound leads to MI463 This compound MI463->Complex Inhibits Interaction H3K4me Histone Methylation (e.g., H3K4me3) Chromatin->H3K4me Leads to Target_Genes Target Gene Expression (HOXA9, MEIS1) H3K4me->Target_Genes Activates Leukemogenesis Leukemogenesis (Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis

Caption: this compound inhibits the Menin-MLL interaction, blocking leukemogenesis.

References

Technical Support Center: MI-463 for In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and use of MI-463 for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and orally bioavailable small molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, with an IC50 of 15.3 nM.[1][2][3] By disrupting this interaction, this compound effectively inhibits the leukemogenic activity of MLL fusion proteins.[4] This leads to a reduction in the expression of downstream target genes like HOXA9 and MEIS1, which are critical for the proliferation of MLL-rearranged leukemia cells.[1][4][5][6]

Q2: What are the recommended solvents for dissolving this compound for in vivo use?

A2: this compound is poorly soluble in water.[6] For in vivo administration, it is typically first dissolved in Dimethyl Sulfoxide (DMSO) and then further diluted in a vehicle suitable for injection or oral gavage. Commonly used vehicles include a combination of PEG300, Tween-80, and saline, or corn oil.[1][5][6]

Q3: What are some established formulations for this compound for animal studies?

A3: Several formulations have been reported for administering this compound to mice. The choice of formulation may depend on the desired concentration and the route of administration (intraperitoneal or oral). Please refer to the data summary table below for specific examples.

Q4: What is the recommended storage condition for this compound powder and stock solutions?

A4: this compound powder should be stored at -20°C for up to 3 years.[1][5] Stock solutions in DMSO should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[5] It is recommended to prepare working solutions for in vivo use immediately before administration.[1][6]

Troubleshooting Guide

Issue: this compound is not fully dissolving in the vehicle.

  • Solution 1: Ensure proper solvent order. Always dissolve this compound completely in DMSO first before adding other co-solvents. Add the co-solvents sequentially and ensure the solution is clear before adding the next component.[1][6]

  • Solution 2: Use sonication. Sonication is recommended to aid in the dissolution of this compound in both DMSO and the final vehicle formulation.[1] Using a lower frequency is advisable to avoid potential compound degradation with prolonged sonication.[1]

  • Solution 3: Gentle heating. A hot water bath can be used to aid dissolution.[6] However, avoid excessive heat which could degrade the compound.

  • Solution 4: Use fresh DMSO. DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of this compound.[5][6] Always use newly opened or properly stored anhydrous DMSO.

Issue: Precipitation is observed in the final formulation.

  • Solution 1: Check the final DMSO concentration. The proportion of DMSO in the final working solution should be kept low, ideally below 2% if the animal is weak, to avoid toxicity and precipitation upon injection into an aqueous physiological environment.[5]

  • Solution 2: Prepare fresh. It is highly recommended to prepare the final dosing solution immediately before use to minimize the risk of precipitation.[1][6]

  • Solution 3: Adjust the formulation. If precipitation persists, consider adjusting the ratios of the co-solvents. For example, increasing the percentage of PEG300 or Tween-80 might improve solubility.

Issue: Observed toxicity or adverse effects in animals.

  • Solution 1: Perform a vehicle-only control. Always include a control group that receives only the vehicle to ensure that the observed effects are due to this compound and not the solvents.[1]

  • Solution 2: Reduce DMSO concentration. As mentioned, high concentrations of DMSO can be toxic. Minimize the final DMSO concentration in your formulation.

  • Solution 3: Evaluate the dose. The reported dosages in mice range from 35 mg/kg to 50 mg/kg.[2][4] If toxicity is observed, a dose-response study may be necessary to determine the maximum tolerated dose in your specific model.

Data Presentation

Table 1: Solubility and Formulation of this compound

ParameterValueSource
Solubility in DMSO 100 mg/mL (206.38 mM)[5]
120 mg/mL (247.66 mM)[1]
96 mg/mL (198.12 mM)[6]
Solubility in Ethanol 22 mg/mL[6]
Solubility in Water Insoluble[6]
In Vivo Formulation 1 (Clear Solution) 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1]
Achievable Concentration4 mg/mL[1]
In Vivo Formulation 2 (Clear Solution) 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O[6]
Achievable ConcentrationNot specified[6]
In Vivo Formulation 3 (Suspension) 10% DMSO in 20% SBE-β-CD in Saline[5]
Achievable Concentration2.08 mg/mL[5]
In Vivo Formulation 4 (Clear Solution) 10% DMSO in Corn Oil[5]
Achievable Concentration≥ 2.08 mg/mL[5]
In Vivo Formulation 5 (Vehicle for i.p.) 25% DMSO, 25% PEG400, 50% PBS[4]
Used for Dosing35 mg/kg[4]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) [1]

  • Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in pure DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Use sonication to ensure it is fully dissolved.

  • Add Co-solvents Sequentially: a. In a sterile tube, add the required volume of the this compound stock solution. b. Add 40% of the final volume of PEG300. Mix thoroughly until the solution is clear. c. Add 5% of the final volume of Tween-80. Mix again until the solution is clear. d. Add 45% of the final volume of saline to reach the final desired concentration (e.g., 4 mg/mL).

  • Final Mixing: Vortex the final solution to ensure homogeneity.

  • Administration: Use the freshly prepared solution for intraperitoneal (i.p.) injection or oral gavage immediately.

Mandatory Visualization

MI463_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion interacts with HOXA9_MEIS1 HOXA9/MEIS1 Genes MLL_fusion->HOXA9_MEIS1 binds to promoter of DNA DNA Leukemic_Genes Leukemogenic Gene Expression HOXA9_MEIS1->Leukemic_Genes activates Proliferation Leukemic Cell Proliferation & Survival Leukemic_Genes->Proliferation MI463 This compound MI463->Menin disrupts interaction

Caption: this compound signaling pathway in MLL-rearranged leukemia.

MI463_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve_dmso Dissolve in pure DMSO (Sonication recommended) weigh->dissolve_dmso stock_solution Concentrated Stock Solution dissolve_dmso->stock_solution add_peg Add PEG300 (e.g., 40% final volume) stock_solution->add_peg add_tween Add Tween-80 (e.g., 5% final volume) add_peg->add_tween add_saline Add Saline (e.g., 45% final volume) add_tween->add_saline final_solution Final Dosing Solution (e.g., 4 mg/mL) add_saline->final_solution administer Administer to Animal (i.p. or oral gavage) Use Immediately final_solution->administer

Caption: Experimental workflow for preparing this compound for in vivo use.

References

MI-463 Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the use of MI-463, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. Here, you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that specifically targets the protein-protein interaction between menin and MLL fusion proteins.[1][2][3][4] In MLL-rearranged leukemias, the MLL fusion protein's leukemogenic activity is dependent on its interaction with menin.[1][2][3][4] this compound binds to menin with high affinity, physically blocking the MLL fusion protein from associating with it.[5][6] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are crucial for leukemic cell proliferation and survival.[7][8] Consequently, treatment with this compound inhibits the growth of MLL-rearranged leukemia cells and induces their differentiation.[7][8]

Q2: What are the known on-target effects of this compound in MLL-rearranged leukemia cells?

The primary on-target effects of this compound include:

  • Inhibition of Cell Proliferation: this compound demonstrates substantial growth inhibition in MLL-rearranged leukemia cell lines.[7][8][9]

  • Induction of Myeloid Differentiation: Treatment with this compound promotes the differentiation of leukemic blasts into more mature myeloid cells, which can be observed by an increase in the expression of differentiation markers like CD11b.[9]

  • Downregulation of MLL Target Genes: this compound leads to a marked reduction in the expression of key MLL fusion protein target genes, including HOXA9 and MEIS1.[9][10]

  • Induction of Apoptosis: At higher concentrations, this compound can induce programmed cell death (apoptosis) in MLL leukemia cells.[5]

Q3: Is this compound selective for MLL-rearranged leukemia cells?

Yes, studies have shown that this compound is highly selective for leukemia cells harboring MLL translocations. It shows minimal effects on the growth of leukemia cell lines without MLL rearrangements or on bone marrow cells transformed with other oncogenes like Hoxa9/Meis1.[5] Furthermore, in vivo studies have indicated that this compound does not impair normal hematopoiesis, suggesting a favorable therapeutic window.[1][2][3][4]

Q4: What are the potential off-target effects of this compound?

Currently, there is limited publicly available data from comprehensive off-target screening studies, such as broad kinase panels (e.g., KINOMEscan) or other safety panels, specifically for this compound. The existing literature emphasizes its high selectivity and on-target mechanism of action.[5] However, as with any small molecule inhibitor, off-target interactions are theoretically possible.

Should you suspect off-target effects in your experiments, consider the following:

  • Perform Dose-Response Curves: Unexplained cellular phenotypes at high concentrations may suggest off-target activities.

  • Include Proper Controls: Always compare the effects of this compound to vehicle-treated cells and, if possible, to cells that do not express the target (menin-MLL complex).

  • Consider Selectivity Profiling: For in-depth investigation, profiling this compound against a panel of kinases or other relevant protein targets can help identify potential off-target interactions. Commercial services are available for such screenings.

Troubleshooting Guides

Problem 1: Inconsistent GI50/IC50 values in cell viability assays.
  • Possible Cause 1: Cell Seeding Density. The optimal cell seeding density can vary between cell lines. Too few cells may lead to poor growth and inaccurate readings, while too many cells can result in overcrowding and nutrient depletion, affecting the assay's linearity.

    • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line, ensuring that the cells are in the logarithmic growth phase at the time of measurement. For leukemic cell lines, a density of 0.5-1.0 x 10^5 cells/mL is often a good starting point.

  • Possible Cause 2: Assay Duration. The growth inhibitory effects of epigenetic inhibitors like this compound can be time-dependent, with more pronounced effects observed after longer incubation periods (e.g., 7-10 days).[5]

    • Solution: Ensure a sufficiently long incubation period with this compound. For many MLL-rearranged cell lines, a 7-day treatment with a media change and compound re-supply at day 3 or 4 is recommended.[9]

  • Possible Cause 3: Reagent Quality and Handling. The MTT reagent is light-sensitive and can degrade over time, leading to high background and inconsistent results.

    • Solution: Store the MTT reagent protected from light. Ensure complete solubilization of the formazan (B1609692) crystals before reading the absorbance.

Problem 2: Low efficiency in disrupting the menin-MLL interaction in Co-Immunoprecipitation (Co-IP).
  • Possible Cause 1: Insufficient Cell Lysis. Incomplete cell lysis will result in a lower yield of the target protein complex.

    • Solution: Optimize your lysis buffer. For protein-protein interactions, a gentle lysis buffer (e.g., containing 1% NP-40) is often preferred. Ensure adequate incubation on ice and consider gentle sonication to aid lysis.

  • Possible Cause 2: Antibody Inefficiency. The antibody used for immunoprecipitation may not be suitable for recognizing the native protein conformation.

    • Solution: Use a Co-IP validated antibody. Test different antibodies if necessary.

  • Possible Cause 3: Disruption of the Protein Complex. Harsh lysis or wash conditions can disrupt the interaction between menin and the MLL fusion protein.

    • Solution: Use a less stringent lysis buffer and optimize the salt concentration and detergent in your wash buffers. Perform all steps at 4°C to maintain protein complex integrity.

Problem 3: No significant change in HOXA9 or MEIS1 expression after this compound treatment.
  • Possible Cause 1: Suboptimal Treatment Conditions. The concentration of this compound or the duration of treatment may be insufficient to induce a significant change in gene expression.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. A 6-day incubation with a media change and compound re-supply at day 3 has been shown to be effective.[9]

  • Possible Cause 2: Poor RNA Quality. Degraded RNA will lead to inaccurate qRT-PCR results.

    • Solution: Use an appropriate RNA extraction method (e.g., TRIzol) and assess RNA quality and integrity (e.g., using a NanoDrop or Bioanalyzer) before proceeding with cDNA synthesis.

  • Possible Cause 3: Inefficient qRT-PCR. Poor primer design or suboptimal reaction conditions can lead to unreliable results.

    • Solution: Design and validate primers for efficiency and specificity. Run a melt curve analysis to check for non-specific amplification. Use a validated housekeeping gene for normalization.

Quantitative Data Summary

ParameterValueCell Line/Assay ConditionReference
IC50 (Menin-MLL Interaction) 15.3 nMCell-free fluorescence polarization assay[7][8][9]
Kd (Binding Affinity to Menin) 9.9 nMIsothermal Titration Calorimetry (ITC)[8]
GI50 (Growth Inhibition) 0.23 µMMLL-AF9 transformed mouse bone marrow cells (7-day MTT assay)[9][10]
Oral Bioavailability ~45%In mice[9][10]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of leukemia cells.

  • Cell Plating: Seed leukemia cells in a 96-well plate at a pre-determined optimal density (e.g., 0.5-1.0 x 10^5 cells/mL) in a final volume of 100 µL of culture medium per well.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control (e.g., 0.25% DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7 days. On day 4, perform a media change and re-supply the compound at the original concentrations.[9]

  • MTT Addition: At the end of the incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell viability against the log concentration of this compound.

Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction

This protocol is designed to demonstrate that this compound disrupts the interaction between menin and MLL fusion proteins in a cellular context.

  • Cell Treatment: Treat leukemia cells (e.g., HEK293 cells transfected with MLL-AF9) with this compound at the desired concentration or with a vehicle control for the specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a gentle Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease inhibitors. Incubate on ice.

  • Pre-clearing: Centrifuge the lysate to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody against one of the target proteins (e.g., anti-FLAG for FLAG-tagged MLL-AF9) and incubate overnight at 4°C.

  • Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both interacting partners (e.g., anti-menin and anti-FLAG) to detect the co-immunoprecipitated protein.

Flow Cytometry for Myeloid Differentiation (CD11b Expression)

This protocol is used to quantify the induction of myeloid differentiation in leukemia cells following treatment with this compound.

  • Cell Treatment: Treat leukemia cells with this compound or a vehicle control for 7 days.

  • Cell Harvesting: Harvest the cells and wash them with ice-cold PBS.

  • Staining: Resuspend the cells in flow cytometry staining buffer (e.g., PBS with 2% FBS). Add a fluorescently labeled anti-CD11b antibody (and an isotype control in a separate tube) and incubate on ice in the dark for 30 minutes.

  • Washing: Wash the cells twice with staining buffer to remove unbound antibody.

  • Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer.

  • Data Analysis: Gate on the live cell population and quantify the percentage of CD11b-positive cells in the this compound-treated sample compared to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This protocol is for measuring the expression levels of MLL target genes, such as HOXA9 and MEIS1.

  • Cell Treatment: Treat leukemia cells with this compound or a vehicle control for 6 days, with a media change and compound re-supply on day 3.[9]

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., TRIzol reagent). Assess RNA quality and quantity.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit.

  • qRT-PCR Reaction: Prepare the qPCR reaction mixture containing SYBR Green master mix, gene-specific forward and reverse primers for your target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH or ACTB), and the diluted cDNA.

  • Thermal Cycling: Run the reaction on a qRT-PCR instrument using a standard cycling protocol.

  • Data Analysis: Perform a melt curve analysis to ensure product specificity. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction DNA DNA MLL_Fusion->DNA Binds to Promoter Regions Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Transcription Leukemic_Proliferation Leukemic Proliferation & Survival Target_Genes->Leukemic_Proliferation MI463 This compound MI463->Menin Inhibits Interaction

Caption: Signaling pathway of the Menin-MLL interaction in leukemia and the inhibitory action of this compound.

Experimental_Workflow_MI463 cluster_assays Assessments Start Start: Leukemia Cells Treatment Treat with this compound (or Vehicle Control) Start->Treatment Cell_Viability Cell Viability (MTT Assay) Treatment->Cell_Viability PPI_Analysis Protein Interaction (Co-IP) Treatment->PPI_Analysis Differentiation Differentiation (Flow Cytometry for CD11b) Treatment->Differentiation Gene_Expression Gene Expression (qRT-PCR for HOXA9/MEIS1) Treatment->Gene_Expression

Caption: Experimental workflow for assessing the cellular effects of this compound.

Off_Target_Troubleshooting Start Unexpected Phenotype Observed Question1 Is the phenotype dose-dependent? Start->Question1 Question2 Is the phenotype observed in control cell lines (non-MLL rearranged)? Question1->Question2 Yes On_Target Likely On-Target Effect Question1->On_Target No (or only at very high conc.) Question2->On_Target No Off_Target Potential Off-Target Effect Question2->Off_Target Yes Further_Investigation Further Investigation: - Selectivity Panel Screening - Rescue Experiments Off_Target->Further_Investigation

Caption: Logical workflow for troubleshooting potential off-target effects of this compound.

References

Technical Support Center: MI-463 and Mechanisms of Resistance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MI-463, a potent small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding potential mechanisms of resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: My MLL-rearranged leukemia cells, initially sensitive to this compound, are now showing reduced response. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to menin-MLL inhibitors like this compound is an emerging area of investigation. Based on clinical and preclinical studies of similar inhibitors, two primary categories of resistance mechanisms have been identified: on-target mutations and activation of bypass signaling pathways. The most frequently observed mechanism is the acquisition of point mutations in the MEN1 gene, which encodes the menin protein.[1][2][3][4] These mutations can interfere with the binding of this compound to menin, thereby reducing its inhibitory effect.[2][3] In some cases, resistance can occur without MEN1 mutations, suggesting the involvement of alternative, non-genetic mechanisms.[2][5]

Q2: What specific mutations in the MEN1 gene have been linked to resistance against menin-MLL inhibitors?

A2: Studies on the menin inhibitor revumenib have identified several somatic mutations in MEN1 in patients who developed resistance.[2][3] These mutations often occur at the interface where the drug binds to the menin protein.[2][4] Key residues affected include M327, T349, and G331.[1][2][3] These mutations can cause steric hindrance or alter the local conformation of the binding pocket, which reduces the affinity of the inhibitor for menin.[6] However, these mutations typically do not affect the natural interaction between menin and MLL1, allowing the oncogenic complex to remain active.[2][6]

Q3: If I don't detect any MEN1 mutations, what other resistance mechanisms could be at play?

A3: In the absence of MEN1 mutations, resistance to menin-MLL inhibitors can be driven by epigenetic and transcriptional reprogramming.[2][5] Research has implicated non-canonical polycomb repressive complexes (PRC1.1 and PRC2.2) in this process.[5][7] The depletion of components of these complexes has been shown to confer resistance to menin inhibitors.[5][7] This can lead to the aberrant activation of oncogenic transcription factors, such as MYC, which can drive leukemia cell proliferation independently of the menin-MLL axis.[5][7]

Q4: How can I experimentally determine if my resistant cell line has acquired a MEN1 mutation?

A4: To identify potential MEN1 mutations, you can perform targeted sequencing of the MEN1 gene in your resistant cell population and compare it to the parental, sensitive cell line. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q5: What are some initial troubleshooting steps if I observe a decrease in this compound efficacy in my cell culture experiments?

A5: If you observe a loss of efficacy, we recommend the following initial steps:

  • Confirm Drug Potency: Ensure the integrity of your this compound compound. Improper storage or handling can lead to degradation.

  • Cell Line Authentication: Verify the identity and purity of your cell line to rule out contamination or misidentification.

  • Dose-Response Curve: Perform a new dose-response experiment to quantify the shift in the half-maximal inhibitory concentration (IC50).

  • Investigate On-Target Resistance: Sequence the MEN1 gene to check for mutations in the drug-binding site.

  • Explore Bypass Pathways: If no MEN1 mutations are found, consider investigating changes in the expression of genes associated with resistance, such as MYC and components of the PRC1.1 complex.

Troubleshooting Guides

Issue 1: Gradual increase in IC50 of this compound in long-term culture.
Potential Cause Troubleshooting/Investigation Steps
Selection of pre-existing resistant clones 1. Perform single-cell cloning of the parental cell line to assess baseline heterogeneity in this compound sensitivity. 2. Analyze the genetic and transcriptomic profiles of sensitive and resistant clones.
Acquisition of MEN1 mutations 1. Culture cells with increasing concentrations of this compound to select for resistant populations.[8] 2. Isolate genomic DNA from both sensitive parental cells and resistant daughter cells. 3. Perform Sanger or next-generation sequencing of the MEN1 gene. (See Protocol 1).
Epigenetic reprogramming 1. Perform RNA sequencing (RNA-seq) to compare the transcriptomes of sensitive and resistant cells. 2. Look for upregulation of oncogenic pathways (e.g., MYC) or downregulation of differentiation markers.[5][7] 3. Use Chromatin Immunoprecipitation (ChIP-seq) to assess changes in histone modifications and menin-MLL complex occupancy at target gene promoters.
Issue 2: Complete lack of response to this compound in a new MLL-rearranged cell line.
Potential Cause Troubleshooting/Investigation Steps
Intrinsic resistance 1. Confirm the presence of the MLL rearrangement via FISH or RT-PCR. 2. Sequence the MEN1 gene to rule out pre-existing resistance mutations. 3. Assess the baseline expression levels of menin and MLL fusion proteins. 4. Investigate the activity of parallel oncogenic pathways that may bypass the need for the menin-MLL interaction.
Incorrect cell line identity 1. Perform short tandem repeat (STR) profiling to authenticate the cell line.
Inactive compound 1. Test the this compound compound on a known sensitive cell line to confirm its activity.

Quantitative Data Summary

The following table summarizes the reported effects of specific MEN1 mutations on the efficacy of menin-MLL inhibitors. While this data is for other menin inhibitors, similar effects can be anticipated for this compound.

MEN1 Mutation Reported Fold-Shift in IC50 Reference
M327I/V~15-300 fold increase[3]
G331R~5 fold increase[6]
T349MVariable, ziftomenib (B3325460) retains activity[9]

Experimental Protocols

Protocol 1: Identification of MEN1 Gene Mutations

Objective: To determine if acquired resistance to this compound is associated with mutations in the MEN1 gene.

Methodology:

  • Cell Culture and Genomic DNA Isolation:

    • Culture parental (sensitive) and this compound-resistant MLL-rearranged leukemia cells.

    • Isolate high-quality genomic DNA from approximately 1x10^6 cells of each population using a commercial DNA extraction kit.

  • PCR Amplification of MEN1 Exons:

    • Design primers to amplify all coding exons and exon-intron boundaries of the MEN1 gene.

    • Perform PCR using a high-fidelity DNA polymerase.

  • Sanger Sequencing:

    • Purify the PCR products.

    • Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis:

    • Align the sequencing results from the resistant cells to the parental cells and a reference MEN1 sequence (e.g., from NCBI).

    • Identify any nucleotide changes that result in amino acid substitutions, insertions, or deletions.

Visualizations

Signaling Pathways and Resistance Mechanisms

MI463_Mechanism_and_Resistance This compound Mechanism of Action and Resistance Pathways cluster_0 Sensitive Cell cluster_1 Resistant Cell Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA_sensitive DNA MLL_fusion->DNA_sensitive Binds to Target_Genes HOXA9, MEIS1 DNA_sensitive->Target_Genes Activates Leukemogenesis_sensitive Leukemogenesis Target_Genes->Leukemogenesis_sensitive Drives MI463 This compound MI463->Menin Inhibits Interaction Menin_mut Mutant Menin MLL_fusion_res MLL Fusion Protein Menin_mut->MLL_fusion_res Interaction (restored) DNA_resistant DNA MLL_fusion_res->DNA_resistant Binds to Target_Genes_res HOXA9, MEIS1 DNA_resistant->Target_Genes_res Activates Leukemogenesis_resistant Leukemogenesis Target_Genes_res->Leukemogenesis_resistant Drives MI463_res This compound MI463_res->Menin_mut Binding Ineffective Bypass_Pathway Bypass Pathway (e.g., MYC activation) Bypass_Pathway->Leukemogenesis_resistant Drives Resistance_Workflow Workflow for Investigating this compound Resistance start Observe Decreased This compound Efficacy confirm_resistance Confirm Resistance (Dose-Response Curve) start->confirm_resistance sequence_men1 Sequence MEN1 Gene confirm_resistance->sequence_men1 mutation_found MEN1 Mutation Identified? sequence_men1->mutation_found on_target_resistance On-Target Resistance Confirmed mutation_found->on_target_resistance Yes no_mutation No MEN1 Mutation mutation_found->no_mutation No analyze_transcriptome Transcriptomic Analysis (RNA-seq) no_mutation->analyze_transcriptome bypass_pathway Identify Upregulated Bypass Pathways (e.g., MYC) analyze_transcriptome->bypass_pathway Resistance_Mechanisms Logical Relationships of this compound Resistance resistance This compound Resistance on_target On-Target Resistance resistance->on_target off_target Off-Target Resistance (Bypass Pathways) resistance->off_target menin_mutation MEN1 Gene Mutation on_target->menin_mutation epigenetic Epigenetic Reprogramming off_target->epigenetic drug_binding Altered Drug Binding Site menin_mutation->drug_binding myc_activation MYC Activation epigenetic->myc_activation

References

MI-463 stability in solution and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of MI-463, a potent and orally bioavailable small molecule inhibitor of the menin-MLL interaction.[1][2] The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years.[3] Once in solution, it is recommended to store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.[1][3]

2. In which solvents is this compound soluble?

This compound is soluble in several organic solvents. The following table summarizes the solubility of this compound in commonly used solvents. It is important to use freshly opened, anhydrous DMSO, as its hygroscopic nature can negatively impact solubility.[3][4] For some concentrations in DMSO, sonication may be required to achieve complete dissolution.[2]

SolventSolubilityConcentration (Molar Equivalent)
DMSO~100 mg/mL~206.38 mM
Ethanol~19-22 mg/mL~39.21-45.40 mM
WaterInsolubleN/A

3. How should I prepare a stock solution of this compound?

To prepare a stock solution, it is recommended to use anhydrous DMSO.[3][4] For example, to prepare a 10 mM stock solution, dissolve 4.85 mg of this compound in 1 mL of DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles which can lead to product inactivation.[1][3]

4. Is this compound stable in aqueous solutions or cell culture media?

While specific data on the stability of this compound in aqueous solutions is not extensively published, it is generally recommended to prepare working solutions for in vivo and in vitro experiments fresh on the same day of use.[3] Small molecules can be susceptible to hydrolysis or degradation in aqueous environments, especially at non-neutral pH or elevated temperatures. For cell-based assays, it is common practice to dilute the DMSO stock solution into the cell culture medium immediately before treating the cells.

5. What should I do if I observe precipitation in my this compound solution?

If precipitation is observed, gentle warming and/or sonication may help to redissolve the compound.[3] However, ensure that the temperature is not excessively high, as this could promote degradation. If the precipitate does not redissolve, it may indicate that the solubility limit has been exceeded or that the compound has degraded. In such cases, it is recommended to prepare a fresh solution.

6. Are there any known degradation pathways for this compound?

Specific chemical degradation pathways for this compound have not been detailed in the available literature. However, it is known that this compound can induce the degradation of its target protein, menin, through the ubiquitin-proteasome pathway.[5] This is a biological effect on the target, not a chemical instability of the compound itself. To minimize chemical degradation, it is crucial to adhere to the recommended storage and handling conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles.Prepare fresh stock solutions from powder. Aliquot stock solutions into single-use vials and store at -80°C.
Inaccurate concentration of the stock solution.Verify the calculations and ensure the powder was fully dissolved. Use a calibrated balance for weighing the compound.
Precipitation in working solution The solubility of this compound has been exceeded in the aqueous-based medium.Prepare a more diluted working solution. Consider using a vehicle with a higher percentage of organic solvent if compatible with the experimental system. For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are recommended.[4]
The solution has been stored for too long or at an inappropriate temperature.Prepare working solutions fresh for each experiment. Avoid storing diluted aqueous solutions.
Loss of compound activity This compound has degraded over time.Check the age of the stock solution and the powder. If stored for longer than the recommended period, use a fresh batch.
Exposure to light or extreme temperatures.Store this compound powder and solutions protected from light and at the recommended temperatures.

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol provides a general framework for assessing the stability of this compound in a given solution. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from any potential degradation products.

  • Objective: To determine the percentage of intact this compound remaining over time under specific storage conditions.

  • Materials:

    • This compound

    • HPLC-grade solvents (e.g., acetonitrile (B52724), water, DMSO)

    • Buffers of desired pH

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

  • Method:

    • Preparation of this compound Solution: Prepare a solution of this compound in the desired solvent/buffer at a known concentration.

    • Storage: Aliquot the solution into several vials and store them under the desired conditions (e.g., different temperatures, pH values).

    • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve a vial for analysis.

    • HPLC Analysis:

      • Inject a known volume of the sample onto the HPLC system.

      • Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to separate this compound from any degradation products.

      • Monitor the elution profile using a UV detector at a wavelength where this compound has a strong absorbance (e.g., 279 nm or 287 nm).[3]

    • Data Analysis:

      • Identify the peak corresponding to intact this compound based on its retention time from the time 0 sample.

      • Calculate the peak area of this compound at each time point.

      • Determine the percentage of this compound remaining relative to the initial time point.

Visualizations

MI463_Stability_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Solution (Known Concentration) storage Aliquot and Store (e.g., different T, pH) prep->storage timepoint Sample at Time Points (0, 24, 48h...) storage->timepoint hplc HPLC Analysis timepoint->hplc data Data Analysis (% Remaining) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

MI463_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL MLL Fusion Protein DNA DNA Menin->DNA MLL->DNA TargetGenes Target Genes (e.g., HOXA9, MEIS1) DNA->TargetGenes Recruitment Transcription Leukemogenic Gene Transcription TargetGenes->Transcription MI463 This compound MI463->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL interaction, blocking leukemogenic gene transcription.

References

troubleshooting inconsistent results with MI-463

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MI-463, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.

Troubleshooting Inconsistent Results

Question: We are observing significant variability in cell viability and growth inhibition results between experiments. What could be the cause?

Answer: Inconsistent results with this compound in cell-based assays can stem from several factors. Here are the most common issues and how to address them:

  • Compound Stability and Solubility: this compound has limited stability in solution. It is crucial to prepare fresh working solutions for each experiment from a frozen stock.[1][2] DMSO is a common solvent, but it is hygroscopic; absorbed moisture can reduce the solubility of this compound.[1] Always use fresh, anhydrous DMSO to prepare your stock solution.[1] If you observe any precipitation in your stock or working solutions, it is best to discard them and prepare fresh ones.

  • Time-Dependent Effects: The growth inhibitory effects of this compound are time-dependent, with pronounced effects often observed after 7 to 10 days of treatment.[3] Shorter incubation times may not be sufficient to observe a significant effect and could lead to variability. Ensure your experimental endpoint is aligned with the expected time course of this compound activity. For long-term experiments (e.g., 6-7 days), it is recommended to change the medium and re-supply the compound at the mid-point (e.g., day 3 or 4) to maintain an effective concentration.[1]

  • Cell Line Sensitivity: this compound is highly selective for leukemia cells with MLL translocations.[4] Its efficacy will be minimal in cell lines that do not have MLL rearrangements.[4] Verify the MLL status of your cell lines. It is also good practice to include a sensitive (e.g., MV4;11, MOLM-13) and a resistant (non-MLL rearranged) cell line as positive and negative controls, respectively.[5]

Question: Our in vivo experiments with this compound are not showing the expected tumor growth inhibition. What should we check?

Answer: Suboptimal results in animal models can be due to issues with the formulation, administration, or experimental design.

  • Formulation and Administration: this compound is orally bioavailable (around 45% in mice) but can also be administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.[1][2] For in vivo studies, it is critical to prepare a clear, stable formulation. A common formulation is a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] It is recommended to prepare this working solution fresh on the day of use.[2] If precipitation or phase separation occurs, gentle heating and/or sonication can help dissolve the compound.[2]

  • Dosing Regimen: Ensure the dosing regimen is sufficient to maintain a therapeutic concentration of the drug. Once-daily administration has been shown to be effective in mouse xenograft models.[2][4]

  • Target Engagement: It's essential to confirm that this compound is reaching the tumor and engaging with its target, menin. This can be assessed by measuring the downstream effects of menin-MLL inhibition, such as the reduced expression of target genes like HOXA9 and MEIS1 in tumor tissue via qRT-PCR.[2][3][4]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound? this compound is a small molecule inhibitor that disrupts the protein-protein interaction between menin and MLL fusion proteins.[6][7] This interaction is crucial for the leukemogenic activity of MLL fusion proteins.[6] By blocking this interaction, this compound inhibits the proliferation of MLL-rearranged leukemia cells and induces their differentiation.[1][4]

What are the recommended storage conditions for this compound? this compound powder should be stored at -20°C for up to 3 years or at -80°C for up to 2 years.[1][2] Stock solutions in a solvent should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for 1 year or at -20°C for 1 month.[1][2]

What are the key potency values for this compound? The potency of this compound has been characterized in various assays:

Assay TypeTarget/Cell LineValueReference
IC50 Menin-MLL interaction (cell-free)15.3 nM[1][8]
GI50 MLL-AF9 transformed murine bone marrow cells0.23 µM (after 7 days)[1][4]
GI50 Human MLL leukemia cell lines (e.g., MV4;11)250 - 570 nM range[4]

Experimental Protocols

Cell Viability (MTT) Assay
  • Seed leukemia cells in a 96-well plate at an appropriate density.

  • Treat the cells with a range of this compound concentrations or DMSO as a vehicle control (typically 0.25%).[1]

  • Culture the cells at 37°C for 7 days.[1]

  • On day 4, change the medium, restore the viable cell numbers to the original concentration, and re-supply the compound.[1]

  • On day 7, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.[1]

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
  • Treat cells with this compound or DMSO for a defined period (e.g., 6 days, with medium change and compound re-supply at day 3).[1]

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Prepare a reaction mix with SYBR Green master mix, forward and reverse primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB), and the cDNA template.

  • Run the qPCR reaction on a real-time PCR system.

  • Analyze the relative fold change in gene expression using the 2-ΔΔCt method.[9]

Visualizations

MI463_Signaling_Pathway This compound Signaling Pathway cluster_nucleus Cell Nucleus MLL Fusion Protein MLL Fusion Protein Menin Menin MLL Fusion Protein->Menin Binds to Target Genes (HOXA9, MEIS1) Target Genes (HOXA9, MEIS1) Menin->Target Genes (HOXA9, MEIS1) Recruits MLL to upregulate DNA DNA Leukemogenesis Leukemogenesis Target Genes (HOXA9, MEIS1)->Leukemogenesis This compound This compound This compound->Menin Inhibits Interaction MI463_Experimental_Workflow In Vitro Experimental Workflow for this compound Start Start Prepare this compound Stock Solution Prepare this compound Stock Solution Start->Prepare this compound Stock Solution Treat cells with this compound Treat cells with this compound Prepare this compound Stock Solution->Treat cells with this compound Cell Culture (MLL-rearranged cells) Cell Culture (MLL-rearranged cells) Cell Culture (MLL-rearranged cells)->Treat cells with this compound Incubate (e.g., 7 days) Incubate (e.g., 7 days) Treat cells with this compound->Incubate (e.g., 7 days) Endpoint Assays Endpoint Assays Incubate (e.g., 7 days)->Endpoint Assays Cell Viability (MTT) Cell Viability (MTT) Endpoint Assays->Cell Viability (MTT) Gene Expression (qRT-PCR) Gene Expression (qRT-PCR) Endpoint Assays->Gene Expression (qRT-PCR) Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Gene Expression (qRT-PCR)->Data Analysis

References

Technical Support Center: MI-463 Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of MI-463 in animal models, with a focus on minimizing potential toxicity and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and orally bioavailable small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is crucial for the leukemogenic activity of MLL fusion proteins. By disrupting this interaction, this compound downregulates the expression of key target genes like HOXA9 and MEIS1, leading to differentiation and growth inhibition of MLL-rearranged leukemia cells.[3][4][5]

Q2: Is this compound generally considered toxic in animal models?

A2: Preclinical studies have shown that this compound is generally well-tolerated in mouse models.[4] No significant toxicity, impairment of normal hematopoiesis, or changes in body weight were observed in long-term studies.[2][4][6] Furthermore, no morphological changes in the liver and kidney tissues have been reported.[4]

Q3: What is differentiation syndrome and is it a risk with this compound?

A3: Differentiation syndrome is a potential on-target effect of therapies that induce cancer cell differentiation, including Menin-MLL inhibitors. While not prominently reported as an adverse event in preclinical models of this compound, it is a known class effect of this inhibitor type. In preclinical models, it is crucial to monitor for signs such as respiratory distress, fluid retention, and fever.

Q4: Can resistance to this compound develop in animal models?

A4: While prolonged treatment (20 days) with this compound did not appear to lead to the emergence of resistance in one study, the development of resistance to targeted therapies is a possibility. Continuous monitoring of tumor growth and response to treatment is recommended.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected Weight Loss or Reduced Activity in Animals - High Dose: The administered dose may be too high for the specific animal strain or individual animal. - Formulation/Vehicle Issue: The vehicle used for formulation may be causing irritation or toxicity. - Off-Target Effects: Although not widely reported, idiosyncratic off-target effects can occur.- Dose Adjustment: Consider reducing the dose or the frequency of administration. - Vehicle Control: Ensure a vehicle-only control group is included to rule out vehicle-related toxicity. - Health Monitoring: Increase the frequency of animal monitoring. If symptoms persist or worsen, consider humane endpoints.
Inconsistent Tumor Growth Inhibition - Formulation Instability: The this compound formulation may not be stable, leading to inconsistent dosing. - Administration Variability: Inconsistent administration technique (e.g., i.p. vs. subcutaneous leakage) can affect drug delivery. - Tumor Heterogeneity: The xenografted cells may have developed heterogeneity, leading to varied responses.- Fresh Formulation: Prepare fresh formulations regularly and ensure proper mixing before each administration. - Standardized Technique: Ensure all personnel are proficient in the chosen administration route. - Tumor Monitoring: Monitor individual tumor growth curves to identify outliers.
Signs of Respiratory Distress or Edema (Potential Differentiation Syndrome) - On-Target Effect: Rapid differentiation of a large tumor burden can lead to a systemic inflammatory response.- Monitoring: Closely monitor animals for clinical signs (labored breathing, swelling). - Corticosteroids: In a clinical setting, corticosteroids are used to manage differentiation syndrome. In a preclinical model, consultation with a veterinarian regarding the potential use of corticosteroids may be warranted if this is a recurring issue.[7][8][9]
Precipitation of this compound in Formulation - Low Solubility: this compound has limited solubility in aqueous solutions. - Improper Preparation: The formulation protocol was not followed correctly.- Follow Recommended Protocols: Use established formulation protocols (see Experimental Protocols section). Sonication may be recommended for some formulations.[5] - Visual Inspection: Always visually inspect the formulation for precipitation before administration.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in MV4;11 Xenograft Model

Treatment Group Dose Administration Route Tumor Growth Inhibition Reference
This compound35 mg/kgi.p. once daily~3-fold decrease in tumor volume at 28 days[2]
VehicleN/Ai.p. once dailyN/A[2]

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value Administration Route Reference
Oral Bioavailability~45%Oral (p.o.)[4]

Experimental Protocols

This compound Formulation for In Vivo Studies

For Intraperitoneal (i.p.) Injection:

  • Vehicle: 25% DMSO, 25% PEG400, 50% PBS.[4]

  • Preparation:

    • Dissolve this compound in DMSO to create a stock solution.

    • Add PEG400 to the DMSO stock solution and mix thoroughly.

    • Add PBS to the mixture and vortex until a clear solution is formed.

    • Prepare fresh daily.

For Oral Gavage (p.o.):

  • Vehicle: 0.5% methylcellulose (B11928114) in water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare a 0.5% solution of methylcellulose in sterile water.

    • Suspend this compound in the 0.5% methylcellulose solution.

    • Ensure the suspension is homogenous before each administration.

MV4;11 Xenograft Mouse Model Protocol
  • Cell Culture: Culture MV4;11 cells in the recommended medium until they reach the desired number for injection.

  • Animal Model: Use 4-6 week old female BALB/c nude mice.[4][5]

  • Cell Implantation:

    • Resuspend 5 x 10^6 MV4;11 cells in a suitable volume of sterile PBS or medium.[4][5]

    • Inject the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Monitoring:

    • Monitor tumor growth by caliper measurements at least twice a week.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment Initiation:

    • Begin treatment when tumors reach a mean size of approximately 100 mm^3.[4][5]

  • Drug Administration:

    • Administer this compound or vehicle control according to the desired dosing schedule and route.

  • Monitoring:

    • Monitor animal body weight and general health daily.

    • Continue tumor measurements throughout the study.

  • Endpoint:

    • Euthanize animals when tumors reach the maximum allowed size as per institutional guidelines, or if signs of significant toxicity are observed.

Visualizations

MI463_Signaling_Pathway This compound Mechanism of Action cluster_nucleus Nucleus Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA DNA MLL_fusion->DNA Binds to Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Upregulation Leukemia_Cell_Growth Leukemia Cell Growth & Survival Target_Genes->Leukemia_Cell_Growth Differentiation Cell Differentiation Target_Genes->Differentiation Inhibits MI463 This compound MI463->Menin Inhibits Interaction

Caption: this compound inhibits the Menin-MLL fusion protein interaction.

Experimental_Workflow Xenograft Model Workflow start Start cell_culture Culture MV4;11 Cells start->cell_culture cell_injection Inject Cells into Mice cell_culture->cell_injection tumor_monitoring Monitor Tumor Growth cell_injection->tumor_monitoring treatment_start Tumors ~100 mm³ tumor_monitoring->treatment_start treatment_start->tumor_monitoring No treatment Administer this compound or Vehicle treatment_start->treatment Yes monitoring Monitor Health & Tumor Size treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint endpoint->monitoring No data_analysis Data Analysis endpoint->data_analysis Yes end End data_analysis->end

Caption: Workflow for an in vivo xenograft study with this compound.

Troubleshooting_Logic Toxicity Troubleshooting observe_toxicity Observe Signs of Toxicity (e.g., weight loss, lethargy) check_dose Is the dose appropriate? observe_toxicity->check_dose check_vehicle Is the vehicle known to be well-tolerated? check_dose->check_vehicle Yes reduce_dose Reduce Dose/Frequency check_dose->reduce_dose No change_vehicle Consider Alternative Vehicle check_vehicle->change_vehicle No consult_vet Consult Veterinarian check_vehicle->consult_vet Yes continue_monitoring Continue Close Monitoring reduce_dose->continue_monitoring change_vehicle->continue_monitoring consult_vet->continue_monitoring

Caption: Logical steps for troubleshooting in vivo toxicity.

References

appropriate vehicle control for MI-463 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for conducting experiments with MI-463, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that specifically targets the protein-protein interaction between menin and MLL fusion proteins.[1] The leukemogenic activity of MLL fusion proteins is dependent on this interaction.[2] By binding to menin, this compound disrupts the menin-MLL complex, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1.[3][4] This ultimately results in the inhibition of proliferation and induction of differentiation in MLL-rearranged leukemia cells.[4]

Q2: What is the recommended vehicle control for in vitro experiments with this compound?

A2: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Therefore, the appropriate vehicle control is a matching concentration of DMSO (e.g., 0.25%) in the cell culture medium.[3]

Q3: What is a suitable vehicle control for in vivo animal studies with this compound?

A3: A commonly used vehicle formulation for in vivo administration of this compound via intraperitoneal (i.p.) injection consists of a mixture of solvents. One documented vehicle control is a solution of 25% DMSO, 25% PEG400, and 50% PBS. Another formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is crucial to administer the same vehicle solution without the compound to the control group of animals.

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO and ethanol.[5] For in vitro studies, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For in vivo experiments, specific formulations are required to achieve solubility and bioavailability.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.

  • Possible Cause A: Poor cell permeability.

    • Solution: While this compound has shown to be effective in cell-based assays, ensure that the incubation time is sufficient for cellular uptake. For some compounds, longer incubation times may be necessary to observe a biological effect.

  • Possible Cause B: Compound instability in culture medium.

    • Solution: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. It is recommended to prepare fresh working solutions from a frozen stock for each experiment.

  • Possible Cause C: High protein binding in serum-containing medium.

    • Solution: If using a high percentage of serum in your culture medium, consider performing initial experiments in lower serum conditions to assess if protein binding is affecting the apparent potency.

Issue 2: Precipitation of this compound in aqueous solutions.

  • Possible Cause A: Poor aqueous solubility.

    • Solution: this compound has limited solubility in aqueous solutions. For in vitro assays, ensure the final concentration of DMSO from the stock solution is kept low (typically below 0.5%) to avoid precipitation. For in vivo studies, adhere to established formulations containing co-solvents like PEG300/400 and surfactants like Tween-80. Sonication may aid in dissolution.

  • Possible Cause B: Freeze-thaw cycles of stock solutions.

    • Solution: Aliquot your high-concentration DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation.

Issue 3: Vehicle control (DMSO) exhibits cellular toxicity.

  • Possible Cause: High final concentration of DMSO.

    • Solution: Ensure the final concentration of DMSO in your experimental wells is at a non-toxic level, typically below 0.5%, and ideally below 0.1%. It is critical to include a vehicle-only control to accurately assess the baseline cellular response.

Data Presentation

Table 1: Recommended Vehicle Formulations for this compound

ApplicationVehicle Composition
In VitroDMSO (final concentration typically ≤ 0.25%)
In Vivo (i.p.)25% DMSO, 25% PEG400, 50% PBS
In Vivo (i.p.)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

Table 2: Experimental Concentrations and Conditions for this compound

Assay TypeCell Line ExampleThis compound ConcentrationIncubation Time
Growth InhibitionMLL-rearranged leukemia cells0.1 - 10 µM7 days
Gene Expression (qRT-PCR)MLL-rearranged leukemia cellsSub-micromolar6 days
In Vivo XenograftMV4-1135 mg/kg (i.p., once daily)20 days

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

  • Cell Plating: Seed MLL-rearranged leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.25%).

  • Treatment: Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: On day 7, assess cell viability using a standard method such as MTT or a resazurin-based assay.

  • Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the dose-response data to a sigmoidal curve.

Protocol 2: In Vivo Xenograft Study

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) for the engraftment of human MLL-rearranged leukemia cells (e.g., MV4-11).

  • Tumor Inoculation: Subcutaneously inject 5-10 million leukemia cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using caliper measurements.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Compound Formulation: Prepare the this compound formulation (e.g., 35 mg/kg) and the corresponding vehicle control as described in Table 1.

  • Administration: Administer the treatment and vehicle control daily via intraperitoneal (i.p.) injection.

  • Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.

Mandatory Visualization

MI463_Signaling_Pathway cluster_nucleus Nucleus cluster_target_genes Target Gene Upregulation Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction DNA MLL_fusion->DNA Binds to DNA HOXA9 HOXA9 DNA->HOXA9 MEIS1 MEIS1 DNA->MEIS1 Proliferation Leukemic Cell Proliferation HOXA9->Proliferation Differentiation Differentiation Block HOXA9->Differentiation MEIS1->Proliferation MEIS1->Differentiation MI463 This compound MI463->Menin Inhibits

Caption: this compound inhibits the Menin-MLL interaction, leading to reduced leukemic cell proliferation.

Troubleshooting_Workflow start Experiment Start issue Inconsistent or Unexpected Results? start->issue check_solubility Check Compound Solubility (Precipitation?) issue->check_solubility Yes end Reliable Results issue->end No check_stability Assess Compound Stability (Degradation?) check_solubility->check_stability check_vehicle Verify Vehicle Control (Toxicity?) check_stability->check_vehicle check_assay Review Assay Parameters (Concentration, Time) check_vehicle->check_assay optimize Optimize Protocol check_assay->optimize optimize->start no_issue No yes_issue Yes

Caption: A logical workflow for troubleshooting common issues in this compound experiments.

References

MI-463 In Vitro Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing MI-463 in long-term in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] It binds directly to Menin with high affinity, preventing it from associating with MLL fusion proteins, which are critical drivers for the development of certain acute leukemias.[1] This disruption blocks the leukemogenic activity of these fusion proteins.[1]

Q2: What are the expected long-term effects of this compound treatment on susceptible cancer cells?

A2: In long-term in vitro studies (e.g., 7-10 days), this compound demonstrates several key effects in MLL-rearranged leukemia cells:

  • Growth Inhibition: Substantial, dose-dependent inhibition of cell proliferation.[3][4][5]

  • Induction of Differentiation: Promotes the differentiation of leukemia cells into more mature cell types, such as monocytes.[3][6]

  • Gene Expression Modulation: Markedly reduces the expression of downstream target genes of MLL fusion proteins, such as HOXA9 and MEIS1.[3][4][5][7]

Q3: How long does it take to observe a significant effect on cell viability?

A3: The growth inhibitory effects of this compound are time-dependent. While initial effects may be modest, a pronounced and substantial inhibition of cell growth is typically observed after 7 to 10 days of continuous treatment.[7]

Q4: Is this compound selective for specific cancer types?

A4: Yes, this compound is highly selective for cancer cells harboring MLL gene translocations.[7] It shows pronounced growth-suppressive activity in human MLL leukemia cell lines but has a minimal effect on leukemia cell lines that do not have MLL translocations or on cells transformed by other oncogenes like Hoxa9/Meis1 alone.[7]

Q5: Has resistance to this compound been observed in long-term in vitro cultures?

A5: Based on available preclinical data, resistance did not emerge after prolonged treatment with this compound for up to 20 days in a mouse model.[7]

Troubleshooting Guide

Problem 1: Low or no growth inhibition observed after 7 days of treatment.

  • Possible Cause 1: Incorrect Cell Line.

    • Solution: Confirm that your cell line has an MLL gene rearrangement (e.g., MV4;11, MOLM-13). This compound is highly selective and will not be effective in cell lines lacking this specific genetic alteration.[7]

  • Possible Cause 2: Insufficient Compound Concentration.

    • Solution: The half-maximal growth inhibitory concentration (GI50) in susceptible cells is approximately 0.23 µM after 7 days.[3][4][5] Ensure your dosing range is appropriate to observe an effect. Perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Possible Cause 3: Inadequate Treatment Duration.

    • Solution: The anti-proliferative effects of this compound are time-dependent and may not be significant before 7 days.[7] Consider extending the treatment duration to 10 days for a more pronounced effect.

  • Possible Cause 4: Compound Instability or Degradation.

    • Solution: Prepare fresh stock solutions of this compound in DMSO. When treating cells for an extended period, it is crucial to replenish the compound. A recommended protocol involves changing the media and re-supplying fresh this compound at least once during a 7-day experiment (e.g., on day 4).[3][5]

Problem 2: High levels of non-specific cell death observed at effective concentrations.

  • Possible Cause: Compound Solubility Issues.

    • Solution: Ensure the final concentration of the DMSO vehicle in your cell culture medium is low (e.g., ≤0.25%) to avoid solvent-induced toxicity.[3] If solubility is an issue at higher concentrations, consider alternative formulation strategies, though this may require extensive optimization.

Problem 3: Inconsistent results in gene expression (qRT-PCR) analysis.

  • Possible Cause: Suboptimal Treatment Period for Gene Expression Changes.

    • Solution: Significant changes in the expression of MLL fusion target genes like HOXA9 and MEIS1 have been validated after 6 days of incubation.[3][7] Ensure your treatment duration is sufficient. As with viability assays, media and compound should be replenished mid-way through the experiment (e.g., day 3) to ensure consistent exposure.[3]

Data Presentation

Table 1: In Vitro Potency and Activity of this compound

Parameter Target/Cell Line Value Duration Reference
IC50 Menin-MLL Interaction (Cell-free) 15.3 nM N/A [2][3][6]
GI50 MLL-AF9 transformed mouse bone marrow cells 0.23 µM 7 days [3][4][7]

| GI50 Range | Panel of human MLL leukemia cell lines | 250 - 570 nM | 7 days |[7] |

Table 2: Key Downregulated Genes Following this compound Treatment

Gene Function Reference
HOXA9 Homeobox transcription factor, key MLL target [3][6][7]
MEIS1 Homeobox transcription factor, key MLL target [3][6][7]
MEF2C MADS box transcription factor [6][7]
FLT3 Receptor tyrosine kinase [6][7]
PBX3 Homeobox transcription factor [6][7]

| HOXA10 | Homeobox transcription factor |[6][7] |

Experimental Protocols

1. Long-Term Cell Viability (MTT Assay)

  • Cell Plating: Plate leukemia cells at the desired concentration in appropriate multi-well plates.

  • Treatment: Treat cells with a range of this compound concentrations or a vehicle control (e.g., 0.25% DMSO).[3]

  • Incubation: Culture the cells at 37°C in a humidified incubator.

  • Compound Replenishment: On day 4 of the experiment, gently centrifuge the plates, remove half the old medium, and replace it with fresh medium containing the original concentration of this compound to restore the viable cell number to the initial plating concentration.[3][5]

  • Final Incubation: Continue to incubate the cells until day 7.

  • MTT Assay: Add MTT reagent according to the manufacturer's protocol (e.g., Roche MTT cell proliferation assay kit).[3]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[3][5]

2. Gene Expression Analysis (qRT-PCR)

  • Cell Treatment: Incubate leukemia cells with the desired concentration of this compound or vehicle control for 6 days.[3]

  • Compound Replenishment: On day 3, change the medium and re-supply fresh compound.[3]

  • RNA Extraction: On day 6, harvest the cells and extract total RNA using a standard method (e.g., Trizol or a commercial kit).

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using primers specific for target genes (HOXA9, MEIS1, etc.) and a housekeeping gene (e.g., β-actin or 18S rRNA) for normalization.[7]

  • Analysis: Calculate the relative gene expression changes using the ΔΔCt method.

3. Cell Differentiation Analysis (Flow Cytometry)

  • Cell Treatment: Treat leukemia cells with sub-micromolar concentrations of this compound or vehicle control for 7 days.[3]

  • Cell Harvesting: On day 7, harvest the cells and wash them with an appropriate buffer (e.g., PBS).[3]

  • Antibody Staining: Incubate the cells with a fluorochrome-conjugated antibody against a differentiation marker, such as anti-mouse or anti-human CD11b.[3]

  • Data Acquisition: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the differentiation marker.[3]

Visualizations

MI463_Signaling_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_Fusion Interaction Leukemogenesis Leukemogenesis DNA Target Genes (HOXA9, MEIS1) MLL_Fusion->DNA Upregulates DNA->Leukemogenesis Drives MI463 This compound MI463->Menin Binds & Inhibits

Caption: this compound mechanism of action, inhibiting the Menin-MLL fusion protein interaction.

Long_Term_Workflow cluster_setup Day 0: Experiment Setup cluster_maintenance Mid-Experiment Maintenance cluster_analysis End-Point Analysis Start Plate MLL-rearranged leukemia cells Treat Add this compound or Vehicle (DMSO) Start->Treat Day3 Day 3: Replenish Media & Compound (for qRT-PCR) Treat->Day3 Day4 Day 4: Replenish Media & Compound (for Viability/Differentiation) Treat->Day4 Day6 Day 6: Harvest for qRT-PCR (HOXA9, MEIS1) Day3->Day6 Day7_Viability Day 7: Assess Cell Viability (MTT Assay) Day4->Day7_Viability Day7_Diff Day 7: Assess Differentiation (CD11b Staining) Day4->Day7_Diff

Caption: Workflow for assessing long-term in vitro effects of this compound treatment.

References

Technical Support Center: Assessing MI-463 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MI-463, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction.[1][2] This guide is intended to be a practical resource for addressing common issues encountered during the assessment of this compound target engagement in a cellular context.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between menin and MLL fusion proteins.[2][3] In leukemias with MLL gene rearrangements, the resulting MLL fusion protein's oncogenic activity is dependent on its interaction with menin.[4] this compound binds to menin with high affinity, competitively blocking the interaction with MLL fusion proteins.[3][5] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are crucial for the proliferation and survival of MLL-rearranged leukemia cells.[1][3] Ultimately, this inhibition of the menin-MLL interaction leads to cell growth inhibition and induction of differentiation in these cancer cells.[1][3]

Q2: What are the expected on-target effects of this compound in MLL-rearranged cancer cell lines?

A2: The primary on-target effects of this compound in MLL-rearranged (MLL-r) cancer cell lines include:

  • Disruption of the Menin-MLL Complex: this compound directly binds to menin, preventing its interaction with MLL fusion proteins. This can be verified using co-immunoprecipitation (Co-IP).[3]

  • Downregulation of Target Genes: A significant reduction in the mRNA and protein levels of MLL fusion protein target genes, most notably HOXA9 and MEIS1.[1][3]

  • Inhibition of Cell Growth: this compound demonstrates potent growth inhibition in MLL-r cell lines, with GI50 values in the sub-micromolar range.[1][3]

  • Induction of Differentiation: Treatment with this compound can induce differentiation of leukemia cells, which can be observed by changes in cell morphology and the expression of differentiation markers like CD11b.[3]

Q3: In which cell lines is this compound expected to be active?

A3: this compound is selectively active in cancer cell lines harboring MLL gene translocations. Examples of sensitive human MLL leukemia cell lines include MV4;11 (MLL-AF4) and MOLM-13 (MLL-AF9).[3] It shows minimal effect in human leukemia cell lines without MLL translocations, such as HL-60 and Jurkat.[3]

Troubleshooting Guide

This section addresses common problems that may arise during the experimental validation of this compound target engagement.

Issue 1: No or weak inhibition of MLL-rearranged cell proliferation.

Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the GI50 in your specific cell line. The GI50 for this compound in MLL-AF9 transformed murine bone marrow cells is approximately 0.23 µM after 7 days of treatment.[1][3]
Incorrect Assay Duration The anti-proliferative effects of menin-MLL inhibitors can be time-dependent, with pronounced effects often observed after 7 to 10 days of continuous treatment.[3] Ensure your assay duration is sufficient.
Cell Line Integrity Verify the identity and MLL translocation status of your cell line using STR profiling and RT-PCR or FISH.
Compound Inactivity Ensure proper storage of this compound to prevent degradation. Test the compound in a well-characterized sensitive cell line (e.g., MV4;11) as a positive control.

Issue 2: Lack of downstream gene expression changes (HOXA9, MEIS1) after this compound treatment.

Potential Cause Troubleshooting Steps
Insufficient Treatment Time Analyze gene expression at multiple time points (e.g., 24, 48, 72, and 96 hours) to capture the optimal window for transcriptional changes. A 6-day incubation has been shown to be effective.[1]
Suboptimal this compound Concentration Use a concentration of this compound that is at or above the GI50 value for your cell line.
Inefficient RNA Isolation or qPCR Check the integrity of your isolated RNA. Validate your qPCR primers for efficiency and specificity. Use appropriate housekeeping genes for normalization.
Cellular Resistance Mechanisms Some cells may develop resistance. This can be due to mutations in the MEN1 gene or activation of bypass signaling pathways.[6][7]

Issue 3: Inconclusive Co-Immunoprecipitation (Co-IP) results for Menin-MLL interaction.

Potential Cause Troubleshooting Steps
Inefficient Protein Extraction Use a lysis buffer that effectively solubilizes the protein complex without disrupting the interaction (e.g., non-denaturing lysis buffer). Include protease and phosphatase inhibitors.
Antibody Issues Use a validated antibody for immunoprecipitation that recognizes the native conformation of either menin or the MLL fusion protein.
Insufficient this compound Incubation Ensure cells are pre-incubated with this compound for a sufficient time and at an effective concentration to disrupt the menin-MLL complex before cell lysis.
High Background/Non-specific Binding Pre-clear the cell lysate with protein A/G beads before adding the specific antibody. Optimize the number of washes to reduce non-specific binding.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from published studies.

Parameter Value Assay Cell Line/System Reference
IC50 (Menin-MLL Interaction) 15.3 nMCell-free assayN/A[1]
GI50 0.23 µMMTT Cell Viability Assay (7 days)MLL-AF9 transformed murine bone marrow cells[1][3]

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction

This protocol is adapted from established Co-IP procedures and is tailored for assessing the disruption of the menin-MLL fusion protein interaction by this compound.[3][8]

Materials:

  • MLL-rearranged cells (e.g., MV4;11)

  • This compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors

  • Antibody against Menin or a tag on the MLL fusion protein (e.g., anti-FLAG)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., lysis buffer without detergent)

  • SDS-PAGE loading buffer

Procedure:

  • Cell Treatment: Treat MLL-rearranged cells with this compound at an effective concentration (e.g., 1 µM) or DMSO for 4-24 hours.

  • Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells in ice-cold lysis buffer for 30 minutes on ice.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Remove the beads and add the primary antibody to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer.

  • Elution: Elute the protein complexes by resuspending the beads in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against menin and the MLL fusion protein. A successful experiment will show a reduced amount of co-precipitated protein in the this compound treated sample compared to the DMSO control.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[9][10] This protocol provides a framework for using CETSA to assess this compound engagement with menin.

Materials:

  • MLL-rearranged cells

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease inhibitors

  • Antibody against Menin

Procedure:

  • Compound Treatment: Treat cells with this compound (e.g., 1 µM) or DMSO for 1-2 hours at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Collect the supernatant, which contains the soluble protein fraction.

  • Western Blot Analysis: Analyze the amount of soluble menin in each sample by Western blotting. A positive result will show a shift in the melting curve, with more menin remaining soluble at higher temperatures in the this compound-treated samples, indicating thermal stabilization upon drug binding.

Visualizations

MI463_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Upregulates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives MI463 MI463 MI463->Menin Binds and Inhibits

Caption: this compound mechanism of action in MLL-rearranged leukemia.

CoIP_Workflow Start Start: MLL-r Cells Treatment Treat with this compound or DMSO Start->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitate Menin or MLL-fusion Lysis->IP Wash Wash Beads IP->Wash Elution Elute Proteins Wash->Elution WB Western Blot Analysis Elution->WB Result Reduced Interaction? WB->Result Success Target Engagement Confirmed Result->Success Yes Troubleshoot Troubleshoot Protocol Result->Troubleshoot No

Caption: Experimental workflow for Co-Immunoprecipitation.

CETSA_Workflow Start Start: MLL-r Cells Treatment Treat with this compound or DMSO Start->Treatment Heating Heat at Temperature Gradient Treatment->Heating Lysis Freeze-Thaw Lysis Heating->Lysis Centrifugation Centrifuge to Pellet Aggregates Lysis->Centrifugation Supernatant Collect Soluble Fraction Centrifugation->Supernatant WB Western Blot for Menin Supernatant->WB Analysis Thermal Shift Observed? WB->Analysis Success Direct Binding Confirmed Analysis->Success Yes Failure No Direct Binding Observed Analysis->Failure No

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Managing MI-463 Precipitation in Experimental Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent menin-MLL inhibitor MI-463, maintaining its solubility in aqueous-based experimental media is critical for obtaining accurate and reproducible results. Due to its hydrophobic nature, this compound is prone to precipitation in cell culture media, which can significantly impact its effective concentration and lead to experimental artifacts. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates immediately upon addition to my cell culture medium. What is causing this and how can I prevent it?

A1: This is a common issue known as "solvent-shifting" precipitation. This compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO) but has very low solubility in aqueous solutions like cell culture media. When a concentrated DMSO stock of this compound is rapidly diluted into a large volume of media, the DMSO disperses, and the localized concentration of this compound exceeds its solubility limit in the aqueous environment, causing it to crash out of solution.

To prevent this, it is crucial to perform a stepwise dilution. Instead of adding the concentrated stock directly to your final volume of media, first, create an intermediate dilution in a smaller volume of pre-warmed (37°C) media or a mixture of media and DMSO. This gradual reduction in solvent strength allows for better accommodation of the hydrophobic this compound molecules.

Q2: I've prepared my this compound working solution and it appears clear, but after some time in the incubator, I observe a cloudy precipitate. What could be the cause?

A2: Delayed precipitation can be caused by several factors:

  • Temperature Fluctuations: this compound's solubility is likely temperature-dependent. Removing your culture plates from the stable 37°C environment of the incubator for extended periods (e.g., for microscopic analysis) can cause the compound to precipitate as the medium cools.

  • pH Shifts: The pH of cell culture media is maintained by a delicate balance of dissolved CO2 and a buffering system (e.g., bicarbonate). Changes in CO2 levels when plates are removed from the incubator can alter the media's pH, potentially affecting the solubility of this compound.

  • Interaction with Media Components: Over time, this compound may interact with components in the media, such as salts or proteins from fetal bovine serum (FBS), leading to the formation of insoluble complexes.

  • Evaporation: In long-term experiments, evaporation of the culture medium can increase the concentration of all solutes, including this compound, pushing it beyond its solubility limit.

To mitigate these issues, minimize the time your cultures are outside the incubator, ensure your incubator is properly humidified to reduce evaporation, and consider using media with a more stable buffer like HEPES for prolonged experiments.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiments with this compound?

A3: While this compound requires DMSO for initial solubilization, the final concentration of DMSO in your culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and other off-target effects. A general guideline is to keep the final DMSO concentration at or below 0.1%. However, the tolerance to DMSO can be cell-line specific. It is always recommended to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) to accurately assess the impact of the solvent on your cells.

Q4: Can I store my diluted working solutions of this compound in cell culture media?

A4: It is not recommended to store this compound in diluted, aqueous-based solutions for extended periods. The compound's stability in culture media at 37°C may be limited, and the risk of precipitation increases over time. For optimal results and reproducibility, always prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues.

Problem Potential Cause Recommended Solution
Immediate Precipitation High final concentration of this compound.Decrease the final working concentration. Determine the maximum soluble concentration using a solubility test (see Experimental Protocols).
Rapid dilution of concentrated DMSO stock.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.
Low temperature of the media.Ensure your cell culture media is pre-warmed to 37°C before adding the this compound stock solution.
Delayed Precipitation Temperature fluctuations.Use a heated stage on your microscope. Minimize the time that culture plates are outside the incubator.
pH instability in the media.For long-term experiments, consider using a medium buffered with HEPES in addition to bicarbonate.
Evaporation of media.Ensure proper humidification of the incubator. For long-term cultures, use sealed flasks or plates with low-evaporation lids.
Interaction with serum proteins.While serum can sometimes aid in solubilizing hydrophobic compounds, high concentrations of certain proteins can also lead to precipitation. Test different serum concentrations to find the optimal balance for your cell line and this compound concentration.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: this compound Physicochemical and Potency Data

Property Value Reference
Molecular Weight 484.54 g/mol [1]
IC50 (Menin-MLL interaction) 15.3 nM[1]
GI50 (MV4;11 cells, 7 days) 0.23 µM[1][2]

Table 2: this compound Solubility Data

Solvent Solubility Notes Reference
DMSO ≥ 96 mg/mL (198.12 mM)Use fresh, anhydrous DMSO as it is hygroscopic.[1]
Ethanol 22 mg/mL[1]
Water Insoluble[1]
Cell Culture Media (e.g., RPMI, DMEM) Data not explicitly available. Determined empirically.Solubility is expected to be low and dependent on media composition (especially serum content), pH, and temperature. A solubility test is highly recommended.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock, for example, 10 mM.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of particulates.

  • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2]

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To empirically determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific complete cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm

Procedure:

  • Prepare a 2-fold serial dilution of the 10 mM this compound stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes.

  • In the clear-bottom 96-well plate, add 198 µL of your pre-warmed complete cell culture medium to each well.

  • Add 2 µL of each this compound DMSO dilution to the corresponding wells of the media-containing plate. This will create a range of final this compound concentrations with a final DMSO concentration of 1%. Include a DMSO-only control.

  • Mix the plate gently.

  • Incubate the plate at 37°C and 5% CO2 for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals).

  • For a quantitative assessment, measure the absorbance of each well at a wavelength of 600 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • The highest concentration that remains clear (visually and by absorbance) is your maximum working soluble concentration under these specific conditions.

Protocol 3: Cell Viability (MTT) Assay with this compound

Objective: To assess the effect of this compound on the viability of leukemia cells.

Materials:

  • Leukemia cell line (e.g., MV4;11)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Plate leukemia cells at an appropriate density in a 96-well plate.

  • Prepare a serial dilution of this compound in pre-warmed complete culture medium from your DMSO stock solution, ensuring the final DMSO concentration is consistent and non-toxic (e.g., ≤ 0.1%). Remember to use a stepwise dilution approach to avoid precipitation.

  • Add the this compound dilutions and a vehicle control (media with DMSO) to the cells.

  • Incubate the plate at 37°C and 5% CO2 for the desired duration (e.g., 7 days).[1]

  • For longer incubation periods, it may be necessary to change the medium and re-supply the compound at an intermediate time point (e.g., day 4).[1]

  • At the end of the incubation, add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizations

MI463_Signaling_Pathway This compound Mechanism of Action Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9) Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_Fusion->Target_Genes Upregulates Leukemogenesis Leukemogenesis (Cell Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis Drives MI463 This compound MI463->Inhibition Inhibition->Menin Troubleshooting_Workflow Troubleshooting this compound Precipitation Start Precipitation Observed Check_Timing When does it occur? Start->Check_Timing Immediate Immediate (Upon mixing) Check_Timing->Immediate Immediately Delayed Delayed (During incubation) Check_Timing->Delayed Over Time Immediate_Cause1 High Concentration? Immediate->Immediate_Cause1 Delayed_Cause1 Temperature Fluctuations? Delayed->Delayed_Cause1 Immediate_Sol1 Decrease final concentration. Perform solubility test. Immediate_Cause1->Immediate_Sol1 Yes Immediate_Cause2 Rapid Dilution? Immediate_Cause1->Immediate_Cause2 No Immediate_Sol2 Use stepwise dilution. Add dropwise with mixing. Immediate_Cause2->Immediate_Sol2 Yes Immediate_Cause3 Cold Medium? Immediate_Cause2->Immediate_Cause3 No Immediate_Sol3 Pre-warm medium to 37°C. Immediate_Cause3->Immediate_Sol3 Yes Delayed_Sol1 Minimize time outside incubator. Use heated stage. Delayed_Cause1->Delayed_Sol1 Yes Delayed_Cause2 pH Shift? Delayed_Cause1->Delayed_Cause2 No Delayed_Sol2 Use HEPES-buffered medium. Delayed_Cause2->Delayed_Sol2 Yes Delayed_Cause3 Evaporation? Delayed_Cause2->Delayed_Cause3 No Delayed_Sol3 Ensure proper humidification. Delayed_Cause3->Delayed_Sol3 Yes

References

Validation & Comparative

A Head-to-Head Comparison of Oral Bioavailability: MI-463 vs. MI-503 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of two potent menin-MLL inhibitors, MI-463 and MI-503, with a focus on their oral bioavailability and supporting preclinical data.

This compound and MI-503 have emerged as promising small molecule inhibitors targeting the critical protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins, a key driver in a subset of aggressive acute leukemias.[1][2] Both compounds have demonstrated potent anti-leukemic activity in preclinical models.[1][3][4] A critical determinant of a successful oral therapeutic is its bioavailability. This guide provides a comparative analysis of the oral bioavailability of this compound and MI-503, supported by experimental data from seminal preclinical studies.

Quantitative Comparison of Pharmacokinetic Parameters

MI-503 exhibits significantly higher oral bioavailability in mice compared to this compound.[1] The following table summarizes the key pharmacokinetic and in vitro potency data for both compounds.

ParameterThis compoundMI-503Reference
Oral Bioavailability (Mouse) ~45%~75%[1][5][6][7][8][9][10]
In Vitro Potency (IC50, menin-MLL interaction) 15.3 nM14.7 nM[8][11]
Half-maximal Growth Inhibition (GI50, MLL-AF9 cells) 0.23 µM0.22 µM[1][7]

Experimental Protocols

The following methodologies are based on the key in vivo studies that characterized the pharmacokinetic and efficacy profiles of this compound and MI-503.

Pharmacokinetic Studies in Mice

Objective: To determine the pharmacokinetic profiles and oral bioavailability of this compound and MI-503 in mice.

Animal Model:

  • Strain: C57BL/6 mice were used for these studies.[11] BALB/c nude mice were used for xenograft efficacy studies.[1]

  • Health Status: Healthy, adult mice.

Dosing and Administration:

  • Intravenous (i.v.) Administration:

    • Dose: 15 mg/kg.[1]

    • Formulation: While the exact vehicle for the PK study is not specified, a typical formulation for intravenous administration of similar compounds involves dissolution in a vehicle like 25% (v/v) DMSO, 25% (v/v) PEG400, and 50% (v/v) PBS.

    • Route: Tail vein injection.

  • Oral (p.o.) Administration:

    • Dose: 30 mg/kg or 100 mg/kg.[1]

    • Formulation: For oral administration, compounds were likely formulated in a suitable vehicle for gavage, such as 0.5% methylcellulose (B11928114) or 20% SBE-β-CD in saline.[7]

    • Route: Oral gavage.

Blood Sampling:

  • Blood samples were collected at various time points following administration to characterize the concentration-time profile of each compound.

Bioanalytical Method:

  • The concentration of this compound and MI-503 in blood samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Data Analysis:

  • Pharmacokinetic parameters, including area under the curve (AUC) and maximum concentration (Cmax), were calculated from the blood concentration-time data.

  • Oral bioavailability (F%) was calculated using the formula: F% = (AUCoral / AUCi.v.) x (Dosei.v. / Doseoral) x 100.

In Vivo Efficacy Studies in a Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound and MI-503.

Animal Model:

  • Strain: BALB/c nude mice.[1]

  • Cell Line: 1 x 10^7 MV4;11 human MLL leukemia cells were implanted subcutaneously.[1]

Treatment:

  • Mice were treated once daily with either this compound (35 mg/kg) or MI-503 (60 mg/kg) via intraperitoneal (i.p.) injection.[1][3]

  • A vehicle control group was included in the study.

Efficacy Endpoints:

  • Tumor volume was measured regularly to assess tumor growth inhibition.[1]

  • Survival of the animals was monitored.[1]

  • Expression of MLL fusion protein target genes, such as HOXA9 and MEIS1, in tumor samples was analyzed by qRT-PCR.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for evaluating these inhibitors.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in MLL-Rearranged Leukemia cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention Menin Menin MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) Menin->MLL_fusion Interaction Target_Genes Target Genes (e.g., HOXA9, MEIS1) MLL_fusion->Target_Genes Upregulation of Transcription Leukemogenesis Leukemogenesis (Cell Proliferation, Blocked Differentiation) Target_Genes->Leukemogenesis Chromatin Chromatin MI463 This compound MI463->Menin Inhibition MI503 MI-503 MI503->Menin Inhibition

Caption: Targeted signaling pathway of this compound and MI-503.

Experimental_Workflow In Vivo Efficacy and PK Experimental Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_pk Pharmacokinetic Arm cluster_efficacy Efficacy Assessment Cell_Culture 1. MV4;11 Cell Culture Animal_Model 2. Subcutaneous injection into BALB/c nude mice Cell_Culture->Animal_Model Dosing 3. Daily i.p. administration (this compound, MI-503, or Vehicle) Animal_Model->Dosing PK_Dosing 3a. Single i.v. or p.o. dose in C57BL/6 mice Animal_Model->PK_Dosing Separate Cohort Tumor_Measurement 4. Tumor volume measurement Dosing->Tumor_Measurement Blood_Collection 4a. Serial blood sampling PK_Dosing->Blood_Collection LCMS 5a. LC-MS/MS analysis Blood_Collection->LCMS PK_Analysis 6a. Bioavailability calculation LCMS->PK_Analysis Survival_Monitoring 5. Survival monitoring Tumor_Measurement->Survival_Monitoring Tissue_Analysis 6. qRT-PCR of tumor tissue Survival_Monitoring->Tissue_Analysis

Caption: In vivo experimental workflow.

References

Validating MI-463 On-Target Activity In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MI-463's in vivo on-target activity against other prominent menin-MLL inhibitors. Supported by experimental data, this document details the methodologies for key experiments, offering a comprehensive resource for evaluating therapeutic candidates in MLL-rearranged leukemias.

This compound is a potent and orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed Lineage Leukemia (MLL) fusion proteins.[1][2] This interaction is a key driver in MLL-rearranged (MLL-r) leukemias, making its disruption a promising therapeutic strategy.[3] In vivo studies have demonstrated that this compound effectively blocks the progression of MLL leukemia through a specific, on-target mechanism of action.[4]

The Menin-MLL Interaction Signaling Pathway

The leukemogenic activity of MLL fusion proteins is dependent on their interaction with menin. This interaction is crucial for the recruitment of the MLL fusion protein complex to target genes, such as HOXA9 and MEIS1, leading to their aberrant expression and subsequent leukemic transformation. Menin-MLL inhibitors, including this compound, bind to menin, disrupting this interaction and thereby inhibiting the downstream oncogenic signaling.

Menin_MLL_Pathway cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention MLL_fusion MLL Fusion Protein Menin Menin MLL_fusion->Menin Interaction DNA Target Genes (e.g., HOXA9, MEIS1) Menin->DNA Recruitment Leukemogenesis Leukemogenesis DNA->Leukemogenesis Aberrant Transcription MI463 This compound (Menin-MLL Inhibitor) MI463->Menin Inhibition experimental_workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis start MLL-r Leukemia Xenograft Model (e.g., MV4;11 cells in immunocompromised mice) treatment Administer this compound or Vehicle Control (e.g., daily i.p. injection) start->treatment tumor_monitoring Monitor Tumor Volume and Survival treatment->tumor_monitoring tissue_harvest Harvest Tumors and Bone Marrow tumor_monitoring->tissue_harvest At study endpoint qRT_PCR qRT-PCR for Target Gene Expression (HOXA9, MEIS1) tissue_harvest->qRT_PCR flow_cytometry Flow Cytometry for Differentiation Markers (CD11b) tissue_harvest->flow_cytometry

References

MI-463 and the Evolving Landscape of Epigenetic Modulators in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The treatment of Acute Myeloid Leukemia (AML), a heterogeneous and aggressive hematologic malignancy, is undergoing a paradigm shift with the advent of targeted therapies. Among these, epigenetic modulators are at the forefront, aiming to reverse the aberrant gene expression patterns that drive leukemogenesis. MI-463, a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, represents a promising new agent in this class. This guide provides a comprehensive comparison of this compound with other key epigenetic modulators used in AML, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals.

The Menin-MLL Axis: A Key Target in AML

The interaction between the nuclear protein menin and the MLL1 histone methyltransferase is critical for the oncogenic activity of MLL fusion proteins, which are present in a subset of AML patients with poor prognosis. This interaction is also implicated in AML with mutations in the nucleophosmin (B1167650) 1 (NPM1) gene. This compound disrupts this crucial protein-protein interaction, leading to the downregulation of key target genes like HOXA9 and MEIS1, inducing differentiation, and inhibiting the proliferation of leukemic cells.

Below is a diagram illustrating the mechanism of action of menin-MLL inhibitors.

Mechanism of Menin-MLL Inhibition in AML cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention Menin Menin MLL_Fusion_Protein MLL Fusion Protein / Wild-Type MLL Menin->MLL_Fusion_Protein Interaction DNA DNA MLL_Fusion_Protein->DNA Binds to chromatin Target_Genes Target Genes (e.g., HOXA9, MEIS1) DNA->Target_Genes Activates transcription of Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Drives Differentiation Differentiation Target_Genes->Differentiation Downregulation leads to Apoptosis Apoptosis Target_Genes->Apoptosis Downregulation leads to MI_463 This compound (Menin Inhibitor) MI_463->Menin Binds to and inhibits Inhibition->MLL_Fusion_Protein Disrupts Interaction

Caption: Mechanism of Menin-MLL Inhibition by this compound in AML.

Comparative Landscape of Epigenetic Modulators in AML

While this compound is a promising preclinical candidate, several other classes of epigenetic modulators are already in clinical use or advanced clinical development for AML. This section compares this compound's preclinical profile with the clinical performance of other key epigenetic drug classes.

Data Summary Tables

The following tables summarize the available quantitative data for this compound and other selected epigenetic modulators.

Table 1: Preclinical Efficacy of this compound in AML Models

ParameterCell Line/ModelResultReference
IC50 (Menin-MLL Interaction) Biochemical Assay15.3 nM[1]
GI50 (Cell Growth Inhibition) MLL-rearranged cell lines (e.g., MV4-11, MOLM-13)230 - 570 nM[2]
In Vivo Efficacy MV4-11 Xenograft ModelSignificant tumor growth inhibition[3]
Effect on Target Genes MLL-rearranged cell linesDownregulation of HOXA9 and MEIS1[3]
Effect on Primary AML cells MLL-rearranged patient samplesReduced colony formation[2][4]

Table 2: Clinical Performance of Menin Inhibitors in Relapsed/Refractory (R/R) AML

DrugTarget PopulationOverall Response Rate (ORR)Complete Remission (CR/CRh) RateKey Adverse EventsReference
Revumenib (SNDX-5613) KMT2Ar or NPM1m AML53%30%Differentiation syndrome, QTc prolongation[5][6]
Ziftomenib (KO-539) NPM1m AML33%22%Differentiation syndrome, febrile neutropenia, anemia, thrombocytopenia[7][8]

Table 3: Clinical Performance of Other Epigenetic Modulators in AML

| Drug Class | Drug(s) | Target Population | ORR | CR Rate | Key Adverse Events | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | HDAC Inhibitors | Vorinostat (in combination with chemotherapy) | Newly Diagnosed AML | 85% | 76% | Generally well-tolerated with combination regimen |[9][10] | | DNMT Inhibitors | Azacitidine | Newly Diagnosed AML (older adults) | ~28-49% | ~18-28% | Myelosuppression, gastrointestinal toxicities |[11][12][13][14] | | | Decitabine | Newly Diagnosed AML (older adults) | ~25-48% | ~18-23% | Myelosuppression, febrile neutropenia |[15][16][17] | | IDH Inhibitors | Ivosidenib (IDH1m) | R/R IDH1m AML | 41.9% | 24% | Differentiation syndrome, QTc prolongation |[18][19][20] | | | Enasidenib (IDH2m) | R/R IDH2m AML | 39.6% | 18.9% | Differentiation syndrome, hyperbilirubinemia |[18][19][21] | | DOT1L Inhibitors | Pinometostat (B612198) (EPZ-5676) | R/R MLL-r Leukemia | Modest | 2 patients achieved CR | Fatigue, nausea, constipation, febrile neutropenia |[22][23] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are synthesized protocols for key experiments used in the evaluation of this compound and other epigenetic modulators.

Protocol 1: AML Cell Line Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of an epigenetic modulator on AML cell lines.

  • Cell Culture: Culture human AML cell lines (e.g., MV4-11 for MLL-rearranged, OCI-AML3 for NPM1-mutated) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-96 hours.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy

Objective: To evaluate the anti-leukemic activity of an epigenetic modulator in a more clinically relevant in vivo model.

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID gamma - NSG).

  • Cell Preparation: Obtain primary AML patient cells from bone marrow or peripheral blood. Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.

  • Cell Injection: Resuspend the AML cells in a suitable medium (e.g., PBS with 2% FBS). Inject 1-5 x 106 cells intravenously (IV) or intra-femorally into each mouse.[24][25][26]

  • Engraftment Monitoring: Monitor engraftment by periodically collecting peripheral blood and analyzing for the presence of human CD45+ cells by flow cytometry.

  • Drug Treatment: Once engraftment is established (typically >1% human CD45+ cells in peripheral blood), randomize mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

  • Efficacy Assessment: Monitor tumor burden by measuring the percentage of human CD45+ cells in peripheral blood, bone marrow, and spleen at the end of the study. Overall survival can also be a primary endpoint.

  • Data Analysis: Compare the tumor burden and survival between the treatment and control groups to determine the in vivo efficacy of the compound.

Below is a workflow diagram for a typical PDX model experiment.

Workflow for AML Patient-Derived Xenograft (PDX) Model Patient_Sample AML Patient Sample (Bone Marrow or Peripheral Blood) Isolate_MNCs Isolate Mononuclear Cells (Ficoll Gradient) Patient_Sample->Isolate_MNCs Inject_Mice Inject Cells into Immunodeficient Mice (e.g., NSG) Isolate_MNCs->Inject_Mice Monitor_Engraftment Monitor Engraftment (hCD45+ cells in blood) Inject_Mice->Monitor_Engraftment Randomize_Mice Randomize Mice into Treatment and Control Groups Monitor_Engraftment->Randomize_Mice Drug_Administration Administer Drug or Vehicle Randomize_Mice->Drug_Administration Assess_Efficacy Assess Efficacy (Tumor Burden, Survival) Drug_Administration->Assess_Efficacy Data_Analysis Data Analysis and Interpretation Assess_Efficacy->Data_Analysis

Caption: Experimental Workflow for an AML PDX Model.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the expression levels of menin-MLL target genes (HOXA9, MEIS1) following treatment with an inhibitor.

  • Cell Treatment: Treat AML cells with the test compound or vehicle control for a specified time (e.g., 48-72 hours).

  • RNA Extraction: Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using a real-time PCR system with a SYBR Green or TaqMan-based assay. Use primers specific for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in the treated samples to the vehicle control to determine the effect of the inhibitor on target gene transcription.

Conclusion

This compound, as a menin-MLL inhibitor, holds significant promise for the treatment of specific AML subtypes, particularly those with MLL rearrangements or NPM1 mutations. Its high preclinical potency and selectivity highlight its potential as a valuable therapeutic agent. However, the clinical landscape of epigenetic modulators in AML is diverse and rapidly evolving. Menin inhibitors that are more advanced in clinical development, such as revumenib and ziftomenib, are demonstrating encouraging clinical activity. Furthermore, established epigenetic therapies like DNMT and IDH inhibitors, as well as emerging agents targeting other epigenetic regulators, provide a broad spectrum of treatment options.

For researchers and drug developers, a thorough understanding of the comparative efficacy, mechanisms of action, and safety profiles of these different epigenetic modulators is essential. The data and protocols presented in this guide offer a framework for evaluating novel agents like this compound in the context of the current and future therapeutic landscape of AML. Further head-to-head preclinical and, eventually, clinical studies will be crucial to definitively position this compound and other next-generation epigenetic modulators in the AML treatment algorithm.

References

Next-Generation Menin-MLL Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of targeted therapies for acute leukemias characterized by Mixed Lineage Leukemia (MLL) gene rearrangements or Nucleophosmin 1 (NPM1) mutations is rapidly evolving. Following the pioneering work on early inhibitors like MI-463, a new wave of potent and selective menin-MLL interaction inhibitors has entered clinical development, demonstrating significant promise in treating these aggressive hematological malignancies. This guide provides a comprehensive comparison of the leading next-generation menin-MLL inhibitors: Revumenib (SNDX-5613), Ziftomenib (B3325460) (KO-539), and DSP-5336 (Enzomenib), with this compound as a benchmark.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.

Performance Comparison of Menin-MLL Inhibitors

The efficacy of menin-MLL inhibitors is primarily assessed by their ability to disrupt the menin-MLL protein-protein interaction, leading to anti-proliferative effects in leukemia cells harboring MLL rearrangements or NPM1 mutations. The following tables summarize the key preclinical and clinical data for this compound and the next-generation inhibitors.

Preclinical Activity: In Vitro Potency

The in vitro potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) in biochemical assays that quantify the disruption of the menin-MLL interaction, and their half-maximal growth inhibition (GI50) in various leukemia cell lines.

InhibitorTargetIC50 (Menin-MLL Interaction)Cell LineGI50 / IC50 (Proliferation)Citation(s)
This compound Menin-MLL15.3 nMMLL-AF9 transformed BMCs0.23 µM
MV4-11-
Revumenib Menin-MLLKᵢ of 0.149 nMMV4;11, RS4;11, MOLM-13, KOPN-810-20 nM[1][2]
Ziftomenib Menin-MLL-MOLM13, MV411, OCI-AML2 (MLL-r)<25 nM[3]
OCI-AML3 (NPM1mut)<25 nM[3]
DSP-5336 Menin-MLL≤ 50 nM (TR-FRET)MV4-11 (MLL-AF4)10.2 nM[4]
MOLM-13 (MLL-AF9)14.7 nM[4]
KOPN-8 (MLL-ENL)30.8 nM[4]
OCI-AML3 (NPM1 mutation)15.3 nM[4]
Clinical Efficacy and Safety Overview

Clinical trials have provided valuable insights into the efficacy and safety profiles of these next-generation inhibitors in patients with relapsed or refractory acute leukemia.

InhibitorClinical TrialPatient PopulationKey Efficacy ResultsCommon Adverse Events (Grade ≥3)Citation(s)
Revumenib AUGMENT-101 (Phase 2)R/R KMT2A-rearranged LeukemiaCR + CRh Rate: 22.8% ORR: 63.2%Febrile neutropenia (37.2%), Differentiation syndrome (16.0%), QTc prolongation (13.8%)[5]
AUGMENT-101 (Phase 2)R/R NPM1-mutated AMLCR + CRh Rate: 23.4% ORR: 46.9%QTcF prolongation (22.6%)[6][7]
Ziftomenib KOMET-001 (Phase 2)R/R NPM1-mutated AMLCR Rate: 30% (at 600 mg)Differentiation syndrome (13%), Anemia, Febrile neutropenia, Thrombocytopenia (≤5% each), QTc prolongation (2%)[8][9]
DSP-5336 Phase 1/2R/R KMT2A-rearranged or NPM1-mutated LeukemiaORR (at ≥140 mg BID): 57% CR + CRh: 24%Differentiation syndrome (5.7% total, no Grade ≥3 reported)[10]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the evaluation process for these inhibitors, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

Menin-MLL Signaling Pathway and Inhibition

The interaction between menin and the MLL1 protein (or its fusion products in MLL-rearranged leukemia) is crucial for the recruitment of the histone methyltransferase complex to target genes, such as HOXA9 and MEIS1. This leads to their aberrant expression, driving leukemogenesis. Menin inhibitors competitively bind to a pocket on menin, preventing its interaction with MLL and thereby blocking the downstream oncogenic signaling.

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin MLL1_complex MLL1 Fusion Protein Menin->MLL1_complex Interaction Chromatin Chromatin MLL1_complex->Chromatin Binds to Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes Activates Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Target_Genes->Leukemogenesis Menin_Inhibitor Menin-MLL Inhibitor Menin_Inhibitor->Menin Blocks Interaction

Caption: Menin-MLL signaling pathway and the mechanism of action of menin inhibitors.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of novel menin-MLL inhibitors follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation HTS High-Throughput Screening (e.g., TR-FRET) Hit_Validation Hit Validation & Lead ID (Biochemical Assays) HTS->Hit_Validation Cell_Proliferation Cell-Based Assays (Proliferation, Apoptosis) Hit_Validation->Cell_Proliferation Target_Engagement Target Engagement Assays (e.g., Western Blot for p-ERK) Cell_Proliferation->Target_Engagement PK_PD Pharmacokinetics & Pharmacodynamics Target_Engagement->PK_PD Xenograft Mouse Xenograft Models (Efficacy & Toxicity) PK_PD->Xenograft Clinical_Candidate Clinical Candidate Selection Xenograft->Clinical_Candidate

Caption: A typical preclinical experimental workflow for the development of menin-MLL inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of drug candidates. Below are representative protocols for key assays used in the characterization of menin-MLL inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to quantify the disruption of the menin-MLL protein-protein interaction by a small molecule inhibitor.

Objective: To determine the IC50 value of a test compound for the menin-MLL interaction.

Materials:

  • Recombinant human menin protein (e.g., with a His-tag)

  • Biotinylated peptide derived from MLL (containing the menin-binding motif)

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated fluorophore (e.g., XL665 or d2) (Acceptor)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume black plates

  • Test compounds dissolved in DMSO

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plate.

  • Reagent Preparation: Prepare a master mix of the assay components in the assay buffer. The final concentrations should be optimized, but typical ranges are:

    • Menin-His: 5-10 nM

    • Biotin-MLL peptide: 10-20 nM

    • Europium-labeled anti-His antibody: 1-2 nM

    • Streptavidin-conjugated acceptor: 20-40 nM

  • Assay Reaction: Add the master mix to the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Detection: Read the plate on a TR-FRET-compatible plate reader. Excite the donor fluorophore (e.g., at 340 nm) and measure the emission from both the donor (e.g., at 620 nm) and the acceptor (e.g., at 665 nm) after a time delay (e.g., 60 µs).

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Objective: To determine the GI50 value of a test compound in leukemia cell lines.

Materials:

  • Leukemia cell lines (e.g., MV4-11, MOLM-13)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed the leukemia cells in the 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.

Mouse Xenograft Model of MLL-Rearranged Leukemia

This in vivo model is used to evaluate the anti-tumor efficacy and tolerability of a menin-MLL inhibitor.

Objective: To assess the effect of a test compound on tumor growth and survival in a mouse model of MLL-rearranged leukemia.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • MLL-rearranged leukemia cell line (e.g., MV4-11)

  • Matrigel (optional, for subcutaneous injection)

  • Test compound formulated for in vivo administration

  • Vehicle control

Procedure:

  • Cell Implantation: Inject a suspension of leukemia cells (e.g., 5 x 10^6 cells in PBS) into the mice. This can be done intravenously (tail vein) to establish a disseminated leukemia model or subcutaneously to form solid tumors.

  • Tumor Establishment: Allow the tumors to establish and reach a palpable size (for subcutaneous models) or for signs of leukemia to appear (for disseminated models).

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily oral gavage).

  • Monitoring:

    • For subcutaneous models, measure tumor volume with calipers regularly (e.g., every 2-3 days).

    • For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and overall survival.

    • Monitor the body weight of all mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or when mice in the control group show signs of advanced disease), euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth inhibition or survival rates between the treatment and control groups to evaluate the efficacy of the compound.

This guide provides a comparative overview of the next-generation menin-MLL inhibitors and is intended to be a valuable resource for the scientific community. The provided data and protocols should aid in the design and interpretation of future research in this exciting and rapidly advancing field of cancer therapy.

References

Validating MI-463-Induced Differentiation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of MI-463, a potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, this guide provides a comprehensive comparison with alternative therapeutic strategies and detailed methodologies for validating its differentiation-inducing effects. This compound has demonstrated significant efficacy in preclinical models of MLL-rearranged leukemias by disrupting the critical interaction between menin and MLL fusion proteins, leading to cell cycle arrest, apoptosis, and, notably, cellular differentiation.[1]

This guide summarizes key quantitative data, outlines experimental protocols, and visualizes the underlying signaling pathways to facilitate a thorough and objective assessment of this compound's performance against other epigenetic and transcriptional modulators.

Comparative Analysis of Differentiation Marker Modulation

This compound induces a distinct differentiation phenotype in MLL-rearranged leukemia cells, characterized by the upregulation of myeloid differentiation markers and the downregulation of key leukemogenic genes. The following table provides a comparative summary of the effects of this compound and alternative inhibitors on these critical markers. The data presented is a synthesis of findings from multiple studies and may vary depending on the specific cell line and experimental conditions.

MarkerThis compound (Menin-MLL Inhibitor)BET Inhibitors (e.g., JQ1, OTX015)DOT1L Inhibitors (e.g., EPZ-5676)DHODH Inhibitors (e.g., Brequinar)CDK9 Inhibitors (e.g., Enitociclib)
CD11b (ITGAM) Upregulated [1]UpregulatedUpregulated [2]Upregulated [3]Minimal direct effect on differentiation
MNDA Upregulated Not widely reportedNot widely reportedNot widely reportedNot widely reported
HOXA9 Downregulated [1][4]DownregulatedDownregulated [2]DownregulatedDownregulated [5]
MEIS1 Downregulated [1][4]DownregulatedDownregulated [2]DownregulatedNot widely reported
MEF2C Downregulated [1]Not widely reportedNot widely reportedNot widely reportedNot widely reported
FLT3 Downregulated [1]Not widely reportedNot widely reportedNot widely reportedNot widely reported
c-kit (CD117) Downregulated [1]Not widely reportedNot widely reportedDownregulated[3]Not widely reported

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

MI463_Mechanism_of_Action cluster_nucleus Nucleus cluster_complex Leukemogenic Complex MLL_fusion MLL Fusion Protein DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to Menin Menin Menin->MLL_fusion Interacts with Aberrant_Transcription Aberrant Gene Expression DNA->Aberrant_Transcription Leads to Leukemia_Progression Leukemia Progression Aberrant_Transcription->Leukemia_Progression Differentiation_Block Differentiation Block Aberrant_Transcription->Differentiation_Block MI463 This compound MI463->Menin Inhibits Interaction cluster_nucleus cluster_nucleus Experimental_Workflow cluster_assays Validation Assays Start Leukemia Cell Culture (e.g., MV4-11, MOLM-13) Treatment Treatment with this compound or Alternative Inhibitor Start->Treatment Harvest Cell Harvesting Treatment->Harvest Flow_Cytometry Flow Cytometry (CD11b Staining) Harvest->Flow_Cytometry qPCR Quantitative PCR (HOXA9, MEIS1 mRNA) Harvest->qPCR Western_Blot Western Blot (HOXA9, MEIS1 Protein) Harvest->Western_Blot Data_Analysis Data Analysis and Comparison Flow_Cytometry->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

References

MI-463 Demonstrates Broad Efficacy Across Diverse MLL Fusion Subtypes in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

MI-463, a potent and orally bioavailable small-molecule inhibitor of the menin-MLL interaction, has shown significant and comparable efficacy across various MLL fusion subtypes, suggesting a fusion partner-independent mechanism of action.[1] This finding is critical for the potential clinical application of this compound in treating MLL-rearranged leukemias, which are characterized by a variety of fusion partners.

The therapeutic strategy behind this compound targets the crucial interaction between menin and the N-terminal portion of the MLL protein, which is retained in all MLL fusion proteins.[2] This interaction is essential for the leukemogenic activity of MLL fusions.[2][3] By disrupting this interaction, this compound effectively inhibits the oncogenic function of MLL fusion proteins.[4]

Comparative Efficacy of this compound in MLL Fusion Subtypes

Preclinical studies have demonstrated that this compound and its analogs, such as MI-2-2 and MI-503, exhibit potent anti-leukemic activity in cell lines and animal models representing different MLL fusion subtypes, including MLL-AF9, MLL-AF4, MLL-AF6, and MLL-AF1p.[1] The inhibitor effectively induces growth arrest, differentiation, and downregulation of key MLL target genes like HOXA9 and MEIS1 irrespective of the fusion partner.[1][5]

MLL Fusion SubtypeCell Line/ModelEfficacy MetricValueReference
MLL-AF9 Murine bone marrow cellsGI500.23 µM[6][7]
Human leukemia cell lines (general)GI50 Range (MI-503)250 - 570 nM[6]
MLL-AF4 MV4;11 (human cell line)Tumor growth inhibitionStrong[6]
MLL-AF6 Murine leukemia modelSurvival benefit~35% increase[1]
Various MLL fusions Primary patient samplesColony formationSubstantial reduction[1]

Mechanism of Action and Signaling Pathway

This compound functions by competitively inhibiting the binding of MLL fusion proteins to menin. This disruption prevents the recruitment of the MLL complex to target genes, leading to a decrease in histone H3 lysine (B10760008) 4 (H3K4) and H3 lysine 79 (H3K79) methylation.[1] Consequently, the expression of critical downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival, is significantly reduced.[5][6][7] This ultimately leads to cell cycle arrest, differentiation, and apoptosis in MLL-rearranged leukemia cells.

MLL_Fusion_Pathway cluster_nucleus Nucleus cluster_drug_action Therapeutic Intervention Menin Menin MLL_Fusion MLL Fusion Protein (e.g., MLL-AF9, MLL-AF4) Menin->MLL_Fusion Interaction DNA Target Gene Promoter (e.g., HOXA9, MEIS1) MLL_Fusion->DNA Binds to Histone_Methylation H3K4/H3K79 Methylation MLL_Fusion->Histone_Methylation Recruits complex for Transcription Gene Transcription Histone_Methylation->Transcription Promotes Leukemia_Progression Leukemia Progression Transcription->Leukemia_Progression Drives Cell_Differentiation Cell Differentiation & Apoptosis Transcription->Cell_Differentiation Suppresses MI463 This compound MI463->Menin Inhibits Interaction MI463->Transcription Blocks MI463->Cell_Differentiation Induces Cell_Viability_Workflow start Start: Leukemia Cell Culture plate_cells Plate cells at defined concentration start->plate_cells treat_cells Treat with this compound (various concentrations) or DMSO control plate_cells->treat_cells incubate_1 Incubate at 37°C (Days 1-4) treat_cells->incubate_1 media_change Change medium, restore cell count, re-supply compound incubate_1->media_change incubate_2 Incubate at 37°C (Days 4-7) media_change->incubate_2 count_cells Count viable cells incubate_2->count_cells calculate_gi50 Calculate GI50 count_cells->calculate_gi50 end End calculate_gi50->end

References

MI-463 as a Reference Compound in Menin-MLL Inhibitor Screening: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MI-463 with other prominent menin-MLL inhibitors. It offers a detailed analysis of their performance based on experimental data, outlines protocols for key screening assays, and visualizes the underlying biological pathways and experimental workflows.

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of aggressive leukemias, particularly those with MLL gene rearrangements. This protein-protein interaction is essential for the leukemogenic activity of MLL fusion proteins. Consequently, the development of small molecule inhibitors targeting the menin-MLL interaction has become a promising therapeutic strategy. This compound is a potent and orally bioavailable small-molecule inhibitor of this interaction and serves as a valuable reference compound in the screening and development of new menin-MLL inhibitors.

Performance Comparison of Menin-MLL Inhibitors

The following tables summarize the in vitro potency and cellular activity of this compound in comparison to other notable menin-MLL inhibitors. This data, gathered from various studies, allows for a cross-compound comparison of their efficacy.

Table 1: In Vitro Potency of Menin-MLL Inhibitors

CompoundAssay TypeIC50 (nM)Binding Affinity (Kd, nM)
This compound Fluorescence Polarization15.3[1]~10[2]
MI-503Fluorescence Polarization14.7[3]~10[2]
MI-1481Fluorescence Polarization3.6[4][5]Not Reported
MI-3454Fluorescence Polarization0.51[6][7]Not Reported
Revumenib (SNDX-5613)Not Specified10-20[8]0.15[9][10]
Ziftomenib (KO-539)Not SpecifiedNot ReportedNot Reported

IC50 (Half-maximal inhibitory concentration) values from Fluorescence Polarization assays indicate the concentration of the inhibitor required to block 50% of the menin-MLL interaction in a cell-free system.

Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines

CompoundCell Line(s)GI50 (µM)Notes
This compound MLL-AF9 transformed murine bone marrow cells0.23[1][11]Induces differentiation of MLL leukemia cells.[1]
MI-503MLL-AF9 transformed murine bone marrow cells; Human MLL leukemia cell lines0.22; 0.25-0.57[3]Time-dependent effect, pronounced after 7-10 days.[3][12]
MI-1481MLL-AF9 transformed murine bone marrow cells; MV4;11, MOLM130.034; 0.036, 0.061[4]Demonstrates potent on-target activity in MLL leukemia cells.[4]
MI-3454MV-4-11, MOLM-13, KOPN-8, SEM, RS4-110.007-0.027[13][14]Over 100-fold selectivity for MLL-rearranged cells.[14]
Revumenib (SNDX-5613)MV4;11, RS4;11, MOLM-13, KOPN-80.01-0.02[8]Shows anti-proliferative activity in multiple MLLr cell lines.[8]
Ziftomenib (KO-539)MOLM13, MV411, OCI-AML2, OCI-AML3Low nanomolar rangeInduces differentiation and has profound anti-leukemic activity.

GI50 (Half-maximal growth inhibitory concentration) values from cell viability assays (like the MTT assay) indicate the concentration of the inhibitor required to inhibit the growth of 50% of the cancer cells.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of menin-MLL inhibitors and the methods used to evaluate them, the following diagrams illustrate the key biological pathway and experimental procedures.

Menin_MLL_Signaling_Pathway Menin-MLL Signaling Pathway in Leukemia cluster_nucleus Nucleus MLL-Fusion MLL Fusion Protein (e.g., MLL-AF9) Menin Menin MLL-Fusion->Menin Interaction Chromatin Chromatin MLL-Fusion->Chromatin Menin->Chromatin Recruitment Target_Genes Target Genes (HOXA9, MEIS1) Chromatin->Target_Genes at promoter regions Transcription Aberrant Transcription Target_Genes->Transcription Leukemogenesis Leukemogenesis (Cell Proliferation, Blocked Differentiation) Transcription->Leukemogenesis MI_463 This compound (Menin-MLL Inhibitor) MI_463->Menin Inhibition

Caption: The Menin-MLL signaling pathway and its inhibition by this compound.

Experimental_Workflow Workflow for Menin-MLL Inhibitor Screening Primary_Screening Primary Screening (e.g., Fluorescence Polarization) Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Secondary_Screening Secondary Screening (Cell Viability - MTT Assay) Hit_Compounds->Secondary_Screening Active_Compounds Active Compounds Secondary_Screening->Active_Compounds Target_Validation Target Validation (Co-Immunoprecipitation) Active_Compounds->Target_Validation Mechanism_of_Action Mechanism of Action (qRT-PCR for HOXA9/MEIS1) Target_Validation->Mechanism_of_Action Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound

Caption: A general experimental workflow for screening menin-MLL inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for screening menin-MLL inhibitors.

Fluorescence Polarization (FP) Assay

Objective: To measure the ability of a compound to disrupt the interaction between menin and an MLL-derived peptide in a cell-free system.

Principle: This assay measures the change in the tumbling rate of a fluorescently labeled MLL peptide. When the small fluorescent peptide binds to the much larger menin protein, its tumbling slows, and it emits a higher degree of polarized light. An effective inhibitor will compete with the peptide for binding to menin, causing a decrease in the fluorescence polarization signal.[15]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 0.1% BSA.[15]

    • Recombinant human menin protein.

    • Fluorescently labeled MLL peptide (e.g., FITC-labeled MBM1).

    • Test compounds, including this compound as a reference, serially diluted in DMSO.

  • Assay Procedure (384-well plate format):

    • Prepare a mixture of menin (e.g., 2 nM) and the fluorescent MLL peptide (e.g., 50 nM) in the assay buffer.[15]

    • Add the test compounds or DMSO (vehicle control) to the wells.

    • Add the menin-peptide mixture to the wells.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for FITC).

    • The data is normalized to controls (no inhibitor for high polarization and no menin for low polarization).

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

Objective: To determine the effect of a menin-MLL inhibitor on the proliferation and viability of leukemia cell lines.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[16][17]

Protocol:

  • Cell Culture:

    • Culture MLL-rearranged leukemia cell lines (e.g., MV4-11, MOLM-13) and control cell lines (without MLL rearrangements) in appropriate media.

  • Assay Procedure (96-well plate format):

    • Seed the cells at a predetermined density (e.g., 5 x 10^3 to 1 x 10^5 cells/well) and incubate overnight.[18]

    • Treat the cells with serial dilutions of the test compounds (including this compound) or DMSO for a specified period (typically 7 days for menin-MLL inhibitors, with media and compound replenishment at day 3 or 4).[19]

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

    • Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[20]

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

    • Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells.

    • GI50 values are determined from the dose-response curves.

Co-Immunoprecipitation (Co-IP)

Objective: To confirm that a test compound disrupts the interaction between menin and MLL fusion proteins within a cellular context.

Principle: Co-IP is used to study protein-protein interactions. An antibody specific to a target protein (e.g., an MLL fusion protein) is used to pull down the target protein from a cell lysate. If another protein (e.g., menin) is interacting with the target, it will also be pulled down. The presence of both proteins is then detected, typically by Western blotting.

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., HEK293 cells transfected to express an MLL fusion protein) with the test compound or DMSO for a defined period.

    • Lyse the cells using a gentle lysis buffer (e.g., RIPA buffer with protease inhibitors) to maintain protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the MLL fusion protein (or a tag on the fusion protein).

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Detection:

    • Elute the proteins from the beads.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Perform a Western blot using antibodies against both the MLL fusion protein and menin to detect their presence in the immunoprecipitated complex. A reduced amount of menin in the pull-down from compound-treated cells compared to the control indicates disruption of the interaction.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the effect of menin-MLL inhibitors on the expression of downstream target genes, such as HOXA9 and MEIS1.

Principle: qRT-PCR is a sensitive technique to quantify mRNA levels. The inhibition of the menin-MLL interaction is expected to lead to a downregulation of MLL fusion protein target genes.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat MLL-rearranged leukemia cells with the test compound or DMSO for a specified duration (e.g., 6 days).[21]

    • Isolate total RNA from the cells using a suitable RNA extraction method.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • Real-Time PCR:

    • Perform PCR using the synthesized cDNA, specific primers for HOXA9, MEIS1, and a housekeeping gene (for normalization, e.g., β-actin), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis:

    • Monitor the amplification of the PCR product in real-time.

    • Determine the relative expression of the target genes in the treated samples compared to the control samples using the ΔΔCt method. A decrease in the relative expression of HOXA9 and MEIS1 in treated cells indicates on-target activity of the inhibitor.

References

Assessing the Therapeutic Window of MI-463 Compared to MI-503: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic windows of two potent small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) interaction, MI-463 and MI-503. The data presented is compiled from preclinical studies to assist researchers in evaluating the potential of these compounds for further development. Both this compound and MI-503 have demonstrated significant promise in targeting MLL-rearranged leukemias by disrupting the critical interaction between menin and MLL fusion proteins.[1]

Mechanism of Action

This compound and MI-503 are highly potent inhibitors that directly bind to the protein menin, effectively blocking its interaction with MLL fusion proteins.[2][3] This interaction is crucial for the leukemogenic activity of MLL fusion proteins.[1] By inhibiting this protein-protein interaction, this compound and MI-503 lead to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for the proliferation and survival of MLL leukemia cells.[2][4][5] This targeted inhibition ultimately results in cell differentiation and a reduction in leukemic cell growth.[4][5]

Quantitative Comparison of In Vitro and In Vivo Activity

The following tables summarize the key quantitative data for this compound and MI-503, highlighting their potency, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Potency and Growth Inhibition

CompoundTargetIC50 (nM)Cell LineGI50 (µM)
This compoundMenin-MLL Interaction15.3[4]MLL-AF9 transformed murine BMCs0.23[2][4]
MI-503Menin-MLL Interaction14.7[5]MLL-AF9 transformed murine BMCs0.22[2][5]
MI-503Menin-MLL Interaction-Human MLL leukemia cell lines (MV4;11, MOLM-13, KOPN-8, SEM)0.25 - 0.57[2][5]

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibitory concentration; BMCs: Bone Marrow Cells.

Table 2: In Vivo Efficacy and Pharmacokinetics

CompoundAnimal ModelAdministrationKey Efficacy FindingsOral Bioavailability (%)
This compoundMV4;11 xenograft (BALB/c nude mice)Intraperitoneal (i.p.)Strong inhibition of tumor growth.[2][4]~45[2][4]
MI-503MV4;11 xenograft (BALB/c nude mice)Intraperitoneal (i.p.)Strong inhibition of tumor growth, with some mice showing complete tumor regression.[2][6]~75[2][5]

Therapeutic Window Assessment

A critical aspect of any potential therapeutic is its therapeutic window: the dose range at which it is effective without causing unacceptable toxicity. Both this compound and MI-503 have shown promising therapeutic windows in preclinical models.

Studies have demonstrated that both compounds are highly selective for MLL-rearranged leukemia cells, with minimal effects on leukemia cell lines that do not harbor MLL translocations.[2][5] Furthermore, in vivo studies in mice have shown that effective doses of both this compound and MI-503 do not impair normal hematopoiesis.[2] Prolonged treatment with MI-503 for 38 days induced no observable toxicity in mice, with no changes in body weight or morphological alterations in the liver and kidney.[2][5] This suggests that a sufficient therapeutic window can be achieved for both compounds. While both are considered to have comparable efficacy, MI-503 exhibits better oral bioavailability and can be tolerated at higher doses in mice.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and MI-503.

Cell Viability Assay (MTT Assay)

  • Leukemia cells are plated at the desired concentration in 96-well plates.

  • Cells are treated with various concentrations of this compound, MI-503, or a DMSO control (typically 0.25%).

  • The cells are cultured at 37°C for 7 days.

  • On day 4, the medium is changed, and fresh compound is added.

  • At the end of the 7-day treatment, the MTT cell proliferation assay kit is used to determine cell viability.

  • Absorbance is measured at 570 nm using a microplate reader.[4][5]

Quantitative Real-Time PCR (qRT-PCR)

  • Leukemia cells are treated with the compounds or DMSO for 6 days, with a medium and compound change at day 3.

  • Total RNA is extracted from the cells.

  • cDNA is synthesized from the RNA.

  • qRT-PCR is performed to measure the expression levels of target genes, such as Hoxa9 and Meis1.

  • Gene expression is normalized to a housekeeping gene, such as β-actin.[2][4][5]

In Vivo Xenograft Model

  • Human MLL leukemia cells (e.g., MV4;11) are implanted subcutaneously into immunocompromised mice (e.g., BALB/c nude).

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • This compound or MI-503 is administered, typically via intraperitoneal injection, at a specified dose and schedule.

  • Tumor volume and body weight are monitored regularly.

  • At the end of the study, tumors and tissues may be harvested for further analysis.[2][4]

Visualizing the Mechanism and Workflow

Signaling Pathway of Menin-MLL Inhibition

Menin_MLL_Inhibition cluster_nucleus Cell Nucleus cluster_inhibition Therapeutic Intervention cluster_outcome Downstream Effects Menin Menin MLL_fusion MLL Fusion Protein Menin->MLL_fusion Interaction DNA Target Gene Promoters (e.g., HOXA9, MEIS1) MLL_fusion->DNA Binds to Gene_Expression Reduced Expression of HOXA9, MEIS1 MI_compound This compound / MI-503 MI_compound->Menin Inhibits Interaction Leukemia_Progression Inhibition of Leukemic Cell Growth Differentiation Cell Differentiation

Caption: Inhibition of the Menin-MLL interaction by this compound/MI-503.

Experimental Workflow for In Vitro Analysis

experimental_workflow cluster_assays Endpoint Assays start Start: MLL Leukemia Cell Culture treatment Treatment with this compound/MI-503 or DMSO (Control) start->treatment incubation Incubate for 7 days (with media change at day 4) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability gene_expression Gene Expression (qRT-PCR for HOXA9, MEIS1) incubation->gene_expression differentiation Cell Differentiation (Flow Cytometry for CD11b) incubation->differentiation data_analysis Data Analysis and Comparison viability->data_analysis gene_expression->data_analysis differentiation->data_analysis

Caption: Workflow for in vitro evaluation of this compound and MI-503.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。